Product packaging for (Z)-3-methylpent-2-enoic acid(Cat. No.:CAS No. 3675-21-6)

(Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959
CAS No.: 3675-21-6
M. Wt: 114.14 g/mol
InChI Key: RSFQOQOSOMBPEJ-PLNGDYQASA-N
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Description

3-methyl-2Z-pentenoic acid is a methyl-branched fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1276959 (Z)-3-methylpent-2-enoic acid CAS No. 3675-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQOQOSOMBPEJ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415232
Record name (Z)-3-methylpent-2-enoic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3675-21-6
Record name NSC3932
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-3-methylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of (Z)-3-methylpent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this versatile chemical intermediate.

Introduction: A Profile of a Valuable Building Block

This compound is a methyl-branched, α,β-unsaturated carboxylic acid.[1] Its structure, featuring a cis-configuration at the double bond, presents a unique stereochemical profile that is of significant interest in organic synthesis. This compound serves as a valuable building block for more complex molecules, finding applications as a reference standard in analytical chemistry and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The presence of both a carboxylic acid and a trisubstituted alkene functional group within a relatively small carbon framework makes it a versatile reagent for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its effective application in research and development.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid[1][3]
CAS Number 3675-21-6, 19866-51-4[1][3][4]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Melting Point 12 °C[3]
Boiling Point ~207.6 - 216.76 °C (estimate)[2][3]
Density ~0.983 - 0.987 g/cm³[2][3]
pKa ~5.15 (at 25 °C)[3]
Refractive Index ~1.4650[3]

Note on CAS Numbers: Both CAS numbers 3675-21-6 and 19866-51-4 are frequently associated with this compound in chemical databases and by suppliers, and they are treated as synonymous for the purpose of this guide.[1][3][4]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on the principles of "like dissolves like" and the known behavior of short-chain carboxylic acids, a qualitative solubility profile can be established:

  • Water: As a short-chain carboxylic acid with six carbon atoms, it is expected to be sparingly soluble in water. The polar carboxylic acid group allows for some interaction with water, but the nonpolar hydrocarbon tail limits its miscibility. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[5]

  • Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.

  • Nonpolar Organic Solvents: Due to its hydrocarbon content, it is also expected to be soluble in nonpolar solvents like diethyl ether and hexane.[2]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While a publicly available, experimentally verified spectrum for this compound is not readily accessible, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the presence of the key functional groups and, most importantly, the Z-stereochemistry of the double bond. The following table outlines the expected chemical shifts in CDCl₃.

Predicted ¹H NMR (CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH ₃ (on C5)~1.1Triplet~7.5Typical for a methyl group adjacent to a methylene.
-CH ₂- (on C4)~2.6Quartet~7.5The methylene protons are deshielded by the adjacent double bond.
=C-CH ₃ (on C3)~1.9Doublet~1.3The small coupling constant to the vinyl proton is characteristic of the Z-isomer.
=CH - (on C2)~5.7Multiplet or Quartet~1.3The chemical shift is in the typical vinyl region.
-COOH >9.0Broad Singlet-The acidic proton is typically broad and downfield.

Justification: The predicted shifts are based on general NMR principles and data from the closely related compound (Z)-3-Methyl-5-phenyl-2-pentenoic acid, which shows the vinyl proton at δ 5.65 ppm and the allylic methyl group at δ 1.88 ppm with a small coupling constant (J=1.3 Hz).[6][7] This small coupling across the double bond between the vinyl proton and the allylic methyl group is a key indicator of the Z configuration.

Predicted ¹³C NMR (CDCl₃):

CarbonChemical Shift (δ, ppm)Notes
C =O (C1)~170-175Typical for a carboxylic acid carbonyl.
=C H- (C2)~115-120The upfield shift of the β-carbon is characteristic of α,β-unsaturated carbonyl systems.
=C (CH₃)- (C3)~155-160The quaternary α-carbon is significantly downfield due to its position in the double bond and deshielding by the carbonyl group.
-C H₂- (C4)~30-35
-C H₃ (C5)~12-15
=C-C H₃~20-25The methyl group directly attached to the double bond.

The IR spectrum provides direct evidence for the key functional groups.

  • O-H stretch: A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption between 1690-1710 cm⁻¹ indicates the conjugated carboxylic acid carbonyl group.

  • C=C stretch: An absorption around 1640-1650 cm⁻¹ corresponds to the carbon-carbon double bond.

Synthesis and Methodologies

The stereoselective synthesis of this compound is a key challenge and a point of interest for synthetic chemists. General strategies include alkylation reactions and the isomerization of the corresponding (E)-isomer.[2] A more specific and high-yield approach involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details a robust and reliable method for the preparation of this compound from its methyl ester precursor. The causality behind this choice of reaction is its simplicity, high yield, and the ease of purification of the final product.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Work-up cluster_2 Step 3: Isolation Ester Methyl (Z)-3-methyl-2-pentenoate Reaction Reflux for 3 hours Ester->Reaction Base Potassium Hydroxide Base->Reaction Solvent Methanol/Water Mixture Solvent->Reaction Workup1 Cool and wash with diethyl ether Reaction->Workup1 Workup2 Acidify aqueous phase with HCl (pH < 1) Workup1->Workup2 Workup3 Extract with diethyl ether (3x) Workup2->Workup3 Workup4 Dry organic extracts (Na₂SO₄) Workup3->Workup4 Isolation1 Filter and evaporate solvent Workup4->Isolation1 Product This compound Isolation1->Product

Caption: Workflow for the hydrolysis of methyl (Z)-3-methyl-2-pentenoate.

Materials:

  • Methyl (Z)-3-methyl-2-pentenoate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve methyl (Z)-3-methyl-2-pentenoate (1.0 eq) in a mixture of methanol and water (e.g., 1:8 v/v).[6]

  • Add potassium hydroxide (2.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is below 1. A precipitate or oil may form.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by distillation if necessary.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored by TLC. The pH change during acidification is a critical control point. The final product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with the expected signatures.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound dictates its reactivity, making it a versatile intermediate. As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon (vinylogous reactivity).

G cluster_reactions Key Reactions cluster_products Products center C₆H₁₀O₂ Esterification Esterification (+ ROH, H⁺) center->Esterification Carbonyl Reactivity Hydrogenation Hydrogenation (+ H₂, Pd/C) center->Hydrogenation Alkene/Carbonyl Reduction Addition Electrophilic Addition (+ HBr or Br₂) center->Addition Alkene Reactivity Ester (Z)-3-Methylpent-2-enoate Esterification->Ester SaturatedAcid 3-Methylpentanoic Acid Hydrogenation->SaturatedAcid HalogenatedAcid 2,3-Dihalo-3-methylpentanoic Acid Addition->HalogenatedAcid

Caption: Major reaction pathways for this compound.

  • Esterification: As a carboxylic acid, it readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester.[2] This is a fundamental transformation for protecting the carboxylic acid or for creating derivatives with different properties.

  • Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated 3-methylpentanoic acid.[2] This reaction is key for accessing the saturated carbon skeleton.

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) or halogens (like Br₂) will add across the double bond, providing a route to functionalized saturated carboxylic acids.[2]

  • Michael Addition: As an α,β-unsaturated system, it is susceptible to conjugate addition by soft nucleophiles at the β-carbon, although this is less common for the free acid compared to its ester or ketone analogues.

Safety, Handling, and Toxicology

Due to a lack of specific toxicological studies on this compound, a cautious approach to handling based on the hazards of similar α,β-unsaturated carbonyl compounds is warranted. These compounds are known to be reactive electrophiles and can act as Michael acceptors, interacting with biological nucleophiles.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Skin and Eye Contact: This compound is expected to be an irritant. In case of contact, immediately flush the affected area with copious amounts of water.

  • Fire Safety: Use appropriate extinguishing media for organic liquids, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

While a specific, detailed safety data sheet is not fully populated, general first-aid measures for carboxylic acids should be followed.[8]

Conclusion and Future Outlook

This compound is a foundational building block in organic chemistry. Its defined stereochemistry and dual functional groups provide a reliable platform for the synthesis of a wide array of more complex molecules. While its direct application in marketed pharmaceuticals is not widely documented, its role as a versatile intermediate ensures its continued relevance in discovery and process chemistry. Future research may focus on expanding the library of derivatives accessible from this starting material and exploring their potential biological activities, particularly in areas where the specific spatial arrangement of its functional groups can be leveraged for targeted molecular design.

References

The Enigmatic Presence of (Z)-3-Methylpent-2-enoic Acid in Nature: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide delves into the current scientific understanding of (Z)-3-methylpent-2-enoic acid, a methyl-branched, unsaturated fatty acid. While its synthetic applications are emerging, its natural occurrence remains largely uncharacterized, presenting a compelling frontier for researchers in natural product chemistry, chemical ecology, and drug discovery. This document provides a comprehensive overview of the known landscape, from the confirmed existence of its isomers in the plant kingdom to the theoretical underpinnings of its biosynthesis and potential physiological significance. We aim to equip researchers, scientists, and drug development professionals with a foundational understanding and a structured approach to investigating this intriguing molecule.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₆H₁₀O₂, is a short-chain carboxylic acid characterized by a carbon-carbon double bond in the cis or Z configuration.[1] This seemingly simple molecule belongs to the vast and functionally diverse class of branched-chain fatty acids.[1] While its (E) isomer has been identified in nature, the natural presence of the (Z) isomer is yet to be definitively established in published literature. The unique stereochemistry of the double bond in the (Z) isomer suggests the potential for specific biological activities, making it a target of interest for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 3675-21-6[1]
Boiling Point ~207.6 °C[2]
Density 0.987 g/cm³[2]

The Scant Footprints in Nature: Occurrence of Isomers

Direct evidence for the natural occurrence of this compound is currently lacking in scientific literature. However, the presence of its geometric isomer, (E)-3-methylpent-2-enoic acid, and the unspecified "3-methylpent-2-enoic acid" has been reported in plants of the Senecio genus.[3][4]

Table 2: Documented Natural Occurrence of 3-Methylpent-2-enoic Acid Isomers

IsomerSpeciesFamilyReference
(E)-3-Methylpent-2-enoic acidSenecio nebrodensisAsteraceae[3]
(E)-3-Methylpent-2-enoic acidSenecio lividusAsteraceae[3]
(E)-3-Methylpent-2-enoic acidSenecio squalidusAsteraceae[3]
3-Methylpent-2-enoic acidSenecio nebrodensisAsteraceae[4]

The identification of these isomers in Senecio suggests that the biosynthetic machinery for producing the 3-methylpent-2-enoyl carbon skeleton exists in the plant kingdom. The formation of either the (Z) or (E) isomer is often determined by the specific stereochemistry of enzymatic reactions during biosynthesis.

A Glimpse into Biosynthesis: A Proposed Pathway

While a specific biosynthetic pathway for this compound has not been elucidated, we can propose a hypothetical pathway based on the known mechanisms of branched-chain fatty acid synthesis in plants.[5][6] This process often utilizes intermediates from branched-chain amino acid metabolism.[5]

The proposed pathway likely begins with the branched-chain amino acid isoleucine. Through a series of enzymatic reactions including deamination and oxidative decarboxylation, isoleucine can be converted to 2-methylbutanoyl-CoA. This intermediate can then serve as a primer for fatty acid synthesis, being elongated by the addition of a two-carbon unit from malonyl-CoA. Subsequent desaturation and other modifications would lead to the formation of this compound.

Proposed Biosynthesis of this compound Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_keto_beta_methylvalerate->two_methylbutanoyl_CoA Oxidative Decarboxylation Elongation_Desaturation Elongation & Desaturation Steps two_methylbutanoyl_CoA->Elongation_Desaturation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Desaturation Z_3_methylpent_2_enoic_acid This compound Elongation_Desaturation->Z_3_methylpent_2_enoic_acid

Caption: Proposed biosynthetic pathway of this compound.

Potential Physiological and Ecological Roles: An Extrapolation

The physiological and ecological roles of this compound are yet to be determined. However, by examining the functions of other short-chain unsaturated and branched-chain fatty acids, we can infer potential roles. In insects, for instance, short-chain fatty acids are integral components of cell membranes, act as energy sources, and can be precursors for pheromones and defensive secretions.[7]

Given its volatile nature, this compound could potentially function as a semiochemical, mediating interactions between organisms. It might act as a component of a floral scent to attract pollinators, a pheromone for communication within a species, or an allomone for defense against herbivores or pathogens.

Unveiling the Molecule: A Methodological Approach to Investigation

The identification and quantification of this compound in natural sources require a systematic analytical approach. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids.

Experimental Protocol: Extraction and GC-MS Analysis of Volatile Fatty Acids from Plant Material

Objective: To extract and analyze volatile fatty acids, including potential this compound, from a plant sample.

Materials:

  • Fresh or freeze-dried plant material

  • Dichloromethane (DCM) or hexane (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., nonanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-INNOWax)

Procedure:

  • Sample Preparation: Homogenize a known weight of the plant material.

  • Extraction:

    • For fresh tissue, perform solvent extraction with DCM or hexane at room temperature.

    • For dried tissue, consider steam distillation or headspace solid-phase microextraction (HS-SPME) for capturing volatile compounds.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): To improve chromatographic behavior and detection, convert the carboxylic acids to their methyl esters using a reagent like diazomethane or BF₃-methanol.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the extract (or derivatized extract) into the GC-MS.

    • Use a temperature program that allows for the separation of short-chain fatty acids.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

    • Confirm the identification by comparing the retention time and mass spectrum with an authentic standard of this compound.

    • Quantify the compound using the internal standard method.

Analytical Workflow for this compound Start Plant Material Extraction Extraction (Solvent, Steam Distillation, or HS-SPME) Start->Extraction Concentration Drying and Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Result Presence/Absence and Concentration of this compound Data_Analysis->Result

Caption: A generalized workflow for the analysis of this compound.

Potential Applications in Drug Development and Beyond

While research into the specific biological activities of this compound is in its infancy, the broader class of short-chain fatty acids has garnered significant attention for its physiological effects. For example, some short-chain fatty acids produced by gut microbiota play crucial roles in regulating immune responses and metabolism.[8][9]

The unsaturated and branched structure of this compound suggests it could serve as a scaffold for the synthesis of novel bioactive compounds. Its potential applications could span various fields:

  • Pharmaceuticals: As a building block for the synthesis of new therapeutic agents. The unique stereochemistry may lead to specific interactions with biological targets.

  • Agrochemicals: Potential use in the development of new pesticides or herbicides, possibly by mimicking natural semiochemicals.

  • Flavor and Fragrance: The structural similarity to other naturally occurring flavor and fragrance compounds suggests potential applications in these industries.

Conclusion and Future Directions

The natural world remains a vast reservoir of chemical diversity, and this compound represents a molecule on the edge of our current knowledge. While its isomer is known to exist in certain plants, the presence and role of the (Z) form are open questions. This guide has provided a framework for understanding and investigating this compound, from its potential biosynthetic origins to a practical analytical workflow.

Future research should focus on:

  • Targeted screening of natural sources: A systematic investigation of plants, particularly from the Senecio genus and related species, as well as microorganisms and insects, is warranted to search for this compound.

  • Elucidation of the biosynthetic pathway: Once a natural source is identified, transcriptomic and metabolomic studies can help to uncover the enzymes responsible for its formation.

  • Investigation of biological activities: In vitro and in vivo assays are needed to determine the physiological and ecological functions of this molecule.

The exploration of this compound holds the promise of new discoveries in natural product chemistry and may unlock novel applications in medicine and agriculture.

References

An In-depth Technical Guide to the Structural Elucidation of (Z)-3-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-3-methylpent-2-enoic acid (CAS No: 3675-21-6), a methyl-branched unsaturated carboxylic acid, serves as a valuable intermediate in organic synthesis for various fine chemicals, including pharmaceuticals and agrochemicals.[1] Its biological activity and chemical reactivity are intrinsically linked to its precise molecular structure, particularly the Z-geometry of the carbon-carbon double bond. Accurate structural confirmation is therefore a critical quality control parameter in its synthesis and application. This guide outlines a systematic approach to its structural elucidation, employing a suite of modern spectroscopic techniques.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before undertaking spectroscopic analysis.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂--INVALID-LINK--[2]
Molecular Weight114.14 g/mol --INVALID-LINK--[2]
Boiling Point~207.6 °C--INVALID-LINK--[1]
Density~0.987 g/cm³--INVALID-LINK--[1]

Stereoselective Synthesis: The Wittig Reaction

The synthesis of this compound with high stereoselectivity is crucial for obtaining a pure sample for analysis. The Wittig reaction, utilizing a non-stabilized ylide, is a well-established method for the formation of Z-alkenes.[3]

Reaction Principle

The reaction proceeds via the interaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome is dictated by the stability of the ylide. Non-stabilized ylides, typically bearing alkyl substituents, react under kinetic control to predominantly form the cis or Z-oxaphosphetane intermediate, which then collapses to the Z-alkene.[3]

Wittig Reaction for Z-alkene synthesis cluster_reaction Reaction Pathway reagents Phosphonium Salt + Strong Base ylide Non-stabilized Phosphorus Ylide reagents->ylide Deprotonation betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl α-keto ester carbonyl->betaine oxaphosphetane cis-Oxaphosphetane betaine->oxaphosphetane Ring Closure products (Z)-alkene + Triphenylphosphine oxide oxaphosphetane->products Cycloreversion

Caption: Generalized workflow for Z-alkene synthesis via the Wittig reaction.

Experimental Protocol: Synthesis of this compound ethyl ester
  • Ylide Generation:

    • Suspend ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to -78 °C.

    • Slowly add propanal, dissolved in anhydrous THF, to the ylide solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester of this compound.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Spectroscopic Analysis for Structural Elucidation

A multi-spectroscopic approach is essential for the unambiguous structural determination of this compound.

Structural Elucidation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data Data Interpretation cluster_conclusion Final Structure synthesis Synthesis of this compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr Nuclear Magnetic Resonance (NMR) synthesis->nmr ms_data Molecular Weight & Formula ms->ms_data ir_data Functional Groups ir->ir_data h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr noe NOE Spectroscopy nmr->noe nmr_data Connectivity & Stereochemistry h1_nmr->nmr_data c13_nmr->nmr_data noe->nmr_data structure Elucidated Structure of this compound ms_data->structure ir_data->structure nmr_data->structure

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

  • Expected Molecular Ion: For C₆H₁₀O₂, the expected monoisotopic mass is 114.0681 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Fragmentation Pattern: In electron ionization (EI) mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[4][5] Key fragmentation pathways for this compound are expected to include:

    • α-cleavage: Loss of the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45).[6]

    • McLafferty Rearrangement: For aliphatic carboxylic acids, this can lead to a characteristic fragment at m/z 60.[5]

    • Loss of an ethyl group: Cleavage of the C4-C5 bond would result in a fragment at m/z 85.

    • Loss of a propyl radical: Cleavage at the allylic position can lead to a stable cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid (dimer)
~1650C=C stretchAlkene
~1420O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase. The C=O stretching frequency is slightly lowered due to conjugation with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound.

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0singlet (broad)1HCOOH
~5.8singlet1H=CH
~2.6quartet2HCH₂
~2.1singlet3H=C-CH₃
~1.1triplet3HCH₂-CH₃
  • Causality of Chemical Shifts: The vinylic proton (=CH) is deshielded due to the anisotropy of the double bond and its proximity to the electron-withdrawing carboxyl group. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet.

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Atom
~172C=O
~160=C(CH₃)
~118=CH
~25CH₂
~20=C-CH₃
~13CH₂-CH₃

The definitive assignment of the Z-geometry of the double bond is achieved through a Nuclear Overhauser Effect (NOE) experiment.[7][8][9] The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[7]

  • Experimental Rationale: In the Z-isomer, the vinylic proton (=CH) and the protons of the allylic methylene group (-CH₂-) are on the same side of the double bond and therefore spatially close. In contrast, in the E-isomer, these protons are on opposite sides.

  • Expected Observation: Irradiation of the allylic methylene protons (~2.6 ppm) should result in an enhancement of the signal for the vinylic proton (~5.8 ppm) in the NOE difference spectrum. This observation would provide conclusive evidence for the Z-configuration.[10]

Caption: Expected NOE correlation for this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. A stereoselective synthesis, such as the Wittig reaction, provides a pure sample for analysis. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies the key functional groups. Finally, a combination of ¹H, ¹³C, and NOE NMR spectroscopy provides an unambiguous determination of the molecular connectivity and the crucial Z-stereochemistry of the double bond. This rigorous analytical workflow ensures the identity and purity of the compound, which is paramount for its application in research and development.

References

Unveiling the Bioactivity of (Z)-3-methylpent-2-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-3-methylpent-2-enoic acid, a member of the short-chain unsaturated fatty acid family, presents a compelling subject for investigation within drug discovery and chemical biology. While extensive research has elucidated the multifaceted roles of short-chain fatty acids (SCFAs) in cellular signaling, metabolism, and inflammation, the specific biological activities of this compound remain largely uncharted. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and, drawing from the broader understanding of SCFAs, extrapolates its potential biological functions. More critically, this document serves as a practical handbook for researchers, offering detailed, field-proven protocols to systematically investigate its cytotoxicity, antimicrobial properties, and its influence on key cellular signaling pathways, including G-protein-coupled receptor (GPCR) activation, histone deacetylase (HDAC) inhibition, and mitogen-activated protein kinase (MAPK) signaling. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this compound.

Introduction: The Enigmatic Profile of this compound

This compound is a C6 unsaturated carboxylic acid with a methyl branch, a structural feature that suggests potential for unique biological interactions.[1][2] Its classification as a methyl-branched fatty acid places it in a category of molecules known for diverse biological roles, from metabolic intermediates to signaling molecules.[1] While its E-isomer has been identified in the plant species Senecio nebrodensis, the specific biological context of the (Z)-isomer is yet to be fully understood.[2][3] The limited available information primarily pertains to its use as a flavoring agent and as an intermediate in organic synthesis.[4] This guide aims to bridge the knowledge gap by providing a roadmap for the comprehensive biological characterization of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. The following table summarizes its key characteristics.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid--INVALID-LINK--[5]
CAS Number 3675-21-6--INVALID-LINK--[1]
Molecular Formula C₆H₁₀O₂--INVALID-LINK--[1]
Molecular Weight 114.14 g/mol --INVALID-LINK--[1]
Boiling Point ~207.6 °C--INVALID-LINK--[4]
Density ~0.987 g/cm³--INVALID-LINK--[4]

Postulated Biological Activities and Mechanisms of Action

The structural similarity of this compound to other well-characterized short-chain fatty acids (SCFAs) provides a strong foundation for hypothesizing its potential biological roles. SCFAs are increasingly recognized as crucial signaling molecules that mediate the interplay between the gut microbiota and host physiology, with profound effects on metabolism and inflammation.[6][7][8][9][10][11][12]

Potential Role in Metabolic Regulation

SCFAs are known to influence both glucose and lipid metabolism.[12] They can act as energy sources for colonocytes and modulate systemic energy homeostasis.[5][13] The primary mechanisms through which SCFAs exert these effects are the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[6][7][8][9][10]

  • GPCR Activation: Activation of GPCRs by SCFAs in various tissues can trigger downstream signaling cascades that regulate the secretion of hormones involved in appetite control (e.g., GLP-1 and PYY) and insulin sensitivity.[10][14]

  • HDAC Inhibition: By inhibiting HDACs, SCFAs can modulate gene expression, leading to beneficial metabolic outcomes such as improved glucose tolerance and reduced fat accumulation.[6][7][8][9]

Given its structure, it is plausible that this compound could interact with these pathways, thereby influencing metabolic health.

cluster_0 Potential Metabolic Regulation by this compound Compound This compound GPCR GPCRs (e.g., FFAR2/3) Compound->GPCR Activation HDAC HDACs Compound->HDAC Inhibition Signaling Downstream Signaling Cascades GPCR->Signaling Gene_Expression Altered Gene Expression HDAC->Gene_Expression Metabolic_Effects Improved Glucose Homeostasis & Reduced Lipogenesis Signaling->Metabolic_Effects Gene_Expression->Metabolic_Effects

Caption: Postulated signaling pathways for metabolic regulation.

Potential Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of SCFAs are well-documented.[6][7][8][9] They can modulate the activity of various immune cells and suppress inflammatory responses, in part through the inhibition of NF-κB signaling and the promotion of regulatory T cell differentiation.[14] The ability of SCFAs to inhibit HDACs is also a key mechanism underlying their anti-inflammatory effects.[6][7][8][9] Therefore, this compound warrants investigation for its potential to mitigate inflammatory processes.

Potential Antimicrobial Activity

Carboxylic acids are known to possess antimicrobial properties and are used as food preservatives.[15][16] Their mechanism of action often involves the disruption of the cell membrane and the acidification of the cytoplasm of microorganisms.[15][16] The lipophilicity of the carboxylic acid can influence its antimicrobial potency. Given that this compound is a C6 carboxylic acid, it is a candidate for possessing antimicrobial activity against a range of pathogenic bacteria and fungi.

Potential Role as a Pheromone

Many insect pheromones are derived from fatty acids, including methyl-branched and unsaturated structures.[3][17][18][19] These chemical signals are crucial for communication related to mating, aggregation, and alarm. While there is no direct evidence, the structural characteristics of this compound make it a plausible candidate for a pheromone or a pheromone precursor in certain insect species.

A Proposed Research Plan: Experimental Protocols for Biological Characterization

To systematically evaluate the biological activities of this compound, a multi-tiered experimental approach is recommended. The following protocols are provided as a robust starting point for researchers.

cluster_1 Experimental Workflow for Biological Characterization Start Compound: This compound Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Start->Antimicrobial Signaling Signaling Pathway Analysis Start->Signaling Data Data Analysis & Interpretation Cytotoxicity->Data Antimicrobial->Data GPCR_Assay GPCR Activation Assay Signaling->GPCR_Assay HDAC_Assay HDAC Inhibition Assay Signaling->HDAC_Assay MAPK_Assay MAPK Pathway Analysis (Western Blot) Signaling->MAPK_Assay GPCR_Assay->Data HDAC_Assay->Data MAPK_Assay->Data

Caption: A structured workflow for investigating bioactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[20]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][16][21][22][23] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[21]

Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[22]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared microbial suspension.[21]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[21]

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Investigation of Cellular Signaling Pathways

Principle: Many cell-based assays can measure GPCR activation by detecting the accumulation of downstream second messengers, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or inositol phosphates (IP) and intracellular calcium for Gq-coupled receptors.[14][24][25][26]

Generalized Protocol (using a commercially available cAMP or IP-One assay kit):

  • Cell Culture:

    • Use a cell line endogenously expressing the target GPCR (e.g., FFAR2 or FFAR3) or a cell line transiently or stably transfected with the receptor.

  • Compound Stimulation:

    • Plate the cells in a 96- or 384-well plate.

    • Stimulate the cells with various concentrations of this compound for a specified period.

  • Detection of Second Messengers:

    • Lyse the cells and follow the manufacturer's protocol for the specific assay kit to measure the levels of the second messenger (cAMP or IP1). This typically involves a competitive immunoassay using fluorescence resonance energy transfer (FRET) or a similar detection method.[25]

  • Data Analysis:

    • Generate a dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

Principle: HDAC inhibition assays typically use a substrate that becomes fluorescent or colorimetric upon deacetylation by HDAC enzymes. The inhibitory activity of a compound is measured by its ability to prevent this reaction.[8][15][27][28]

Generalized Protocol (using a fluorometric assay kit):

  • Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate according to the kit's instructions.

  • Assay Reaction:

    • In a 96-well black plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time.

  • Signal Development and Measurement:

    • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.[8]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[27]

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[4][6][29][30] To assess the effect of this compound on the MAPK pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 can be analyzed using phospho-specific antibodies.[4][6][29]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages like RAW 264.7) to 70-80% confluency.

    • Treat the cells with this compound for various time points and at different concentrations. In some experiments, cells may be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Concluding Remarks and Future Directions

This compound represents a molecule with significant, yet largely unexplored, biological potential. This technical guide provides a foundational framework for its systematic investigation. By employing the detailed protocols outlined herein, researchers can begin to elucidate its cytotoxic profile, antimicrobial efficacy, and its influence on critical cellular signaling pathways.

Future research should aim to expand upon these initial in vitro findings with more complex cellular models and, eventually, in vivo studies to understand the pharmacokinetic and pharmacodynamic properties of this compound. The exploration of its potential as a therapeutic agent in metabolic and inflammatory diseases, as well as its possible role in chemical ecology, promises to be a fruitful area of scientific inquiry. The insights gained from such research will be invaluable for the drug development community and will contribute to a deeper understanding of the biological activities of short-chain unsaturated fatty acids.

References

(Z)-3-Methylpent-2-enoic Acid: A Fungal Metabolite Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

(Z)-3-Methylpent-2-enoic acid, a branched-chain unsaturated carboxylic acid, is emerging as a molecule of interest within the expansive landscape of fungal secondary metabolites. While its presence is not as ubiquitously documented as other fungal volatile organic compounds (VOCs), its structural characteristics and the known metabolic capabilities of various fungal genera strongly suggest its role as a product of fungal metabolism. This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, exploring its putative biosynthetic origins in fungi, detailing methodologies for its isolation and characterization, and discussing its potential biological activities and applications in drug development. This document is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmaceutical sciences.

Introduction: The Scent of Potential

Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and agricultural applications. Among these are volatile organic compounds (VOCs), which play crucial roles in fungal communication, defense, and interaction with their environment. While the focus has often been on more complex molecules, simpler, volatile short-chain fatty acids and their derivatives represent an underexplored area of fungal chemical ecology with significant bioactive potential.

This compound (CAS No: 3675-21-6) is one such molecule.[1][2][3] Its structure, a six-carbon chain with a methyl branch and a cis-configured double bond, is suggestive of biosynthetic pathways known to operate in fungi, particularly those related to amino acid catabolism and fatty acid synthesis. This guide will delve into the scientific underpinnings of this compound as a putative fungal metabolite, providing a framework for its study and exploitation.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and characterization.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
IUPAC Name (2Z)-3-methylpent-2-enoic acid[2]
CAS Number 3675-21-6[1]
Appearance No data available (likely a liquid at room temperature)
Boiling Point Approximately 207.6 °C
Density Approximately 0.987 g/cm³
InChI Key RSFQOQOSOMBPEJ-PLNGDYQASA-N[2]
SMILES CC/C(\C)=C/C(=O)O

This compound is a methyl-branched fatty acid.[2] It is recognized for its utility as a reference standard in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) applications.[4]

Fungal Origin and Putative Biosynthesis

While direct evidence specifically naming this compound as a metabolite of a particular fungal species is not yet abundant in peer-reviewed literature, a strong case for its fungal origin can be made based on the known metabolic capabilities of fungi, especially those in the genera Aspergillus and Penicillium. These fungi are known producers of a wide range of volatile fatty acids and their derivatives.[5][6][7][8]

The biosynthesis of branched-chain fatty acids in fungi is often linked to the catabolism of branched-chain amino acids: valine, leucine, and isoleucine.[9] The structural backbone of this compound strongly suggests a biosynthetic link to the catabolism of isoleucine.

The Isoleucine Catabolism Connection: A Proposed Pathway

The catabolism of isoleucine in fungi, through the Ehrlich pathway, generates 2-keto-3-methylvalerate, which can be further metabolized to form volatile compounds.[10][11][12] We propose a putative biosynthetic pathway for this compound originating from isoleucine:

Putative_Biosynthesis Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Acyl_CoA 2-Methylbutanoyl-CoA Keto_acid->Acyl_CoA Oxidative Decarboxylation Unsaturated_Acyl_CoA (Z)-3-Methylpent-2-enoyl-CoA Acyl_CoA->Unsaturated_Acyl_CoA Chain Elongation & Desaturation Final_Product This compound Unsaturated_Acyl_CoA->Final_Product Thioesterase Activity

Caption: Putative biosynthetic pathway of this compound from isoleucine in fungi.

This proposed pathway involves an initial transamination of isoleucine, followed by oxidative decarboxylation to yield 2-methylbutanoyl-CoA. This intermediate can then enter a modified fatty acid synthesis pathway for chain elongation and subsequent desaturation to form the final product.

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. However, based on the known activities of structurally similar short-chain and branched-chain fatty acids, several potential applications can be hypothesized.

Antimicrobial and Antifungal Activity

Short-chain unsaturated carboxylic acids and other fatty acids have demonstrated notable antifungal and antibacterial properties.[13][14][15] The mechanism of action is often attributed to the disruption of cell membrane integrity and function. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. It is plausible that this compound exerts similar effects, making it a candidate for development as a novel antimicrobial agent, particularly in the context of rising drug resistance.

Cytotoxic and Anti-cancer Activity

Several branched-chain fatty acids have been shown to exhibit cytotoxic activity against various cancer cell lines.[16][17][18] The proposed mechanisms include the inhibition of fatty acid biosynthesis in cancer cells, which are often highly dependent on this pathway for rapid proliferation. By interfering with key enzymes in fatty acid synthesis, these compounds can induce apoptosis and inhibit tumor growth. Further investigation into the cytotoxic potential of this compound against a panel of cancer cell lines is warranted.

Experimental Protocols: A Guide for the Researcher

The investigation of this compound as a fungal metabolite requires robust and sensitive analytical techniques. The following protocols provide a framework for the cultivation of fungi, and the extraction, detection, and characterization of this volatile compound.

Fungal Cultivation for VOC Production

Objective: To cultivate fungal species known for producing volatile fatty acids under conditions that promote secondary metabolite production.

Materials:

  • Fungal strains (e.g., Penicillium spp., Aspergillus spp.)

  • Potato Dextrose Agar (PDA) for initial culture

  • Yeast Extract Sucrose (YES) broth or other suitable liquid medium

  • Sterile flasks and petri dishes

  • Incubator

Procedure:

  • Inoculate PDA plates with the desired fungal strain and incubate at 25-28°C until sufficient growth is observed.

  • Prepare a spore suspension from the mature culture using sterile water with a surfactant (e.g., 0.05% Tween 80).

  • Inoculate flasks containing sterile liquid medium with the spore suspension to a final concentration of 10⁶ spores/mL.

  • Incubate the liquid cultures under appropriate conditions (e.g., 25-28°C, with or without shaking) for a period known to be optimal for secondary metabolite production (typically 7-14 days).

Headspace Solid-Phase Microextraction (HS-SPME) of Fungal VOCs

Objective: To extract volatile compounds from the headspace of fungal cultures for subsequent analysis by GC-MS.

HS_SPME_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Culture Fungal Liquid Culture Vial Transfer to Headspace Vial Culture->Vial Equilibrate Equilibrate at a controlled temperature Vial->Equilibrate SPME_Fiber Expose SPME Fiber to Headspace Equilibrate->SPME_Fiber Adsorption Adsorption of VOCs SPME_Fiber->Adsorption GC_MS Thermal Desorption in GC-MS Inlet Adsorption->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: Workflow for HS-SPME-GC-MS analysis of fungal VOCs.

Procedure:

  • Transfer a defined volume of the fungal culture into a sealed headspace vial.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set period to allow volatiles to accumulate in the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the heated injection port of a GC-MS system for thermal desorption and analysis.

GC-MS Analysis and Characterization

Objective: To separate, identify, and quantify this compound in the extracted sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms or a wax column)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Characterization:

  • The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard.

  • The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 114) and other fragment ions that can be used for confirmation.

Future Directions and Conclusion

The study of this compound as a fungal metabolite is a promising area of research. Future work should focus on:

  • Screening of diverse fungal species to identify high-producing strains.

  • Elucidation of the specific biosynthetic pathway through isotopic labeling studies and gene cluster analysis.

  • Comprehensive evaluation of its biological activities , including its antimicrobial spectrum, cytotoxic effects, and potential as a signaling molecule.

  • Optimization of fermentation and extraction processes for scalable production.

References

A Comprehensive Spectroscopic and Analytical Guide to (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Characterizing a Key Synthetic Intermediate

(Z)-3-Methylpent-2-enoic acid (CAS No: 3675-21-6) is a methyl-branched, α,β-unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] Its structure, featuring a carboxylic acid functional group in conjugation with a trisubstituted alkene, makes it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.[2] Furthermore, its defined structure allows it to serve as a critical reference standard in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) methodologies used to identify and quantify unknown compounds in complex matrices.[2]

Accurate and unambiguous characterization of this compound is paramount for its effective use. The geometric constraint of the Z-isomerism significantly influences its chemical reactivity and physical properties. Therefore, a multi-technique spectroscopic approach is essential for its structural verification and purity assessment. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, grounded in fundamental principles and established analytical protocols. We will delve into the interpretation of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, offering field-proven insights into experimental design and data analysis for researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is understanding the molecule's basic properties. The presence of both a rigid C=C double bond and a polar carboxylic acid group dictates the compound's behavior in different analytical systems.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3675-21-6[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Boiling Point ~207.6 °C[2]
Density ~0.987 g/cm³[2]
SMILES CC/C(=C\C(=O)O)/C[1]

Below is a diagram illustrating the atomic numbering convention used for spectroscopic assignments throughout this guide.

Caption: Annotated structure of this compound.

Mass Spectrometry (MS)

3.1. Principle and Experimental Causality

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For this compound, electron ionization (EI) is a standard technique that provides not only the molecular ion (M⁺˙) but also a reproducible fragmentation pattern. This pattern is a molecular fingerprint, offering vital structural clues by revealing the weakest bonds and most stable resulting fragments. The carboxylic acid moiety and the alkyl chain are expected to dictate the primary fragmentation pathways.

3.2. Experimental Protocol: GC-MS Analysis

Gas chromatography is an ideal separation technique for this compound prior to MS analysis.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: A standard GC system equipped with a non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column coupled to a mass spectrometer with an EI source.

  • Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.

  • GC Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

3.3. Expected Spectrum and Fragmentation Analysis

The EI mass spectrum of this compound is expected to show a discernible molecular ion peak and characteristic fragment ions.

m/z ValueIon IdentityMechanistic Origin
114 [M]⁺˙Molecular Ion: The intact molecule minus one electron.
99 [M - CH₃]⁺Loss of the terminal methyl radical from the ethyl group (less likely).
97 [M - OH]⁺α-cleavage with loss of a hydroxyl radical, forming a stable acylium ion.
85 [M - C₂H₅]⁺Cleavage of the ethyl group, forming a resonance-stabilized cation.
69 [M - COOH]⁺Loss of the carboxyl group as a radical.

The most diagnostic fragments for carboxylic acids are the losses of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[3] The presence of the molecular ion at m/z 114 confirms the molecular weight.

Infrared (IR) Spectroscopy

4.1. Principle and Experimental Causality

IR spectroscopy is an exceptionally powerful tool for identifying functional groups. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, IR spectroscopy provides definitive evidence for the carboxylic acid group (both the O-H and C=O bonds) and the carbon-carbon double bond. In the solid state or as a neat liquid, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the position and shape of the key stretching bands.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid dimer.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3300-2500 O-H stretchDiagnostic Peak: A very broad, strong absorption band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4]
~2970-2850 sp³ C-H stretchAbsorption from the methyl and methylene groups of the ethyl and methyl substituents.
~1720-1700 C=O stretchA very strong, sharp absorption for the carbonyl group, shifted to a lower frequency due to its involvement in the hydrogen-bonded dimer.[4]
~1650 C=C stretchA medium-intensity absorption corresponding to the carbon-carbon double bond. Conjugation with the carbonyl group influences its position.[5]
~1420 & ~920 O-H bendBending vibrations associated with the carboxylic acid group.
~1300-1200 C-O stretchStrong stretching vibration for the carbon-oxygen single bond of the carboxylic acid.

The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ coupled with the strong carbonyl absorption near 1710 cm⁻¹ is unambiguous evidence of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and, crucially, the (Z)-stereochemistry of the double bond.

5.1. Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

    • Number of Scans: 512-1024 (due to the low natural abundance of ¹³C).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.

5.2. Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12 broad singlet1H-COOH (Hₐ)The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
~5.8 singlet1H=CH- (H₂)The vinyl proton is deshielded by the double bond and the adjacent carbonyl group. Its chemical shift is key for stereochemical assignment.
~2.6 quartet (q)2H-CH₂- (H₄)Allylic to the double bond and adjacent to a methyl group, resulting in a quartet.
~2.1 singlet3H=C-CH₃ (H₆)The methyl group attached to the double bond. In the (Z)-isomer, this methyl is cis to the vinyl proton.
~1.1 triplet (t)3H-CH₂-CH₃ (H₅)Coupled to the adjacent methylene group, resulting in a triplet.

5.3. Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift that depends on its hybridization and electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale
~172 C=O (C1)The carbonyl carbon of the carboxylic acid. Its shift is influenced by α,β-unsaturation.[6]
~160 =C-CH₃ (C3)The quaternary sp² carbon, significantly deshielded by the attached alkyl groups and its position in the conjugated system.
~118 =CH- (C2)The sp² carbon bonded to a proton. It is upfield relative to C3, a typical pattern for α,β-unsaturated carbonyls.[7]
~25 =C-CH₃ (C6)The methyl carbon attached to the double bond.
~21 -CH₂- (C4)The methylene carbon of the ethyl group.
~13 -CH₃ (C5)The terminal methyl carbon of the ethyl group.

Integrated Analytical Workflow

A robust characterization of this compound relies on a logical flow of experiments where each technique complements the others.

Workflow cluster_0 Initial Verification cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation GCMS GC-MS Analysis MW Molecular Weight Confirmation (m/z = 114) GCMS->MW Purity Purity Assessment (Single GC Peak) GCMS->Purity IR FTIR (ATR) Spectroscopy MW->IR Purity->IR COOH Carboxylic Acid ID (Broad O-H, C=O at ~1710 cm⁻¹) IR->COOH CC Alkene ID (C=C at ~1650 cm⁻¹) IR->CC NMR ¹H & ¹³C NMR Spectroscopy COOH->NMR CC->NMR Connectivity Carbon-Hydrogen Framework (Chemical Shifts, Splitting) NMR->Connectivity Stereochem Stereochemistry Confirmation (Z-Isomer) NMR->Stereochem Final Final Structure Confirmed Connectivity->Final Stereochem->Final

Caption: A validated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound is a clear example of synergistic multi-technique characterization. Mass spectrometry confirms the molecular formula, infrared spectroscopy provides definitive evidence of the key carboxylic acid and alkene functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and crucial Z-stereochemistry. By following the detailed protocols and interpretative guidelines presented in this document, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

An In-Depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid (CAS: 3675-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (Z)-3-methylpent-2-enoic acid, a methyl-branched, unsaturated short-chain fatty acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and potential biological significance, offering both foundational knowledge and practical, field-proven insights.

Introduction and Physicochemical Profile

This compound (CAS number 3675-21-6) is an organic compound with the molecular formula C₆H₁₀O₂.[1] Structurally, it is an α,β-unsaturated carboxylic acid, a class of molecules known for their diverse reactivity and biological relevance. The "(Z)-" designation specifies the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side. This compound is also classified as a methyl-branched fatty acid.[2]

While extensive biological data on this specific molecule is limited, its structural features place it within the broader class of short-chain fatty acids (SCFAs), which are well-established as crucial mediators in gut health, metabolism, and immune function.[3] Its applications are primarily in organic synthesis, where it serves as an intermediate for producing more complex molecules like pharmaceuticals and agrochemicals.[1] It is also utilized as a reference standard in analytical chemistry for techniques such as mass spectrometry (MS) and gas chromatography (GC).[1] There is also an interest in its use as a flavoring and fragrance agent.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 3675-21-6[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
IUPAC Name This compound[2]
Boiling Point approx. 207.6 °C[1]
Density 0.987 g/cm³[1]
SMILES CC/C(=C\C(=O)O)/C[2]
InChIKey RSFQOQOSOMBPEJ-PLNGDYQASA-N[2]

Stereoselective Synthesis Methodologies

The stereoselective synthesis of the (Z)-isomer of α,β-unsaturated carboxylic acids can be challenging. Below are two plausible and detailed synthetic strategies, the Wittig reaction and the Reformatsky reaction, which can be adapted to produce this compound with a high degree of stereocontrol.

Wittig Reaction Approach

The Wittig reaction is a powerful method for alkene synthesis.[4] To achieve (Z)-selectivity, a non-stabilized ylide is typically employed.[5] The following protocol outlines a conceptual pathway.

Wittig_Synthesis reagent1 Ethyl 2-bromopropanoate intermediate1 Phosphonium Salt reagent1->intermediate1 reagent2 Triphenylphosphine reagent2->intermediate1 reagent3 Propanal intermediate3 Betaine/Oxaphosphetane reagent3->intermediate3 base n-BuLi or NaH intermediate2 Phosphonium Ylide base->intermediate2 intermediate1->intermediate2 Deprotonation intermediate2->intermediate3 product_ester (Z)-Ethyl 3-methylpent-2-enoate intermediate3->product_ester final_product This compound product_ester->final_product hydrolysis Acid/Base Hydrolysis hydrolysis->final_product

Conceptual workflow for the Wittig synthesis of this compound.

Step-by-Step Protocol:

  • Phosphonium Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in a suitable anhydrous solvent such as toluene. Add ethyl 2-bromopropanoate dropwise and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

  • Ylide Generation: Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere. Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

  • Wittig Reaction: To the ylide solution at -78 °C, add propanal dropwise. Allow the reaction to stir at this temperature for 1 hour and then warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, (Z)-ethyl 3-methylpent-2-enoate, can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours. Cool the reaction, acidify with dilute hydrochloric acid to pH ~2, and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

Reformatsky Reaction Approach

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to an α,β-unsaturated ester.[6]

Reformatsky_Synthesis reagent1 Ethyl 2-bromopropanoate intermediate1 Organozinc Reagent reagent1->intermediate1 reagent2 Zinc dust reagent2->intermediate1 reagent3 Propanal intermediate2 β-hydroxy ester reagent3->intermediate2 intermediate1->intermediate2 product This compound intermediate2->product Z-selective elimination dehydration Dehydration (e.g., P₂O₅ or H₂SO₄) dehydration->product hydrolysis Hydrolysis hydrolysis->product

Conceptual workflow for the Reformatsky synthesis of this compound.

Step-by-Step Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous THF until the color of the iodine disappears.

  • Reformatsky Reaction: To the activated zinc, add a solution of ethyl 2-bromopropanoate and propanal in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for an additional hour.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Dehydration and Hydrolysis: The crude β-hydroxy ester can be dehydrated to the α,β-unsaturated ester. For Z-selective elimination, specific conditions may be required, potentially involving conversion of the hydroxyl group to a better leaving group followed by base-induced elimination. A simpler, though potentially less selective, method is acid-catalyzed dehydration. Following dehydration, the ester is hydrolyzed as described in the Wittig protocol (Step 5) to yield the final product.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures and a robust analytical method for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ can be predicted based on its structure and established NMR principles.

Predicted ¹H NMR (in CDCl₃):

  • ~1.1 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • ~2.2 ppm (s, 3H): Singlet for the methyl protons attached to the double bond.

  • ~2.6 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.

  • ~5.8 ppm (s, 1H): Singlet for the vinylic proton.

  • ~11.5 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

Predicted ¹³C NMR (in CDCl₃):

  • ~13.0 ppm: Methyl carbon of the ethyl group.

  • ~23.0 ppm: Methyl carbon attached to the double bond.

  • ~30.0 ppm: Methylene carbon of the ethyl group.

  • ~118.0 ppm: Vinylic CH carbon.

  • ~160.0 ppm: Vinylic quaternary carbon.

  • ~172.0 ppm: Carboxylic acid carbonyl carbon.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for the characterization of volatile compounds. The fragmentation pattern of this compound is expected to show characteristic losses.

  • Molecular Ion (M⁺˙): A peak at m/z = 114, corresponding to the molecular weight of the compound.

  • Loss of a Methyl Group ([M-15]⁺): A fragment at m/z = 99, resulting from the loss of a methyl radical.

  • Loss of an Ethyl Group ([M-29]⁺): A significant fragment at m/z = 85, due to the loss of an ethyl radical.

  • Loss of a Carboxyl Group ([M-45]⁺): A fragment at m/z = 69, corresponding to the loss of the COOH radical.

  • McLafferty Rearrangement: A potential rearrangement could lead to a fragment at m/z = 74.

Analytical Quantification in Biological Matrices

Accurate quantification of this compound in complex biological samples such as plasma or fecal extracts typically requires derivatization to enhance its volatility and improve chromatographic performance for GC-MS analysis. Silylation is a common and effective derivatization method.[7]

GCMS_Workflow sample Biological Sample (e.g., Plasma, Fecal Extract) extraction Liquid-Liquid Extraction (with acidified solvent) sample->extraction derivatization Derivatization (Silylation with BSTFA/MSTFA) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification (using internal standard) gc_ms->quantification

Workflow for the quantification of this compound in biological samples.

Step-by-Step Protocol for GC-MS Quantification:

  • Sample Preparation and Extraction:

    • To 100 µL of biological sample (e.g., plasma), add an internal standard (e.g., a deuterated analog).

    • Acidify the sample with a small volume of concentrated hydrochloric acid.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or methyl tert-butyl ether.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).[7]

    • Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a mid-polarity column) for separation.

    • Set the mass spectrometer to operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations that have undergone the same extraction and derivatization procedure.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Context and Future Perspectives

While direct pharmacological studies on this compound are not widely reported in the current literature, its classification as a branched-chain fatty acid provides a framework for postulating its potential biological roles. Branched-chain fatty acids are known to be present in the human diet and are also produced by the gut microbiota. They can be incorporated into cellular lipids and may play a role in modulating membrane fluidity and signaling pathways.

As a short-chain fatty acid (SCFA), it belongs to a class of molecules with profound effects on host physiology. SCFAs are the primary energy source for colonocytes, and they play a critical role in maintaining gut barrier integrity.[3] They also act as signaling molecules, interacting with G-protein coupled receptors to influence immune responses and metabolic regulation.[3]

The lack of specific biological data for this compound represents a significant research opportunity. Future investigations could explore its:

  • Metabolic Fate: How is it absorbed, distributed, metabolized, and excreted in vivo?

  • Pharmacological Activity: Does it have specific effects on inflammatory pathways, metabolic processes, or cellular proliferation?

  • Role as a Biomarker: Could its presence or concentration in biological fluids be indicative of a particular physiological or pathological state?

Conclusion

This compound is a valuable chemical entity with established applications in chemical synthesis and analytics. This guide has provided a detailed overview of its physicochemical properties, plausible stereoselective synthetic routes, and robust analytical methodologies for its characterization and quantification. While its specific biological functions remain to be fully elucidated, its structural relationship to the important class of short-chain fatty acids suggests a promising area for future research, particularly in the context of gut health, metabolism, and drug discovery.

References

role of (Z)-3-methylpent-2-enoic acid in chemical ecology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of (Z)-3-Methylpent-2-enoic Acid in Chemical Ecology

Abstract

This compound, a branched-chain unsaturated carboxylic acid, presents a compelling case for investigation within the field of chemical ecology. While its direct role as a semiochemical has yet to be extensively documented, its molecular structure is analogous to known fatty acid signaling molecules that mediate critical intra- and interspecific interactions in a variety of organisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential ecological significance of this compound. We will delve into its chemical properties, hypothesize its roles in animal communication, and provide detailed methodologies for its detection, biosynthesis elucidation, and behavioral validation. Furthermore, we will explore its potential applications in areas such as pest management, predicated on the foundational principles of chemical ecology.

Introduction: The Scent of Potential

Chemical communication is a cornerstone of ecological interactions, with organisms utilizing a vast vocabulary of molecules to navigate their environment, find mates, deter competitors, and locate food. Among these chemical signals, volatile fatty acids (VFAs) and their derivatives are a prominent class, conveying information about species, sex, social status, and reproductive state. This compound (CAS 3675-21-6), with its six-carbon backbone, a methyl branch, and a Z-configured double bond, possesses the characteristic volatility and structural complexity of a potential semiochemical.[1]

While its trans-isomer, (E)-3-methylpent-2-enoic acid, has been identified in plants of the Senecio genus, the biological context of the (Z)-isomer remains largely unexplored.[2][3] This guide will, therefore, serve as a technical roadmap for investigating the chemical ecology of this compound, from initial discovery to potential application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate analytical and experimental protocols.

PropertyValueSource
Molecular Formula C₆H₁₀O₂--INVALID-LINK--[1]
Molecular Weight 114.14 g/mol --INVALID-LINK--[1]
Boiling Point ~207.6 °C--INVALID-LINK--[4]
Density ~0.987 g/cm³--INVALID-LINK--[4]
Classification Methyl-branched fatty acid--INVALID-LINK--[1]

Hypothesized Roles in Chemical Ecology

Based on the established roles of structurally similar compounds, we can formulate key hypotheses regarding the potential functions of this compound.

Primate Semiochemistry: A Signal of Status and Identity?

Many mammal species, including primates, utilize scent marking to communicate a wealth of information.[5][6][7][8] Scent gland secretions are complex mixtures of volatile and non-volatile compounds, with fatty acids being significant components that can signal individual identity, sex, social status, and reproductive condition. The presence of branched-chain fatty acids in these secretions is common. Therefore, it is plausible that this compound could be a component of primate scent marks, contributing to the chemical "signature" of an individual or group.

Insect Pheromone Blends: A Potential Modulator of Behavior?

Insects rely heavily on chemical cues for mating, aggregation, and alarm signaling. Short- to medium-chain branched fatty acids and their derivatives are known components of insect pheromones. The structural specificity of these molecules is often crucial for their activity. This compound could function as a component of a pheromone blend, either as a primary attractant or as a modulator of the behavioral response to other components.

A Methodological Framework for Investigation

Elucidating the role of this compound requires a multi-faceted approach, integrating analytical chemistry, biochemistry, and behavioral biology.

Detection and Identification: Finding the Needle in the Haystack

The first step is to identify the presence of this compound in biological samples. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

This protocol is adapted from methodologies used in the study of callitrichid and mandrill scent secretions.[9][10]

  • Sample Collection:

    • Anesthetize the subject animal following approved institutional animal care and use committee (IACUC) protocols.

    • Using sterile cotton swabs, gently rub the surface of the scent gland (e.g., sternal, anogenital) for 30-60 seconds.

    • Place the swab in a clean glass vial, flush with nitrogen gas to minimize oxidation, and seal with a PTFE-lined cap.

    • Store samples at -80°C until analysis to preserve the integrity of volatile compounds.[11][12]

  • Sample Preparation (Solvent Extraction):

    • Cut the swab into small pieces and place them in a clean vial.

    • Add a known volume of a high-purity solvent (e.g., dichloromethane or hexane) containing an internal standard (e.g., a non-naturally occurring fatty acid of similar chain length).

    • Vortex for 1 minute and then sonicate for 10 minutes in a cooled bath.

    • Carefully transfer the solvent to a new vial, avoiding any solid material.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Use a non-polar or mid-polar capillary column suitable for fatty acid analysis.

    • Program the oven temperature with a slow ramp to ensure good separation of volatile compounds.

    • Set the mass spectrometer to scan a mass range appropriate for detecting the molecular ion (m/z 114) and characteristic fragments of this compound.

    • Compare the retention time and mass spectrum of any potential peaks with those of an authentic this compound standard.[4]

GC_MS_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis ScentGland Primate Scent Gland Swab Sterile Cotton Swab ScentGland->Swab Swabbing Vial Sealed Vial (-80°C) Swab->Vial Storage Extraction Solvent Extraction Vial->Extraction Solvent Solvent + Internal Std Solvent->Extraction Extract Concentrated Extract Extraction->Extract GCMS GC-MS System Extract->GCMS Data Data Analysis GCMS->Data ID Compound Identification Data->ID

Caption: Workflow for the analysis of primate scent secretions by GC-MS.

Biosynthesis: Unraveling the Molecular Machinery

The biosynthesis of branched-chain fatty acids is often linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[13][14]

The biosynthesis of this compound likely initiates from the catabolism of isoleucine, which provides a 2-methylbutyryl-CoA starter unit. This is then elongated by fatty acid synthase (FAS) or a similar enzyme system.

Biosynthesis_Pathway Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination Starter 2-methylbutyryl-CoA KetoAcid->Starter Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) Starter->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS AcylCoA 3-methyl-hexanoyl-CoA FAS->AcylCoA Elongation Target This compound AcylCoA->Target Desaturation & Chain Shortening (Hypothesized) Desaturase Desaturase

Caption: Hypothesized biosynthetic pathway for this compound.

This protocol is a generalized approach to trace the metabolic origins of the target molecule.[15]

  • Precursor Administration:

    • Synthesize or procure radiolabeled precursors, such as [¹⁴C]-isoleucine or [¹⁴C]-propionate.

    • Inject a known concentration and radioactivity of the precursor into the hemocoel of the insect.

  • Incubation and Extraction:

    • Allow the insect to metabolize the precursor for a defined period (e.g., 24-48 hours).

    • Extract total lipids from the insect or specific glands using an appropriate solvent system (e.g., chloroform:methanol).

  • Analysis:

    • Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detect the radioactivity of the separated fractions using a scintillation counter or autoradiography.

    • Analyze the radioactive fractions corresponding to fatty acids by radio-GC-MS to confirm the incorporation of the radiolabel into this compound.

Behavioral Bioassays: Deciphering the Message

To establish a role in chemical communication, a behavioral response to the pure compound must be demonstrated.

  • Apparatus: A glass Y-tube olfactometer with a clean air source.

  • Stimuli:

    • Treatment Arm: A filter paper treated with a known concentration of synthetic this compound dissolved in a solvent (e.g., hexane).

    • Control Arm: A filter paper treated with the solvent alone.

  • Procedure:

    • Introduce an individual insect at the base of the Y-tube.

    • Allow the insect a set amount of time to make a choice between the two arms.

    • Record the first choice and the time spent in each arm.

    • Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the treatment arm.

Olfactory Reception: How the Signal is Perceived

The detection of semiochemicals is mediated by olfactory receptors (ORs) located on olfactory receptor neurons (ORNs).[16][17][18] Short-chain fatty acids are known to activate specific G protein-coupled receptors (GPCRs).[19][20]

Olfactory_Reception Molecule This compound OR Olfactory Receptor (GPCR) Molecule->OR Binding G_Protein G-protein activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Action_Potential Action Potential Ion_Channel->Action_Potential Brain Brain Action_Potential->Brain Signal to

Caption: Generalized signaling pathway for olfactory reception.

Potential Applications in Integrated Pest Management (IPM)

Should this compound be identified as a key semiochemical for an insect pest, it could be integrated into various IPM strategies.[21][22][23][24][25]

  • Monitoring: Baited traps can be used to monitor pest populations, allowing for more targeted and timely application of control measures.

  • Mass Trapping: Deploying a high density of baited traps can significantly reduce pest populations.

  • Mating Disruption: Permeating the environment with the synthetic pheromone can confuse males and prevent them from locating females, thereby reducing reproduction.

  • Push-Pull Strategies: The compound could potentially be used as an attractant ("pull") in combination with a repellent ("push") to manipulate pest distribution away from crops.

Conclusion and Future Directions

This compound stands as an intriguing candidate for a novel semiochemical. Its structural characteristics place it firmly within a class of molecules known to be biologically active in chemical communication. The lack of extensive research on this specific compound presents a significant opportunity for discovery. The methodologies outlined in this guide provide a clear and robust framework for elucidating its potential role in the chemical ecology of primates, insects, and other organisms. Future research should focus on systematic screening of natural sources for its presence, followed by rigorous behavioral and neurophysiological studies to confirm its function. Such discoveries would not only advance our fundamental understanding of chemical communication but could also pave the way for the development of novel, environmentally benign pest management solutions.

References

An In-Depth Technical Guide to the Fungal Biosynthesis of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unraveling the Aromatic World of Fungal Volatiles

Fungi, often concealed from plain sight, are prolific producers of a vast and diverse arsenal of secondary metabolites. Among these are the volatile organic compounds (VOCs), which play crucial roles in fungal communication, defense, and interactions with their environment.[1][2] (Z)-3-methylpent-2-enoic acid, a branched-chain fatty acid derivative, is one such fungal volatile that contributes to the characteristic aroma of certain fungal species.[3][4] Understanding the biosynthesis of this seemingly simple molecule offers a window into the intricate metabolic pathways of fungi and presents opportunities for applications in flavor and fragrance industries, as well as in the development of novel antifungal agents. This guide provides a comprehensive technical overview of the proposed biosynthetic pathway of this compound in fungi, intended for researchers, scientists, and professionals in drug development.

The Significance of this compound: Beyond the Aroma

This compound is a C6 branched-chain unsaturated fatty acid.[4][5] While its most apparent characteristic is its contribution to the scent profile of various fungi, its biological significance extends further. As a volatile organic compound, it can act as an airborne signal, mediating interactions between fungi and other organisms, including plants and bacteria.[1][2] The study of its biosynthesis is not merely an academic exercise; it provides a model for understanding the production of other bioactive branched-chain fatty acids and polyketides in fungi.

The Proposed Biosynthetic Pathway: A Fusion of Primary and Secondary Metabolism

The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid, L-leucine. The pathway can be dissected into two major stages: the generation of the starter unit, isovaleryl-CoA, and the subsequent chain elongation and modification by a fatty acid synthase (FAS) or a polyketide synthase (PKS) system.

Generation of the Isovaleryl-CoA Starter Unit from Leucine Catabolism

The journey begins with the breakdown of L-leucine, a common amino acid. This process, which occurs in the mitochondria, involves a series of enzymatic reactions to yield isovaleryl-CoA.[6]

  • Transamination: L-leucine is first deaminated by a branched-chain amino acid aminotransferase to form α-ketoisocaproate.

  • Oxidative Decarboxylation: The α-ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA.[7]

This initial phase highlights the crucial link between primary amino acid metabolism and the entry into a specialized secondary metabolic pathway.

Leucine Catabolism to Isovaleryl-CoA Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Branched-chain amino acid aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex

Caption: Leucine catabolism pathway to isovaleryl-CoA.

Chain Elongation and Modification: The Role of Synthases

Once formed, isovaleryl-CoA serves as a starter unit for the synthesis of the fatty acid chain. This is where the core of the biosynthetic machinery, likely a Type I Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS), comes into play.[8][9] Fungal FAS and PKS are large, multi-domain enzymes that catalyze the iterative addition of two-carbon units from malonyl-CoA.[10][11]

The proposed steps are as follows:

  • Loading: Isovaleryl-CoA is loaded onto the acyl carrier protein (ACP) domain of the synthase.

  • Condensation: The isovaleryl group is then condensed with a malonyl unit, extending the chain by two carbons.

  • Reduction, Dehydration, and Reduction (for FAS): In a typical FAS cycle, the β-keto group formed after condensation is sequentially reduced, dehydrated, and reduced again to form a saturated acyl chain. To arrive at this compound, a key deviation must occur.

  • Desaturation: The formation of the double bond at the C2-C3 position is a critical step. This is likely catalyzed by a desaturase domain within the synthase or a separate desaturase enzyme. The stereochemistry of the double bond (Z configuration) is determined by the specific enzyme involved.

  • Chain Termination: The final C6 acyl chain is released from the ACP domain, likely through the action of a thioesterase domain, yielding this compound.

Biosynthesis of this compound cluster_0 Mitochondrion cluster_1 Cytosol Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation FAS_PKS Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) Isovaleryl_CoA->FAS_PKS Starter Unit Loading Intermediate C6 Acyl-ACP Intermediate FAS_PKS->Intermediate Condensation & Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_PKS Extender Unit Product This compound Intermediate->Product Desaturation & Thioesterase Release

Caption: Proposed biosynthetic pathway of this compound.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the biosynthesis of this compound in a fungal species of interest.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate the fungus under conditions that promote the production of this compound and to efficiently extract the volatile metabolites.

Protocol:

  • Cultivation: Inoculate the fungal strain onto a suitable solid or liquid medium. Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth are common choices. Incubate at the optimal temperature for the specific fungus (typically 25-30°C) for a period determined by its growth and metabolite production profile.

  • Volatile Collection (for solid media): Use a closed-loop stripping apparatus or solid-phase microextraction (SPME) to capture the volatile compounds from the headspace of the culture.

  • Solvent Extraction (for liquid media): After the incubation period, separate the mycelium from the culture broth by filtration. Extract the broth with a non-polar solvent such as ethyl acetate or hexane. Concentrate the extract under reduced pressure.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound, thereby confirming the metabolic origins.

Protocol:

  • Precursor Feeding: Supplement the fungal culture medium with isotopically labeled precursors. Key precursors to test include:

    • ¹³C-labeled L-leucine (to confirm its role as the primary precursor).

    • ¹³C-labeled isovaleric acid (to confirm its role as the starter unit).

    • ¹³C-labeled acetate (to trace the origin of the extender units).

  • Cultivation and Extraction: Follow the cultivation and extraction protocols as described in section 3.1.

  • Analysis: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the incorporation of the isotopic labels into the target molecule.

Labeled Precursor Expected Labeled Product Rationale
¹³C-L-leucine¹³C-(Z)-3-methylpent-2-enoic acidConfirms the entire carbon skeleton originates from leucine.
¹³C-Isovaleric acid¹³C-(Z)-3-methylpent-2-enoic acidConfirms isovalerate as the direct starter unit.
¹³C-Acetate¹³C-(Z)-3-methylpent-2-enoic acidConfirms the two-carbon extender unit is derived from acetate via malonyl-CoA.
Enzyme Assays and Gene Knockout Studies

Objective: To identify and characterize the key enzymes involved in the biosynthetic pathway.

Protocol:

  • Bioinformatic Analysis: Screen the fungal genome for genes encoding putative branched-chain amino acid aminotransferases, branched-chain α-keto acid dehydrogenases, fatty acid synthases, and polyketide synthases.

  • Gene Knockout: Create targeted gene deletion mutants for the candidate genes identified in the bioinformatic analysis.

  • Metabolite Profiling: Analyze the metabolite profiles of the knockout mutants and compare them to the wild-type strain. A loss of this compound production in a specific mutant would indicate the involvement of the deleted gene in its biosynthesis.

  • Heterologous Expression and Enzyme Assays: Clone and express the candidate synthase gene in a heterologous host (e.g., Saccharomyces cerevisiae or Aspergillus oryzae). Purify the enzyme and perform in vitro assays with the proposed substrates (isovaleryl-CoA and malonyl-CoA) to confirm its activity and product formation.

Experimental Workflow Fungal_Culture Fungal Cultivation Metabolite_Extraction Metabolite Extraction (Volatiles & Non-volatiles) Fungal_Culture->Metabolite_Extraction Isotopic_Labeling Isotopic Labeling Studies (¹³C-Leucine, ¹³C-Isovalerate, etc.) Fungal_Culture->Isotopic_Labeling Analysis GC-MS / LC-MS Analysis Metabolite_Extraction->Analysis Isotopic_Labeling->Analysis Pathway_Validation Biosynthetic Pathway Validation Analysis->Pathway_Validation Bioinformatics Genomic Analysis (Identify Candidate Genes) Gene_Knockout Gene Knockout Studies Bioinformatics->Gene_Knockout Heterologous_Expression Heterologous Expression of Candidate Genes Bioinformatics->Heterologous_Expression Metabolite_Profiling Metabolite Profiling of Mutants Gene_Knockout->Metabolite_Profiling Metabolite_Profiling->Pathway_Validation Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Enzyme_Assay->Pathway_Validation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Future Directions and Applications

The elucidation of the biosynthetic pathway of this compound opens up several avenues for future research and application:

  • Metabolic Engineering: By overexpressing key biosynthetic genes or knocking out competing pathways, it may be possible to enhance the production of this and other valuable branched-chain fatty acids in fungal cell factories.

  • Novel Enzyme Discovery: The synthases and desaturases involved in this pathway could represent novel biocatalysts with unique substrate specificities and stereoselectivities, which could be exploited for the synthesis of other valuable chemicals.

  • Antifungal Drug Development: The enzymes in this pathway, being specific to fungi, could be explored as potential targets for the development of novel antifungal drugs with high selectivity and low toxicity.[8][12]

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of the interplay between primary and secondary metabolism. By leveraging the catabolic pathway of leucine, fungi can generate the necessary starter unit to produce this characteristic volatile compound. The detailed investigation of this pathway, through a combination of metabolomics, isotopic labeling, and molecular genetics, will not only deepen our understanding of fungal biochemistry but also pave the way for innovative biotechnological applications.

References

physical and chemical properties of (Z)-3-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid

Introduction

This compound is an unsaturated, methyl-branched fatty acid that serves as a valuable intermediate in various fields of chemical research.[1][2] Its unique structure, featuring a carboxylic acid functional group in conjugation with a carbon-carbon double bond, imparts a distinct reactivity profile that is of significant interest to synthetic chemists. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, and core applications, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and associated identifiers.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1][3]
CAS Number 3675-21-6; 19866-51-4[1][3][4][5]
Molecular Formula C₆H₁₀O₂[1][3][5]
Molecular Weight 114.14 g/mol [1][3]
InChIKey RSFQOQOSOMBPEJ-PLNGDYQASA-N[1][3]
Canonical SMILES CCC(=CC(=O)O)C[2][3]
Synonyms 3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid[1][5]
Structural Features and Stereochemistry

The molecule's chemical behavior is dictated by its α,β-unsaturated carboxylic acid motif. The "(Z)" designation (from the German zusammen, meaning "together") specifies the stereochemistry of the double bond. In this isomer, the higher-priority substituents on each carbon of the double bond—the carboxyl group (-COOH) and the ethyl group (-CH₂CH₃)—are on the same side of the bond. This geometric constraint influences the molecule's physical properties and its interaction with biological systems and catalysts compared to its (E)-isomer counterpart.[6]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

Summary of Physical Properties

The following table summarizes the key experimentally determined and estimated physical properties. Variations in reported values are common and can depend on experimental conditions and purity.

PropertyValueSource(s)
Melting Point 12 °C[5][7]
Boiling Point 207.6 - 216.8 °C (at 760 mmHg)[3][5][8]
Density 0.983 - 0.987 g/cm³[3][5]
Flash Point 113.9 °C[7][8]
pKa 5.15 (at 25 °C)[5][7]
Refractive Index 1.454 - 1.465[5][8]
Vapor Pressure 0.0899 mmHg (at 25 °C)[5][7]
Solubility and Partitioning Behavior

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound. The computed LogP value for this compound is approximately 1.4 to 1.7, suggesting moderate lipophilicity.[1][5] This implies it will have limited solubility in water and good solubility in common organic solvents like ethanol, ether, and acetone. Its classification as a branched-chain fatty acid aligns with this behavior.[1][3]

Chemical Reactivity and Synthesis

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between its three key components: the carboxylic acid, the alkene, and the conjugation between them.

  • Carboxylic Acid Group: Undergoes typical reactions such as deprotonation to form a carboxylate salt, and esterification with alcohols in the presence of an acid catalyst.[3]

  • Alkene Double Bond: Can be reduced via hydrogenation to yield the saturated 3-methylpentanoic acid.[3] It is also susceptible to electrophilic addition reactions, such as halogenation.[3]

  • Conjugated System: The electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon (C3) electrophilic. This allows for conjugate (or Michael) addition reactions with nucleophiles, a powerful tool in carbon-carbon bond formation.

Reactivity_Profile main This compound ester Esterification (+ ROH, H⁺) main->ester Carboxyl Rxn hydro Hydrogenation (+ H₂, Pd/C) main->hydro Alkene Rxn add Electrophilic Addition (+ Br₂) main->add Alkene Rxn p_ester Ester Product ester->p_ester p_hydro 3-Methylpentanoic Acid hydro->p_hydro p_add Dibromo Adduct add->p_add

Caption: Key reaction pathways for this compound.

Stereoselective Synthesis Pathways

Achieving high stereoselectivity is paramount in modern organic synthesis. While isomerization from the (E)-isomer is possible, more direct and controlled methods are preferred.[3] A notable approach is the palladium-catalyzed coupling of organozinc or organotin reagents with a suitable vinyl iodide, such as (Z)-3-iodobut-2-enoic acid.[7] This method offers a robust and stereoselective route to the desired (Z)-isomer, which is critical for applications where isomeric purity is required.[7]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a vinyl proton on C2, multiplets for the ethyl group protons, a singlet for the C3-methyl group, and a broad singlet for the carboxylic acid proton. The coupling constant between the vinyl proton and the ethyl group's methylene protons would be characteristic.

    • ¹³C NMR: Distinct signals for the carboxyl carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the methyl and ethyl groups are expected.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a very broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C=C stretch around 1650 cm⁻¹.

  • Mass Spectrometry (MS): In GC-MS analysis, the molecule would show a molecular ion peak (M⁺) at m/z 114.[1] Common fragmentation patterns would involve the loss of the carboxyl group and fragmentation of the alkyl chain. SpectraBase provides reference mass spectra for this compound.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the qualitative analysis of this compound. As a carboxylic acid, derivatization (e.g., methylation to form the methyl ester) is often performed to improve chromatographic peak shape and volatility, though analysis of the free acid is also possible.

Objective: To confirm the identity and purity of a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • (Optional Derivatization): Add an esterifying agent like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) solution dropwise until a persistent yellow color is observed. Quench any excess reagent. Note: These reagents are hazardous and require experienced handling in a fume hood.

  • Instrument Configuration (Typical):

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Compare the resulting mass spectrum with a reference library (e.g., NIST, Wiley) or published spectra to confirm the fragmentation pattern and molecular ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C (Optional) Derivatize B->C D Inject into GC C->D E Chromatographic Separation D->E F Elute to MS E->F G Ionization & Mass Analysis F->G H Acquire Mass Spectrum G->H I Compare to Library H->I J Confirm Identity I->J

Caption: General workflow for GC-MS analysis.

Applications and Research Interest

The utility of this compound is diverse, spanning several areas of chemical science.

  • Organic Synthesis: It serves as a versatile building block for constructing more complex molecules, including pharmaceuticals and agrochemicals, due to the multiple reactive sites it possesses.[3]

  • Analytical Standard: As a well-characterized compound, it is used as a reference standard for method development and quantification in analytical techniques like GC and MS.[3]

  • Flavor and Fragrance: Its structural similarity to other short-chain unsaturated acids suggests potential use as a flavoring agent in the food industry or as a component in fragrances.[3][7]

  • Biological Research: Studies have explored its potential antimicrobial properties, making it a candidate for investigation in personal care and cosmetic formulations.[7]

Safety and Handling

As a carboxylic acid, this compound should be handled with standard laboratory precautions. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

A Preliminary Technical Guide to (Z)-3-Methylpent-2-enoic Acid: Synthesis, Characterization, and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-3-Methylpent-2-enoic acid, a methyl-branched unsaturated carboxylic acid, represents a unique chemical entity with potential applications in organic synthesis and as a reference standard. This technical guide provides a comprehensive overview of its chemical properties, outlines stereoselective synthetic strategies, and details rigorous analytical methodologies for its characterization. While direct biological activities and therapeutic applications remain largely unexplored, we delve into the broader context of branched-chain fatty acids to postulate potential avenues for future investigation. This document is intended for researchers, chemists, and drug development professionals seeking foundational knowledge and practical protocols for working with this compound.

Introduction: Unveiling a Niche Chemical Entity

This compound (CAS No: 3675-21-6) is a small molecule characterized by a five-carbon backbone, a carboxylic acid functional group, a methyl branch at the third carbon, and a Z-configured double bond between carbons 2 and 3.[1] Its structure presents interesting possibilities as a building block in organic synthesis, where the specific geometry of the double bond and the presence of the carboxylic acid handle can be exploited for further chemical transformations.[1]

Currently, its primary documented application is as a certified reference standard for analytical techniques like gas chromatography (GC) and mass spectrometry (MS).[1] Its natural occurrence has been noted in plant species such as Senecio nebrodensis, though its biological function within the plant has not been elucidated.[2]

This guide serves as a foundational document. It consolidates the known chemical and physical data, provides actionable, albeit generalized, protocols for its synthesis and analysis, and critically evaluates the current landscape to propose logical next steps for research, particularly in the context of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the cornerstone of its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[3]
CAS Number 3675-21-6--INVALID-LINK--[1]
Molecular Formula C₆H₁₀O₂--INVALID-LINK--[3]
Molecular Weight 114.14 g/mol --INVALID-LINK--[3]
Boiling Point ~207.6 °C at 760 mmHg--INVALID-LINK--[1]
Density ~0.987 g/cm³--INVALID-LINK--[1]
Canonical SMILES CCC(=CC(=O)O)C--INVALID-LINK--[3]
Isomeric SMILES CC/C(=C\C(=O)O)/C--INVALID-LINK--[3]
InChI Key RSFQOQOSOMBPEJ-PLNGDYQASA-N--INVALID-LINK--[3]

Synthesis and Purification

The synthesis of this compound with high stereoselectivity is non-trivial, as the E-isomer is often the thermodynamically favored product in many olefination reactions.[4] Achieving a high yield of the Z-isomer requires kinetically controlled reaction conditions. General strategies include modifications of the Wittig reaction, alkyne semi-hydrogenation, and other stereoselective olefination methods.[4][5]

Proposed Synthetic Workflow

The following workflow outlines a plausible, generalized approach for the synthesis and purification of this compound, based on established methods for Z-alkene synthesis.[4]

G cluster_synthesis Synthesis Stage cluster_purification Purification & Verification A Starting Materials (e.g., Propanal, Phosphonium Salt) B Z-Selective Wittig Reaction A->B Base (e.g., n-BuLi) C Hydrolysis of Ester B->C Acid/Base Catalysis D Work-up & Extraction C->D E Column Chromatography D->E F Characterization (NMR, GC-MS, IR) E->F G This compound F->G Verified Product

Caption: Proposed workflow for synthesis and purification.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is a representative example based on the Z-selective Wittig reaction, a versatile method for forming Z-alkenes.[5]

Objective: To synthesize this compound via a stereoselective Wittig olefination followed by hydrolysis.

Materials:

  • Triphenylphosphine

  • Ethyl 2-bromopropanoate

  • Propanal

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate

Protocol:

  • Ylide Preparation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine in anhydrous THF.

    • Add ethyl 2-bromopropanoate and stir the mixture at reflux until a white precipitate (the phosphonium salt) forms.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add one equivalent of n-BuLi dropwise. The solution should turn a deep red/orange color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

  • Wittig Reaction:

    • Still at -78 °C, add one equivalent of propanal dropwise to the ylide solution.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature overnight. The disappearance of the red color indicates reaction completion.

  • Hydrolysis and Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This crude product is the ethyl ester of the target acid.

    • Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The key diagnostic signal is the vinyl proton, whose chemical shift and coupling constants will help confirm the Z-geometry. The multiplicity and integration of all signals should be consistent with the proposed structure.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.[6]

  • 2D NMR (Optional but Recommended): For complete assignment, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments can be performed to establish connectivity.[7]

Expected NMR Spectral Data (Predicted)

Atom Type¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Carboxyl (-COOH)10.0 - 12.0 (broad singlet)170.0 - 175.0
Vinyl C-H5.7 - 5.9 (singlet or narrow triplet)118.0 - 122.0
C=C (quaternary)-155.0 - 160.0
Methylene (-CH₂-)2.1 - 2.3 (quartet)20.0 - 25.0
Methyl (-CH₃) on C31.8 - 2.0 (singlet or narrow doublet)22.0 - 27.0
Methyl (-CH₃) on ethyl1.0 - 1.2 (triplet)12.0 - 15.0

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing purity and confirming the molecular weight of the compound. As a carboxylic acid, derivatization is often required to improve volatility and peak shape.

G A Sample (this compound) B Derivatization (e.g., with BSTFA or PFBBr) A->B C GC Injection B->C D Separation on Capillary Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Output (Chromatogram & Mass Spectrum) F->G

Caption: General workflow for GC-MS analysis of carboxylic acids.

Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • Place a known amount of the sample (or a solution in a volatile solvent) into a GC vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an alkylating agent like pentafluorobenzyl bromide (PFBBr).[8]

    • Seal the vial and heat at 60-80 °C for 30-60 minutes to form the corresponding silyl or PFB ester.

  • GC-MS Parameters (Illustrative):

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp at 10-15 °C/min to 250 °C, hold for 5 min.[9]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • The chromatogram will indicate the purity of the sample.

    • The mass spectrum of the derivatized compound should show a clear molecular ion peak corresponding to the ester and a characteristic fragmentation pattern.

Biological Context and Future Directions: A Field Ripe for Exploration

A thorough review of the scientific literature reveals a significant gap in our understanding of the biological role of this compound. There are currently no published studies detailing its specific pharmacological effects, mechanism of action, or interaction with any biological pathways.

However, its classification as a branched-chain fatty acid (BCFA) places it in a class of molecules with known biological relevance. BCFAs are primarily synthesized by bacteria and are found in the human diet, particularly from ruminant fats.[10] They play crucial roles in:

  • Modulating Membrane Fluidity: BCFAs can be incorporated into bacterial cell membranes to increase fluidity, which is essential for adaptation to environmental stress.[11]

  • Immune System Interaction: Certain BCFAs have been shown to possess immunomodulatory effects and can influence the host's innate immune response.[10][12]

  • Metabolic Regulation: As products of gut microbiota, short- and branched-chain fatty acids can influence host metabolism.[8]

Proposed Research Roadmap

The absence of data presents a unique opportunity for novel discovery. A logical, phased approach to investigating the potential biological activity of this compound is proposed below.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Hit Follow-up & MoA cluster_phase3 Phase 3: In Vivo Validation A Cytotoxicity Assays (e.g., MTT on various cell lines) B Antimicrobial Screening (Panel of bacteria & fungi) C Enzyme/Receptor Binding Assays (Based on structural similarity) D Dose-Response Studies C->D Identified 'Hit' E Target Identification (e.g., Proteomics, Transcriptomics) D->E F Signaling Pathway Analysis E->F G Animal Model Selection (Based on in vitro results) F->G Validated Target H Pharmacokinetic & Toxicity Studies G->H I Efficacy Evaluation H->I J Drug Development Candidate I->J

Caption: Phased roadmap for biological activity investigation.

This roadmap provides a structured framework for moving this compound from a chemical curiosity to a compound with defined biological function, potentially identifying novel therapeutic leads.

Conclusion

This compound is a well-defined chemical entity whose full potential is yet to be unlocked. While its current utility is confined to specialized applications in analytical chemistry, its structure as a branched-chain fatty acid suggests that it may possess un-discovered biological activities. This guide has provided a robust foundation for researchers by detailing methods for its synthesis and comprehensive characterization. The true value of this compound, however, lies in the unanswered questions. The proposed research roadmap offers a clear path forward to elucidate its biological function and explore its potential as a modulator of cellular pathways, thereby opening new avenues for drug discovery and development.

References

identifying (Z)-3-methylpent-2-enoic acid in natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide Identifying (Z)-3-methylpent-2-enoic Acid in Natural Products

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of this compound, a branched-chain unsaturated fatty acid, within complex natural product matrices. The inherent volatility, potential for isomerization, and frequent low abundance of this compound necessitate a multi-faceted analytical approach. We move beyond simple procedural lists to explain the causal-driven methodologies essential for robust and verifiable identification. This document details field-proven strategies for sample preparation, the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and preliminary identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. The protocols described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction: The Analytical Challenge

This compound (CAS 3675-21-6) is a C6 branched-chain fatty acid that has been identified in various natural sources, including plants of the Senecio genus.[1][2][3] Its structural isomer, (E)-3-methylpent-2-enoic acid, is also found in nature, making stereospecific identification critical.[2] These types of short-to-medium-chain fatty acids often act as signaling molecules, such as pheromones or defense compounds, but their analysis is non-trivial.[4][5]

The core analytical challenges are threefold:

  • Matrix Complexity: Natural products are intricate mixtures. The target analyte is often a minor component among a vast excess of structurally similar lipids, terpenoids, and other metabolites.

  • Physicochemical Properties: As a volatile carboxylic acid, it exhibits poor chromatographic behavior on standard non-polar GC columns and is prone to thermal degradation or adsorption in the injection port.[6][7]

  • Isomeric Ambiguity: Distinguishing the Z (cis) and E (trans) isomers requires specific analytical techniques that can probe the geometry of the double bond.

This guide provides the technical rationale and detailed protocols to overcome these challenges, ensuring confident identification.

Strategic Workflow for Identification

A robust identification strategy does not rely on a single technique but rather on the convergence of evidence from orthogonal methods. Our approach begins with efficient isolation of a volatile acid fraction, followed by a sensitive chromatographic screen, and culminates in definitive spectroscopic confirmation.

G cluster_0 Sample Preparation cluster_1 Screening & Tentative ID cluster_2 Structure & Isomer Confirmation RawSample Raw Natural Product (e.g., Leaf, Flower) Extraction Volatile Fraction Extraction (e.g., SDE, HS-SPME) RawSample->Extraction Purification Fraction Purification (e.g., Acid-Base Extraction) Extraction->Purification Derivatization Chemical Derivatization (Esterification) Purification->Derivatization Isolate GCMS GC-MS Analysis Derivatization->GCMS LibraryMatch Mass Spectral Library Comparison GCMS->LibraryMatch NMR_Acq NMR Spectroscopy (1H, 13C, COSY) LibraryMatch->NMR_Acq Purified Fraction NMR_Data Data Analysis (Chemical Shift, J-Coupling) NMR_Acq->NMR_Data Confirmation Unambiguous Identification of This compound NMR_Data->Confirmation

Caption: High-level workflow for identifying this compound.

Sample Preparation: Isolating the Volatile Acid Fraction

The primary objective of sample preparation is to selectively extract the target analyte from the bulk matrix while minimizing contamination and preventing analyte degradation or isomerization.[8]

Rationale for Extraction Method Selection

Given the volatility of C6 acids, methods that leverage this property are most effective.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for screening volatiles. A fiber coated with a suitable sorbent (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, adsorbing volatile compounds.[9] It is excellent for initial detection but may be less suitable for isolating the quantities needed for NMR. The matrix can significantly affect extraction efficiency, sometimes requiring sample dilution to achieve quantitative recovery.[10]

  • Steam Distillation-Extraction (SDE): For isolating larger quantities, SDE is a classic and effective method. It simultaneously steam distills the volatile components from the sample and extracts them into an immiscible organic solvent. This is particularly useful for obtaining a concentrated extract of the volatile fraction from a large amount of starting material.

Protocol: Acid/Base Liquid-Liquid Extraction for Purification

Once a crude volatile extract is obtained, a classical acid/base extraction is highly effective for selectively isolating carboxylic acids from neutral and basic compounds.

Protocol:

  • Dissolve: Dissolve the crude volatile extract in a suitable organic solvent (e.g., diethyl ether or dichloromethane, 50 mL).

  • Basify: Transfer the solution to a separatory funnel and extract three times with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 25 mL). The carboxylic acids will be deprotonated and move into the aqueous phase as sodium salts.

  • Isolate: Combine the aqueous layers. Any neutral or basic compounds will remain in the organic layer, which can be discarded.

  • Acidify: Cool the combined aqueous phase in an ice bath and carefully acidify to pH ~2 with 1M hydrochloric acid (HCl). This will re-protonate the carboxylate salts back to the free carboxylic acids.

  • Re-extract: Extract the acidified aqueous solution three times with diethyl ether (3 x 25 mL). The neutral carboxylic acids will now move back into the organic phase.

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator with a cooled water bath. Caution: Do not evaporate to complete dryness to avoid losing the volatile analyte. This final solution is the purified "acid fraction."

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for separating and tentatively identifying volatile compounds.[11][12] However, the direct analysis of free carboxylic acids by GC is challenging due to their high polarity, which causes peak tailing and poor sensitivity.[6]

The Necessity of Derivatization

To overcome these issues, the polar carboxyl group must be converted into a less polar, more volatile derivative.[13] This process improves thermal stability and chromatographic performance. Esterification to form methyl esters is the most common and effective strategy.[14]

G Start Purified Acid Fraction AddReagent Add Derivatization Reagent (e.g., BF3-Methanol) Start->AddReagent Heat Heat Reaction Mixture (e.g., 60°C for 15 min) AddReagent->Heat Quench Quench Reaction (Add Water) Heat->Quench Extract Extract with Hexane Quench->Extract Analyze Inject Hexane Layer into GC-MS Extract->Analyze

Caption: Workflow for the derivatization of carboxylic acids for GC-MS analysis.

Protocol: Methyl Ester Derivatization with BF₃-Methanol

Protocol:

  • Preparation: Place the dried acid fraction (or a 1-5 mg aliquot) into a 2 mL reaction vial.

  • Reagent Addition: Add 250 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 15 minutes in a heating block or water bath.

  • Quenching: Cool the vial to room temperature. Add 500 µL of saturated sodium chloride (brine) solution to quench the reaction.

  • Extraction: Add 500 µL of hexane, vortex for 30 seconds, and allow the layers to separate. The methyl esters are now in the upper hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new GC vial for analysis.

GC-MS Parameters & Expected Data

The resulting methyl ester, (Z)-3-methylpent-2-enoate, can be analyzed using a standard GC-MS system.

ParameterRecommended SettingRationale
GC Column Mid-to-high polarity column (e.g., DB-WAX, FFAP)Provides better separation for polar analytes like esters compared to non-polar columns.
Injector Temp. 240 °CEnsures rapid volatilization without thermal degradation of the derivative.
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 220°C (hold 5 min)A typical program to separate a range of fatty acid methyl esters.
Carrier Gas Helium, constant flow ~1.2 mL/minInert and provides good chromatographic efficiency.
MS Ionization Electron Impact (EI), 70 eVStandard ionization method that produces reproducible, library-searchable mass spectra.
MS Scan Range 40-300 m/zCovers the expected mass range of the analyte and potential contaminants.

Expected Data: The mass spectrum of methyl (Z)-3-methylpent-2-enoate (MW: 128.17) will show a characteristic fragmentation pattern. While a library match provides a strong indication, it cannot definitively distinguish between Z/E isomers, which typically have nearly identical mass spectra and very similar retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[15] It is non-destructive and provides detailed information about the carbon-hydrogen framework, and most importantly, the stereochemistry of the double bond.[16][17]

Rationale: Distinguishing Z and E Isomers

While GC-MS can identify the compound as 3-methylpent-2-enoic acid (after derivatization), ¹H NMR can definitively assign the geometry. The key is the chemical shift of the vinylic proton (at C2) and its coupling constants. In the Z isomer, the ethyl group at C3 is on the same side of the double bond as the carboxylic acid group, leading to different shielding effects compared to the E isomer. This results in distinct and predictable differences in their respective NMR spectra.

Protocol: Sample Preparation and Analysis

Protocol:

  • Sample: Use the purified acid fraction from the liquid-liquid extraction. Ensure the sample is free of residual solvent.

  • Solvent: Dissolve an adequate amount of the sample (typically 1-5 mg) in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).[17]

Expected NMR Data for Confirmation

The following table summarizes the key diagnostic signals expected for This compound . Comparing the acquired spectrum to this data allows for confident identification.

NucleusPositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (COSY)
H/C-2Vinylic CH~5.7-5.8~115-118Correlates with C4 protons
H/C-3Quaternary C-~160-165-
H/C-4Allylic CH₂~2.5-2.6~25-28Correlates with C2 and C5 protons
H/C-5Terminal CH₃~1.0-1.1~12-14Correlates with C4 protons
C3-CH₃Methyl CH₃~2.1-2.2~20-23-
COOHCarboxyl H~10-12 (broad)~170-175-

Note: Exact chemical shifts are solvent-dependent. The key diagnostic is the chemical shift of the vinylic H-2, which differs from its E-isomer counterpart.

Conclusion: A Self-Validating Approach

The identification of this compound in a natural product is achieved not by a single measurement, but by a logical, self-validating workflow. The process begins with targeted extraction to isolate an acid-rich fraction. Subsequent derivatization and GC-MS analysis provide crucial information on retention time and mass fragmentation, allowing for tentative identification and purity assessment. Finally, NMR spectroscopy serves as the ultimate arbiter, providing incontrovertible proof of the molecular structure and, critically, the Z-geometry of the double bond. By integrating these techniques, researchers can report the presence of this compound with the highest level of scientific confidence.

References

A Preclinical Development Roadmap for (Z)-3-methylpent-2-enoic Acid: Exploring Therapeutic Potential in Inflammatory and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-3-methylpent-2-enoic acid is a short-chain fatty acid whose therapeutic potential remains largely unexplored. Structurally, it shares features with endogenously produced short-chain fatty acids (SCFAs) that are known to play crucial roles in maintaining intestinal and immune homeostasis, regulating host energy metabolism, and mediating the microbiota-gut-brain axis.[1] This technical guide outlines a comprehensive preclinical development plan to investigate the therapeutic applications of this compound, with a primary focus on its potential as an anti-inflammatory and metabolic-modulating agent. We present a structured approach, beginning with the synthesis and characterization of the molecule, followed by a tiered in vitro and in vivo screening strategy to elucidate its biological activity, mechanism of action, and preliminary safety profile. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in unlocking the therapeutic value of this novel chemical entity.

Introduction: The Therapeutic Promise of Short-Chain Fatty Acids

The gut microbiome's production of SCFAs, primarily through the fermentation of dietary fiber, has emerged as a critical nexus in health and disease.[2] These small organic acids, including butyrate, propionate, and acetate, are not merely metabolic byproducts but potent signaling molecules that influence a vast array of physiological processes. Their beneficial effects are wide-ranging, from serving as an energy source for colonocytes to modulating immune responses and influencing the central nervous system.[1][3]

The primary mechanisms through which SCFAs exert their effects are the activation of G-protein coupled receptors (GPCRs), notably GPR41, GPR43, and GPR120, and the inhibition of histone deacetylases (HDACs).[4][5] Activation of these pathways can lead to the suppression of inflammatory cascades, improvement of insulin sensitivity, and regulation of appetite.[6][7][8] Consequently, there is considerable interest in harnessing the therapeutic potential of SCFAs and their analogues for the treatment of inflammatory bowel disease (IBD), metabolic syndrome, and even neurodegenerative disorders.[9][10][11]

This compound, with its unique structural features—a methyl branch and a cis double bond—presents an intriguing candidate for investigation. The methyl branch may influence its potency and selectivity for GPCRs or its ability to inhibit HDACs, while the cis configuration of the double bond can introduce a kink in the molecule, potentially affecting its interaction with biological targets.[9][11][12] This guide proposes a systematic exploration of these possibilities.

Chemical Synthesis and Characterization

A robust and scalable synthesis of this compound is the foundational step for any preclinical program. Several synthetic routes can be envisioned, including alkylation reactions, isomerization of the (E)-isomer, or catalyzed synthetic pathways.[9]

Property Value
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
IUPAC NameThis compound
CAS Number3675-21-6
Boiling Point~207.6 °C
Density~0.987 g/cm³

A comprehensive characterization of the synthesized compound, including purity assessment by HPLC and structural confirmation by NMR and mass spectrometry, is imperative before proceeding with biological assays.

In Vitro Screening Cascade: From Target Engagement to Cellular Function

The initial phase of biological testing will focus on a series of in vitro assays to determine the primary mechanism of action and to assess the anti-inflammatory and metabolic-modulating potential of this compound.

Primary Target Engagement Assays

The first step is to determine if this compound interacts with the known targets of other SCFAs.

  • GPCR Activation Assays:

    • Objective: To determine if the compound is an agonist for GPR41, GPR43, and GPR120.

    • Methodology: Cell-based reporter assays using cell lines stably expressing the respective human GPCRs. Activation will be measured by a downstream signaling event, such as calcium mobilization or β-arrestin recruitment.

  • HDAC Inhibition Assays:

    • Objective: To assess the compound's ability to inhibit HDAC activity.

    • Methodology: A commercially available HDAC inhibitor screening kit will be used. This assay measures the activity of HDAC enzymes on a fluorogenic substrate. Butyrate will be used as a positive control.[13][14][15]

Cellular Anti-inflammatory Activity

Should the primary screening reveal activity, the next step is to evaluate the compound's anti-inflammatory effects in a cellular context.

This assay is a standard in vitro model for assessing the anti-inflammatory potential of a compound.[16][17][18]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[19]

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[17]

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess assay.[17]

    • Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[17]

Cellular Metabolic Activity

To investigate the potential of this compound to modulate metabolic processes, a series of cell-based assays will be employed.

  • Glucose Uptake Assay:

    • Objective: To determine if the compound enhances glucose uptake in adipocytes or muscle cells.

    • Methodology: Utilize a fluorescently labeled glucose analog (e.g., 2-NBDG) in differentiated 3T3-L1 adipocytes or C2C12 myotubes.

  • Lipolysis Assay:

    • Objective: To assess the compound's effect on the breakdown of triglycerides in adipocytes.

    • Methodology: Measure the release of glycerol and free fatty acids from differentiated 3T3-L1 adipocytes.

G cluster_in_vitro In Vitro Screening Primary Target Engagement Primary Target Engagement Cellular Anti-inflammatory Assays Cellular Anti-inflammatory Assays Primary Target Engagement->Cellular Anti-inflammatory Assays Activity Confirmed Cellular Metabolic Assays Cellular Metabolic Assays Primary Target Engagement->Cellular Metabolic Assays Activity Confirmed

In Vivo Proof-of-Concept Studies

Positive results from the in vitro screening will warrant progression to in vivo studies to establish proof-of-concept for the proposed therapeutic applications.

Animal Model of Inflammatory Bowel Disease

The dextran sodium sulfate (DSS)-induced colitis model is a widely used and reproducible model of IBD.[20][21][22]

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% DSS in the drinking water for 7 days.[20][23]

  • Treatment: Administer this compound orally (gavage) daily, starting from the first day of DSS administration.

  • Monitoring: Monitor body weight, stool consistency, and the presence of blood in the stool daily.

  • Endpoint Analysis (Day 8-10):

    • Colon Length: Measure the length of the colon as an indicator of inflammation.

    • Histological Analysis: Perform H&E staining of colon sections to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines in the colon tissue homogenate.

Animal Model of Metabolic Disease

A high-fat diet (HFD)-induced obesity model will be used to assess the compound's potential to ameliorate metabolic dysfunction.[24][25][26]

  • Animal Model: Use 6-week-old C57BL/6J mice.

  • Diet: Feed the mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[24][27][28]

  • Treatment: Administer this compound orally (gavage) daily for the last 4 weeks of the HFD feeding period.

  • Monitoring: Monitor body weight and food intake weekly.

  • Endpoint Analysis:

    • Glucose Tolerance Test (GTT): Perform an intraperitoneal GTT to assess glucose homeostasis.

    • Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.

    • Serum Analysis: Measure fasting glucose, insulin, and lipid levels in the serum.

    • Liver Histology: Perform H&E and Oil Red O staining of liver sections to assess steatosis.

Preliminary Neurological Assessment

Given the established link between SCFAs and the gut-brain axis, a preliminary assessment of the compound's effects on anxiety-like behavior is warranted.[29][30][31]

  • Animal Model: Use adult C57BL/6 mice.

  • Treatment: Administer this compound orally (gavage) for 7 days prior to testing.

  • Apparatus: The elevated plus maze consists of two open and two closed arms.[6][7][10][29][32]

  • Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes.[10][32]

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

G cluster_in_vivo In Vivo Proof-of-Concept IBD Model IBD Model Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology IBD Model->Pharmacokinetics & Toxicology Positive Results Metabolic Disease Model Metabolic Disease Model Metabolic Disease Model->Pharmacokinetics & Toxicology Positive Results Neurological Model Neurological Model Further CNS Studies Further CNS Studies Neurological Model->Further CNS Studies Positive Results

Pharmacokinetics and Preliminary Toxicology

Upon successful demonstration of in vivo efficacy, preliminary pharmacokinetic (PK) and toxicology studies will be initiated to assess the drug-like properties of this compound.

  • Pharmacokinetics:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Methodology: Administer a single dose of the compound to rodents (oral and intravenous) and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Preliminary Toxicology:

    • Objective: To assess the acute toxicity of the compound.

    • Methodology: A single-dose escalation study in rodents to determine the maximum tolerated dose (MTD). This will involve monitoring for clinical signs of toxicity and performing gross necropsy.

Future Directions and Conclusion

The preclinical development plan outlined in this guide provides a comprehensive and systematic approach to evaluating the therapeutic potential of this compound. The data generated from these studies will be crucial for making a go/no-go decision for further development, including more extensive toxicology studies and, ultimately, an Investigational New Drug (IND) application.

The structural novelty of this compound, combined with the well-established therapeutic benefits of SCFAs, makes it a compelling candidate for drug discovery. By following the proposed roadmap, we can systematically unravel its biological activities and potentially unlock a new therapeutic for the treatment of inflammatory and metabolic diseases.

References

Methodological & Application

Application Note and Protocol for the Stereoselective Synthesis of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (Z)-3-methylpent-2-enoic acid, a valuable building block in organic synthesis and drug development. The protocol leverages the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to ensure high Z-selectivity in the formation of the carbon-carbon double bond. This application note details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization of the final product.

Introduction

This compound is a methyl-branched unsaturated carboxylic acid.[1] Its specific stereochemistry makes it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The controlled synthesis of the Z-isomer is often challenging due to the thermodynamic preference for the E-isomer. Standard olefination reactions like the Wittig reaction can provide the Z-isomer, but the Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, offers excellent stereoselectivity and is often preferred for the synthesis of Z-α,β-unsaturated esters.[3][4] This protocol first describes the synthesis of a (Z)-α,β-unsaturated ester intermediate via the Still-Gennari olefination, followed by its hydrolysis to the target carboxylic acid.

Synthesis Strategy

The overall synthetic strategy involves a two-step process, beginning with the Still-Gennari olefination of propanal with a phosphonate reagent, followed by the hydrolysis of the resulting ester to yield this compound.

Step 1: Still-Gennari Olefination

The Still-Gennari modification of the HWE reaction utilizes a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonates, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6.[3] This combination favors the formation of the kinetically controlled Z-alkene.[5] The reaction proceeds through a syn-oxaphosphetane intermediate, which rapidly collapses to the Z-alkene.

Step 2: Hydrolysis

The resulting (Z)-unsaturated ester is then hydrolyzed to the corresponding carboxylic acid. Care must be taken during this step to avoid isomerization of the double bond, which can be promoted by harsh acidic or basic conditions. A mild hydrolysis protocol is therefore employed.

Experimental Protocol

Materials and Reagents
  • Propanal

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Silica gel for column chromatography

Part 1: Synthesis of Methyl (Z)-3-methylpent-2-enoate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF (to make a 0.2 M solution).

  • Ylide Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add KHMDS (1.1 equivalents, 0.5 M in toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Olefination: Add a solution of propanal (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C. Continue stirring at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure methyl (Z)-3-methylpent-2-enoate.

Part 2: Hydrolysis to this compound
  • Saponification: Dissolve the purified methyl (Z)-3-methylpent-2-enoate in a mixture of methanol and water. Add an excess of lithium hydroxide (e.g., 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.[6]

Data Presentation

PropertyValueReference
Molecular Formula C₆H₁₀O₂[7]
Molecular Weight 114.14 g/mol [7]
Boiling Point approx. 207.6 °C[2]
Density 0.987 g/cm³[2]

Table 1: Physical and Chemical Properties of this compound

Visualization of the Synthetic Workflow

Synthesis_Workflow propanal Propanal ester Methyl (Z)-3-methylpent-2-enoate propanal->ester Still-Gennari Olefination phosphonate Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate phosphonate->ester Still-Gennari Olefination base KHMDS, 18-crown-6 base->ester Still-Gennari Olefination hydrolysis_reagents 1. LiOH, MeOH/H₂O 2. HCl final_product This compound hydrolysis_reagents->final_product Hydrolysis

Caption: Synthetic scheme for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methyl group attached to the double bond, the ethyl group, and the carboxylic acid proton. The coupling constants of the vinyl protons can help confirm the Z-geometry.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic carbon, the two sp² carbons of the double bond, and the sp³ carbons of the methyl and ethyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch.

Trustworthiness and Validation

The stereoselectivity of the Still-Gennari olefination is well-established, consistently providing high yields of the Z-isomer.[8] The mild hydrolysis conditions are chosen to minimize the risk of isomerization. The purity of the final product should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The spectroscopic data obtained should be compared with literature values to confirm the structure and stereochemistry of the synthesized compound.[7]

References

Application Note: A Detailed Protocol for the Stereoselective Synthesis of (Z)-3-methylpent-2-enoic Acid via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. While the classical HWE reaction thermodynamically favors the formation of (E)-alkenes, strategic modifications are required to access the sterically more constrained (Z)-isomers, which are crucial motifs in numerous biologically active molecules and advanced materials.[1][2][3] This application note provides a comprehensive, field-proven guide to the synthesis of (Z)-3-methylpent-2-enoic acid, utilizing a modified HWE reaction known as the Still-Gennari olefination. We will delve into the mechanistic rationale for achieving high (Z)-selectivity, present a detailed, step-by-step experimental protocol from reagent preparation to final product purification, and offer a troubleshooting guide to address common challenges.

Mechanistic Insights: Mastering (Z)-Selectivity

The stereochemical outcome of the HWE reaction is dictated by the stability of the intermediates and the kinetics of the elimination step.[1] Understanding the underlying mechanism is paramount to optimizing the reaction for the desired (Z)-isomer.

The Classical HWE Reaction: A Preference for the (E)-Isomer

The standard HWE reaction typically employs phosphonates with simple alkyl esters (e.g., diethyl phosphonoacetate) and strong bases like sodium hydride (NaH). The reaction proceeds through a series of reversible steps, allowing the system to reach a thermodynamic equilibrium.[1][2] The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, resulting in the preferential formation of the (E)-product.

The Still-Gennari Modification: Enforcing Kinetic Control for (Z)-Selectivity

To overcome the thermodynamic preference for the (E)-isomer, the Still-Gennari modification introduces key changes that steer the reaction under kinetic control.[2][3][4][5]

  • Electron-Withdrawing Groups on the Phosphonate: The cornerstone of this modification is the use of phosphonates bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[6] These groups increase the acidity of the α-proton, making deprotonation easier, and more importantly, they significantly enhance the electrophilicity of the phosphorus atom. This increased electrophilicity dramatically accelerates the final elimination of the oxaphosphetane intermediate.[2][4]

  • Reaction Conditions: The reaction is performed at very low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a potassium-ion-chelating agent such as 18-crown-6.[2][3] These conditions prevent the reversal of the initial addition of the phosphonate carbanion to the aldehyde.

Under these conditions, the initial, kinetically favored addition leads to an erythro intermediate, which rapidly and irreversibly collapses to form the (Z)-alkene. The accelerated elimination prevents equilibration to the more stable threo intermediate that would yield the (E)-alkene.[5]

Figure 1. Comparative mechanistic pathways of classical vs. Still-Gennari HWE reactions.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the Still-Gennari olefination to form the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid.

Overall Reaction Scheme: Step 1: Still-Gennari Olefination Propanal + Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propanoate --(KHMDS, 18-crown-6, THF, -78°C)--> Methyl (Z)-3-methylpent-2-enoate

Step 2: Saponification Methyl (Z)-3-methylpent-2-enoate --(LiOH, THF/H₂O)--> this compound

Materials and Reagents
ReagentGradeSupplier Recommendation
Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propanoate>97%Synthesized or Commercial
Propanal>99%, anhydrousFreshly distilled
Potassium bis(trimethylsilyl)amide (KHMDS)0.5 M in TolueneCommercial
18-Crown-6>99%Commercial
Tetrahydrofuran (THF)Anhydrous, >99.9%Freshly distilled from Na/benzophenone
Diethyl ether (Et₂O)AnhydrousCommercial
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradePrepared in-house
Saturated aqueous sodium chloride (Brine)ACS GradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeCommercial
Lithium hydroxide (LiOH)ACS GradeCommercial
Hydrochloric acid (HCl)1 M aqueousPrepared in-house
Silica gel230-400 meshFor flash chromatography

Step-by-Step Protocol

Figure 2. Experimental workflow for the synthesis of this compound.

Part A: Still-Gennari Olefination

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature.

  • Reagent Addition: Add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (20 mL). Add methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propanoate (1.1 mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

  • Deprotonation: Slowly add KHMDS (1.1 mmol, 2.2 mL of 0.5 M solution in toluene) dropwise via syringe. A color change to yellow or orange is typically observed. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add freshly distilled propanal (1.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propanal is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (30 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl (Z)-3-methylpent-2-enoate.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (Z)-ester.

Part B: Saponification

  • Hydrolysis: Dissolve the purified methyl (Z)-3-methylpent-2-enoate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL). Add LiOH (2.0 mmol) and stir the mixture at room temperature overnight.

  • Acidification: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or short-path distillation if necessary.

Characterization and Data

The final product should be characterized to confirm its structure and stereochemical purity. The (Z):(E) ratio is best determined by ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic protons of the two isomers.

PropertyExpected Value
Appearance Colorless oil or low-melting solid
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [7]
Boiling Point ~207-217 °C (estimate)[7][8]
Yield (Overall) 70-85%
(Z):(E) Ratio >95:5
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.75 (s, 1H, CH =), 2.60 (q, 2H, CH₂ CH₃), 2.15 (s, 3H, C=C-CH₃ ), 1.10 (t, 3H, CH₂CH₃ ). (Note: Chemical shifts can vary slightly)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0 (C=O), 163.0 (C-3), 116.0 (C-2), 25.0 (CH₃), 22.0 (CH₂), 14.0 (CH₃).
Mass Spec (EI) m/z (%): 114 (M⁺), 99, 85, 69, 41.[9]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (KHMDS).2. Wet reagents or solvents (THF, propanal).3. Low quality phosphonate reagent.1. Use a fresh bottle of KHMDS or titrate it before use.2. Ensure all solvents are rigorously dried. Distill propanal immediately before use.3. Verify the purity of the phosphonate by NMR.
Poor (Z)-Selectivity 1. Reaction temperature rose above -70 °C.2. Insufficient 18-crown-6.3. Incorrect base used (e.g., NaH, LDA).1. Maintain a consistent -78 °C bath. Ensure the internal reaction temperature does not rise during additions.2. Use at least 1.1 equivalents of 18-crown-6.3. Use KHMDS as specified; its bulky, non-coordinating nature is critical.[2][3]
Incomplete Reaction 1. Insufficient base.2. Aldehyde decomposed or polymerized before addition.1. Use 1.05-1.1 equivalents of KHMDS.2. Use freshly distilled, pure aldehyde. Add it to the ylide solution promptly.
Difficult Purification 1. Emulsion during aqueous workup.2. Byproducts from self-condensation of propanal.1. Add brine to the separatory funnel to help break the emulsion.2. Add propanal slowly to the cold ylide solution to ensure it reacts immediately, minimizing side reactions.

Conclusion

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a highly reliable and stereoselective method for the synthesis of (Z)-α,β-unsaturated esters and their corresponding carboxylic acids. By leveraging kinetic control through the use of specialized phosphonate reagents and carefully controlled reaction conditions, this protocol enables efficient access to valuable compounds like this compound with excellent stereopurity. The detailed procedures and troubleshooting guide provided herein are designed to empower researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: Still-Gennari Modification for (Z)-3-Methylpent-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Need for Stereoselective Olefin Synthesis

In the realm of organic synthesis, particularly within drug development and materials science, the precise control of molecular geometry is paramount. The stereochemistry of a carbon-carbon double bond, designated as either (E)- (entgegen) or (Z)- (zusammen), can dramatically alter a molecule's biological activity, physical properties, and overall function. While the venerable Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, it generally exhibits a thermodynamic preference for the formation of the more stable (E)-isomer.[1][2] This presents a significant challenge when the synthesis of the sterically more hindered (Z)-isomer is required.

To address this, the Still-Gennari modification of the HWE reaction has emerged as a robust and highly reliable method for the stereoselective synthesis of (Z)-alkenes.[3][4][5][6] This application note provides a comprehensive guide to the Still-Gennari modification, focusing on its application in the synthesis of (Z)-3-methylpent-2-enoic acid, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into achieving optimal results.

Mechanistic Rationale for (Z)-Selectivity

The remarkable (Z)-selectivity of the Still-Gennari olefination stems from a combination of electronic effects of the phosphonate reagent and carefully controlled reaction conditions.[7][8] Unlike traditional HWE reactions that employ simple dialkyl phosphonates, the Still-Gennari modification utilizes phosphonates bearing highly electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[7][8][9]

The key mechanistic features are as follows:

  • Irreversible Deprotonation: A strong, non-coordinating base, such as potassium bis(trimethylsilyl)amide (KHMDS), is used to deprotonate the phosphonate, forming a potassium enolate.[10][11] The presence of 18-crown-6 sequesters the potassium cation, generating a more "naked" and highly reactive enolate.[7][12]

  • Kinetic Control of Aldol Addition: The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control.[1] The phosphonate carbanion undergoes a nucleophilic addition to the aldehyde (in this case, propanal) to form an oxaphosphetane intermediate.[13] Steric interactions favor the formation of the anti adduct as the kinetic product.[13]

  • Accelerated Elimination: The electron-withdrawing trifluoroethyl groups on the phosphorus atom significantly increase the electrophilicity of the phosphorus center.[8][13] This enhanced electrophilicity accelerates the subsequent elimination of the oxaphosphetane intermediate.[13]

  • Irreversible Elimination to the (Z)-Alkene: The rapid and irreversible collapse of the syn-oxaphosphetane, formed from the kinetically favored anti addition, leads to the preferential formation of the (Z)-alkene.[13] In contrast, the standard HWE reaction is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then yields the (E)-alkene.[1]

The following diagram illustrates the mechanistic pathway of the Still-Gennari modification:

Still_Gennari_Mechanism cluster_reagents Reactants cluster_intermediates Reaction Pathway cluster_products Products Phosphonate Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate Enolate Potassium Enolate (naked) Phosphonate->Enolate Deprotonation Aldehyde Propanal Anti_Adduct Anti Adduct (Kinetic Product) Base KHMDS / 18-crown-6 Enolate->Anti_Adduct Aldol Addition Syn_Oxaphosphetane Syn-Oxaphosphetane Anti_Adduct->Syn_Oxaphosphetane Cyclization Z_Alkene This compound methyl ester Syn_Oxaphosphetane->Z_Alkene Irreversible Elimination Phosphate_Byproduct Phosphate Byproduct Syn_Oxaphosphetane->Phosphate_Byproduct

Caption: Mechanistic pathway of the Still-Gennari modification.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the methyl ester of this compound, which can be subsequently hydrolyzed to the carboxylic acid if desired.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsSupplier (Example)
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate318.112.02.0Sigma-Aldrich
Propanal58.081.01.0Acros Organics
Potassium bis(trimethylsilyl)amide (KHMDS)199.452.12.1Alfa Aesar
18-Crown-6264.323.03.0TCI Chemicals
Anhydrous Tetrahydrofuran (THF)72.1110 mL-Fisher Scientific
Saturated aqueous NH4Cl solution-15 mL-
Ethyl acetate88.113 x 15 mL-
Brine-10 mL-
Anhydrous Na2SO4142.04--
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental procedure:

Experimental_Workflow start Start setup Assemble and flame-dry glassware under inert atmosphere (N2 or Ar). start->setup add_reagents Add 18-crown-6 and phosphonate to anhydrous THF. setup->add_reagents cool Cool the reaction mixture to -78 °C (dry ice/acetone bath). add_reagents->cool add_base Slowly add KHMDS solution and stir. cool->add_base add_aldehyde Add propanal dropwise and stir for 2-4 hours at -78 °C. add_base->add_aldehyde quench Quench the reaction with saturated aqueous NH4Cl solution. add_aldehyde->quench warm Allow the mixture to warm to room temperature. quench->warm extract Extract with ethyl acetate (3x). warm->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify characterize Characterize the final product (NMR, MS). purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Reagent Addition: To the flask, add 18-crown-6 (793 mg, 3.0 mmol) and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol). Dissolve these solids in 5 mL of anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of KHMDS (2.1 mmol, 2.1 equiv, typically as a 0.5 M solution in toluene or THF) to the stirred reaction mixture via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add propanal (120 mg, 1.0 mmol) dropwise to the reaction mixture. It is crucial to add the aldehyde slowly to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of 15 mL of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound methyl ester.

Expected Results
ParameterExpected Outcome
Yield 70-85%
(Z:E) Ratio >95:5
Appearance Colorless oil

The (Z:E) ratio can be accurately determined by ¹H NMR spectroscopy by integrating the signals corresponding to the vinylic protons of the two isomers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Degradation of reagents- Mechanical losses during workup- Increase reaction time- Ensure all reagents are fresh and anhydrous- Perform workup and extraction carefully
Poor (Z:E) Selectivity - Reaction temperature too high- Incomplete sequestration of the cation- Maintain a strict -78 °C throughout the addition and reaction- Ensure the 18-crown-6 is of high purity and used in the correct stoichiometry
Side Product Formation - Aldehyde self-condensation- Reaction with impurities in reagents- Add the aldehyde slowly to the phosphonate ylide solution- Use freshly distilled aldehyde and high-purity reagents

Conclusion

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is an indispensable tool for the stereoselective synthesis of (Z)-alkenes.[3][4][5] By understanding the mechanistic principles that govern its high selectivity and by adhering to a carefully controlled experimental protocol, researchers can reliably access a wide range of (Z)-α,β-unsaturated esters, including the valuable synthetic intermediate this compound. The protocol and insights provided in this application note are intended to serve as a practical guide for scientists and professionals in drug development and other areas of chemical synthesis where precise control over olefin geometry is critical.

References

The Synthetic Versatility of (Z)-3-Methylpent-2-enoic Acid: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Building Block

(Z)-3-Methylpent-2-enoic acid, a C6 unsaturated carboxylic acid, represents a versatile and often underutilized building block in the arsenal of the modern synthetic chemist. Its characteristic trisubstituted alkene moiety, held in a specific (Z)-configuration, coupled with the reactivity of the carboxylic acid, provides a unique stereochemical and electronic platform for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the applications and detailed protocols for the effective use of this valuable synthetic intermediate.

While its (E)-isomer, tiglic acid, has seen broader application, the distinct spatial arrangement of substituents in this compound offers opportunities for stereoselective transformations, leading to specific diastereomeric outcomes that may be crucial in the synthesis of biologically active molecules. This document will delve into the core reactivity of this compound, providing not just procedural steps, but the underlying chemical logic to empower the researcher to adapt and innovate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 19866-51-4[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [2]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Appearance Not explicitly available
Solubility Soluble in organic solventsInferred

Safety Profile:

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • In case of contact:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Key Synthetic Transformations and Protocols

The utility of this compound stems from its dual functionality: the carboxylic acid and the carbon-carbon double bond. These two reactive sites can be manipulated either independently or in concert to achieve a variety of synthetic outcomes.

Reactions at the Carboxyl Group: Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be used to protect the acid functionality, modify solubility, or to introduce a handle for further reactions. The Fischer-Speier esterification is a classic and reliable method for this purpose.[4][5][6][7]

Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl (Z)-3-methylpent-2-enoate.

Materials:

  • This compound (1.0 eq)

  • Methanol (used as solvent and reagent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a large excess of methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, purify the product by vacuum distillation.

Causality and Insights:

  • The use of a large excess of methanol shifts the equilibrium of this reversible reaction towards the product side, in accordance with Le Châtelier's principle.[7]

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[5]

  • The aqueous work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid.

Fischer_Esterification reagents Reagents: This compound Methanol (excess) H₂SO₄ (catalyst) reaction Reaction: Reflux (2-4h) reagents->reaction workup Work-up: 1. Neutralize with NaHCO₃ 2. Extract with Et₂O 3. Wash with brine 4. Dry with MgSO₄ reaction->workup purification Purification: 1. Filter 2. Concentrate 3. Vacuum Distillation workup->purification product Product: Methyl (Z)-3-methylpent-2-enoate purification->product

Caption: Workflow for Fischer Esterification.

Reactions of the Alkene: Catalytic Hydrogenation

The carbon-carbon double bond in this compound can be selectively reduced to the corresponding saturated carboxylic acid, 3-methylpentanoic acid. This transformation is typically achieved through catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general procedure for the hydrogenation of the double bond.

Materials:

  • This compound (1.0 eq)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogenation catalyst (e.g., 5-10 mol% Palladium on carbon, Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required).

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be purified by distillation or recrystallization.

Causality and Insights:

  • Palladium on carbon is a highly effective and commonly used heterogeneous catalyst for the hydrogenation of alkenes.

  • The reaction is typically performed at room temperature and moderate pressures, making it a mild and efficient transformation.

  • Care must be taken when handling Pd/C, as it can be pyrophoric, especially when dry and in the presence of hydrogen and air. The catalyst should be filtered in a well-ventilated area and the filter cake should not be allowed to dry completely before being properly quenched.

  • For asymmetric hydrogenation of α,β-unsaturated carboxylic acids, specialized chiral catalysts, such as those based on iridium, can be employed to achieve high enantioselectivity.[8]

Hydrogenation reagents Reagents: This compound Solvent (e.g., EtOH) Pd/C (catalyst) reaction Reaction: H₂ gas (1-4 atm) Room Temperature reagents->reaction workup Work-up: 1. Vent H₂ 2. Filter through Celite® reaction->workup purification Purification: Concentrate workup->purification product Product: 3-Methylpentanoic acid purification->product

Caption: Workflow for Catalytic Hydrogenation.

Conjugate Addition: The Michael Reaction

The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack at the β-position. This 1,4-conjugate addition, known as the Michael reaction, is a powerful tool for carbon-carbon bond formation.[9][10][11][12][13]

Protocol: Michael Addition of a Malonate Ester to this compound

This protocol outlines a general procedure for the addition of a soft nucleophile, such as diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Base (e.g., sodium ethoxide, NaOEt, catalytic to stoichiometric amount)

  • Solvent (e.g., ethanol)

  • Aqueous acid solution (e.g., 1 M HCl) for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the base in the solvent.

  • Nucleophile Formation: To the stirring solution of the base, add diethyl malonate dropwise at room temperature. Stir for a short period to ensure complete formation of the enolate.

  • Michael Addition: Add this compound to the enolate solution. The reaction may be exothermic. The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then quench by carefully adding an aqueous acid solution to neutralize the base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel.

Causality and Insights:

  • The base deprotonates the active methylene compound (diethyl malonate) to generate a resonance-stabilized carbanion (enolate), which acts as the nucleophile.[12]

  • This "soft" nucleophile preferentially attacks the "soft" electrophilic β-carbon of the α,β-unsaturated acid in a thermodynamically controlled process.[11]

  • The stereochemistry of the newly formed stereocenters will depend on the reaction conditions and the specific substrates used. The (Z)-geometry of the starting material can influence the diastereoselectivity of the addition.

Michael_Addition reagents Reagents: This compound Diethyl malonate Base (e.g., NaOEt) Solvent (e.g., EtOH) reaction Reaction: Room Temp or Heat reagents->reaction workup Work-up: 1. Quench with acid 2. Extract 3. Wash 4. Dry reaction->workup purification Purification: Column Chromatography workup->purification product Product: Michael Adduct purification->product

Caption: Workflow for Michael Addition.

Applications in the Synthesis of Natural Products and Bioactive Molecules

While direct applications of this compound in total synthesis are not extensively documented in readily accessible literature, its structural motif is present in various natural products. Its derivatives, particularly esters, are key components in the synthesis of certain classes of insecticides, such as pyrethroids.[14][15][16][17] The α,β-unsaturated acid moiety is also a common feature in the biosynthesis of iridoid monoterpenes, suggesting its potential as a synthon for these and related natural products.[18][19][20][21][22]

The protocols described in this guide provide the foundational transformations necessary to incorporate the this compound core into more complex molecules. For example, the product of a Michael addition could be further elaborated through cyclization reactions to construct carbocyclic or heterocyclic ring systems.

Conclusion

This compound is a versatile building block with significant potential for organic synthesis. Its unique stereochemistry and dual functionality allow for a range of transformations, including esterification, hydrogenation, and conjugate additions. By understanding the principles behind these reactions and following robust protocols, researchers can effectively utilize this reagent to construct complex molecular targets. The detailed application notes and protocols provided herein are intended to serve as a practical guide and a source of inspiration for the innovative application of this compound in the fields of chemical research and drug development.

References

Application Note & Protocols for the Analytical Determination of (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of (Z)-3-methylpent-2-enoic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Emphasis is placed on the rationale behind experimental choices, from sample preparation and derivatization to instrument parameters and data analysis, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Analysis

This compound (CAS RN: 3675-21-6) is a methyl-branched, unsaturated fatty acid with significance in various chemical and biological contexts.[1] Its accurate detection and quantification are crucial in fields ranging from flavor and fragrance chemistry to metabolic research and pharmaceutical development, where it may serve as a biomarker or a synthetic intermediate.

This application note provides two primary analytical workflows for the analysis of this compound, tailored to leverage the strengths of both gas and liquid chromatography.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for methodological design.

PropertyValueSource
Molecular Formula C₆H₁₀O₂--INVALID-LINK--[1]
Molecular Weight 114.14 g/mol --INVALID-LINK--[1]
Boiling Point ~207.6 °C (estimated)--INVALID-LINK--
Structure

The carboxylic acid functional group imparts polarity and the potential for hydrogen bonding, which can lead to poor peak shape and adsorption in gas chromatography if not addressed through derivatization.[2] Its moderate volatility makes it a suitable candidate for GC analysis post-derivatization, while its UV absorbance, albeit weak, allows for detection by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high-resolution separation and definitive identification, making it a powerful tool for the analysis of this compound. Due to the polar nature of the carboxylic acid moiety, derivatization is a mandatory step to enhance volatility and thermal stability.[3]

Rationale for Derivatization

Direct injection of free carboxylic acids like this compound into a GC system often results in poor chromatographic performance, characterized by broad, tailing peaks and low response. This is due to the high polarity and the tendency of the carboxyl group to form hydrogen bonds, leading to interactions with active sites in the injector and on the column.[2] Esterification, specifically methylation to form fatty acid methyl esters (FAMEs), is the most common and effective derivatization strategy.[2] This process replaces the active hydrogen on the carboxyl group with a methyl group, significantly reducing polarity and improving volatility.[2]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Esterification (BF₃-Methanol) Drying->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is robust and widely used for the preparation of fatty acid methyl esters (FAMEs).[2][4][5]

Materials:

  • This compound standard

  • Boron trifluoride-methanol (BF₃-Methanol) solution, 12-14% w/w

  • Hexane, HPLC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • For liquid samples, accurately transfer a known volume or weight (e.g., 1-25 mg) into a micro-reaction vial. If the sample is in an aqueous solvent, evaporate to dryness under a gentle stream of nitrogen.

    • For solid samples, accurately weigh 1-25 mg into a micro-reaction vial.

  • Derivatization:

    • Add 1 mL of BF₃-Methanol solution to the vial.

    • Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.[6]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated NaCl solution and 0.5 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Drying and Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • Transfer the dried hexane extract to a GC autosampler vial.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

Instrumental Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile compounds.[7]
Injector Temperature 250 °CEnsures complete and rapid volatilization of the derivatized analyte.[7]
Injection Mode Split (e.g., 20:1)Use split mode for concentrated samples to avoid column overload.[7]
Carrier Gas Helium, 1.0 mL/min constant flowInert gas providing good chromatographic efficiency.[7]
Oven Program Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 minAllows for separation of volatile components and ensures elution of the target analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte.[7]
Ion Source Temp. 230 °CStandard temperature for electron ionization.[7]
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-300Covers the expected mass range of the derivatized analyte and potential fragments.

Expected Results: The derivatized this compound will be detected as its methyl ester. The retention time will need to be confirmed with a pure standard. The mass spectrum will show a molecular ion (M+) at m/z 128, with characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a valuable alternative to GC, particularly when derivatization is not desirable or when analyzing complex aqueous samples. The method relies on the inherent UV absorbance of the α,β-unsaturated carboxylic acid chromophore.

Rationale for HPLC-UV Analysis

HPLC with UV detection is a straightforward method for the analysis of compounds with a suitable chromophore. This compound possesses a conjugated system that absorbs UV light, typically around 210 nm. To ensure good retention and sharp peak shapes on a reversed-phase column, the mobile phase must be acidified to suppress the ionization of the carboxylic acid group.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification (e.g., H₃PO₄) Filter->Acidify HPLC HPLC-UV Analysis Acidify->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

Protocol 2: Reversed-Phase HPLC with UV Detection

Materials:

  • This compound standard

  • Acetonitrile, HPLC grade

  • Ultrapure water

  • Phosphoric acid (H₃PO₄) or Formic Acid

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% phosphoric acid (or formic acid for MS compatibility).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Inject 10-20 µL of the prepared sample into the HPLC system.

Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC Column C18 column (e.g., 4.6 x 150 mm, 5 µm)Standard reversed-phase column for separation of moderately polar compounds.
Mobile Phase Gradient: 30% B to 80% B over 15 minA gradient elution is recommended to ensure good separation from other components.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times.
Detection UV at 210 nmWavelength for detecting the carboxylic acid chromophore.

Method Validation and Quality Control

For reliable quantitative results, the analytical methods should be validated. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally to define the sensitivity of the method.

  • Precision and Accuracy: Assessed by analyzing replicate samples and spiked samples at different concentrations.

  • Specificity: The ability to detect the analyte in the presence of other components in the sample matrix.

An internal standard should be used for both GC-MS and HPLC analysis to improve precision and accuracy by correcting for variations in sample preparation and injection volume.

Conclusion

The protocols detailed in this application note provide a robust framework for the analysis of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For definitive identification and high sensitivity, GC-MS with derivatization is the preferred method. For simpler, more direct analysis of aqueous samples, HPLC-UV is a suitable alternative. In all cases, proper method validation is essential to ensure the generation of accurate and reliable data.

References

Application Note: Unambiguous Identification of (Z)-3-methylpent-2-enoic Acid Using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The precise stereochemical characterization of organic molecules is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where isomeric purity can directly impact therapeutic efficacy and safety. This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of the (Z)-isomer of 3-methylpent-2-enoic acid. We will delve into the theoretical underpinnings and practical application of one- and two-dimensional NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments. The causality behind experimental choices is explained, and a detailed, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation is provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for definitive isomeric assignment.

Introduction: The Challenge of Isomer Identification

Geometric isomers, such as the (Z) and (E) forms of 3-methylpent-2-enoic acid, possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond. These subtle structural differences can lead to significant variations in physical, chemical, and biological properties. Consequently, the ability to definitively assign the stereochemistry of a molecule is paramount.[1][2]

NMR spectroscopy is an exceptionally powerful tool for isomer differentiation because it probes the local electronic environment of each nucleus within a molecule.[1][3] Parameters such as chemical shifts, scalar coupling constants (J-couplings), and through-space correlations (Nuclear Overhauser Effect) are highly sensitive to the geometric arrangement of atoms.[1][4]

This application note will systematically demonstrate how a suite of NMR experiments can be employed to confidently distinguish between the (Z) and (E) isomers of 3-methylpent-2-enoic acid, with a focus on confirming the (Z) configuration.

Theoretical Framework: Differentiating Isomers with NMR

The key to distinguishing between (Z)- and (E)-3-methylpent-2-enoic acid lies in exploiting the geometric constraints of the double bond and their influence on the NMR-active nuclei.

  • ¹H NMR Spectroscopy: The chemical shift of the vinylic proton (H2) is expected to differ between the two isomers due to the anisotropic effect of the carboxylic acid group. More definitively, the spatial proximity of the vinylic proton to the substituents on the double bond in the (Z) isomer will result in unique through-space correlations.[5][6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond (C2 and C3) and the methyl group attached to the double bond (C6), are influenced by steric compression. In the (Z) isomer, steric hindrance between the ethyl group and the carboxylic acid moiety can lead to a shielding effect, causing the corresponding carbon signals to appear at a higher field (lower ppm) compared to the (E) isomer.[7][8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space phenomenon that detects protons that are close to each other in space (typically < 5 Å), irrespective of the number of bonds separating them.[9] This is the most direct method for determining the geometry of alkenes.[9][10] For the (Z) isomer, a clear NOE correlation is expected between the vinylic proton (H2) and the protons of the methyl group at C3 (H6). Conversely, in the (E) isomer, an NOE would be observed between the vinylic proton (H2) and the methylene protons of the ethyl group (H4).

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments reveal the connectivity of the molecule, confirming the overall structure and aiding in the unambiguous assignment of all proton and carbon signals, which is a prerequisite for interpreting the key NOE data.[1][11][12]

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) J-coupling networks, establishing which protons are on adjacent carbons.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.[11][14][15]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[12][14][15]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the NMR analysis of 3-methylpent-2-enoic acid.

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.[16]

  • Analyte: Weigh approximately 5-10 mg of (Z)-3-methylpent-2-enoic acid. The concentration should be sufficient for ¹³C and 2D NMR experiments.[17]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[8][16]

  • Procedure: a. Place the weighed sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the deuterated solvent.[18][19] c. Gently agitate the vial to ensure the sample is fully dissolved. d. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18] e. Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.[5]

    • Relaxation Delay (d1): 1-5 seconds.[5]

    • Acquisition Time (aq): 2-4 seconds.[5]

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY:

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Number of Scans: 2-4 per increment.

  • 2D HSQC:

    • Pulse Program: Standard edited HSQC experiment (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • Number of Scans: 2-8 per increment.

  • 2D HMBC:

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • Number of Scans: 4-16 per increment.

  • 2D NOESY:

    • Pulse Program: Standard NOESY experiment (e.g., noesygpph).

    • Mixing Time (d8): 500-800 ms (a typical range for small molecules).

    • Number of Scans: 8-16 per increment.

Data Analysis and Interpretation

The following workflow outlines the logical progression of spectral analysis to confirm the (Z) isomeric structure.

Structural Elucidation Workflow

G cluster_1d 1. 1D NMR Analysis cluster_2d_connectivity 2. Connectivity Analysis (2D) cluster_assignment 3. Full Assignment cluster_stereo 4. Stereochemical Determination H1_NMR ¹H NMR: Identify proton signals, integrations, and multiplicities COSY COSY: Establish ¹H-¹H spin systems (ethyl group) H1_NMR->COSY Provides proton chemical shifts C13_NMR ¹³C NMR: Identify carbon signals HSQC HSQC: Correlate protons to their directly attached carbons C13_NMR->HSQC Provides carbon chemical shifts COSY->HSQC Confirms proton assignments HMBC HMBC: Assemble the carbon skeleton via 2-3 bond correlations HSQC->HMBC Confirms C-H one-bond correlations Assign Unambiguously assign all ¹H and ¹³C chemical shifts HMBC->Assign Completes connectivity map NOESY NOESY: Identify through-space correlations Assign->NOESY Enables interpretation of NOE cross-peaks Confirm Confirm (Z) isomer via key NOE between vinylic H and C3-CH₃ NOESY->Confirm Provides stereochemical evidence

Caption: Workflow for NMR-based isomer identification.

Expected NMR Data for this compound

The following tables summarize the predicted chemical shifts and key correlations for the (Z) isomer.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton LabelMultiplicityIntegrationApprox. Chemical Shift (ppm)Coupling Partner(s)
H1 (COOH)broad singlet1H10.0 - 12.0-
H2singlet1H~5.8-
H4 (CH₂)quartet2H~2.2H5
H5 (CH₃)triplet3H~1.1H4
H6 (CH₃)singlet3H~1.9-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon LabelApprox. Chemical Shift (ppm)
C1 (COOH)~172
C2 (=CH)~118
C3 (=C)~160
C4 (CH₂)~28
C5 (CH₃)~13
C6 (CH₃)~25
Interpreting Key 2D Correlations

The definitive assignment of the (Z) stereochemistry hinges on the NOESY experiment.

G cluster_Z (Z)-Isomer Z_isomer Z_isomer:s->Z_isomer:n Strong NOE

Caption: Expected key NOE correlation for the (Z) isomer.

  • COSY: A cross-peak will be observed between the methylene protons (H4) at ~2.2 ppm and the methyl protons (H5) at ~1.1 ppm, confirming the presence of the ethyl group.

  • HSQC: This spectrum will correlate the proton signals to their corresponding carbon signals as listed in Tables 1 and 2. For example, the proton signal at ~5.8 ppm (H2) will show a cross-peak to the carbon signal at ~118 ppm (C2).

  • HMBC: Long-range correlations will confirm the molecular backbone. Key correlations include:

    • H2 (~5.8 ppm) to C1 (~172 ppm) and C3 (~160 ppm).

    • H4 (~2.2 ppm) to C3 (~160 ppm) and C5 (~13 ppm).

    • H6 (~1.9 ppm) to C2 (~118 ppm) and C3 (~160 ppm).

  • NOESY (The Decisive Experiment): For the (Z) isomer, the vinylic proton (H2) and the methyl group at C3 (H6) are on the same side of the double bond and thus in close spatial proximity. This will result in a distinct cross-peak between the proton signal at ~5.8 ppm (H2) and the methyl proton signal at ~1.9 ppm (H6). The absence of a significant NOE between H2 and the methylene protons (H4) further corroborates the (Z) assignment.[9][10][20]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural and stereochemical assignment of this compound. While ¹H and ¹³C NMR offer initial insights, the definitive confirmation of the (Z) geometry is achieved through the observation of a clear through-space correlation in the NOESY spectrum between the vinylic proton and the methyl group at the C3 position. This multi-faceted NMR approach represents a robust and reliable protocol for isomer identification, ensuring the scientific integrity required in research and industrial applications.

References

Application Notes and Protocols for (Z)-3-methylpent-2-enoic acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative of Precision in Analytical Chemistry

In the realms of pharmaceutical development, food science, and metabolic research, the unambiguous identification and precise quantification of organic molecules are paramount. The reliability of such analyses hinges on the quality and proper use of reference standards. (Z)-3-methylpent-2-enoic acid, a branched-chain unsaturated fatty acid, serves as a crucial calibrant and system suitability benchmark in various chromatographic applications, from flavor and fragrance profiling to metabolic pathway analysis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. Moving beyond a simple recitation of steps, this guide delves into the rationale behind the methodologies, grounding them in established principles of analytical chemistry and regulatory expectations. The protocols herein are designed to be self-validating, ensuring scientific integrity and engendering trust in the generated data.

Characterization of the Reference Standard

A reference standard is defined by its well-characterized identity and purity.[1] Before its use in any analytical workflow, a thorough understanding of its properties is essential. This compound (CAS: 3675-21-6) is a methyl-branched fatty acid.[2]

PropertyValueSource
Chemical Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Boiling Point ~207.6 °C[3]
Density ~0.987 g/cm³[3]
Appearance LiquidN/A

A certified reference material (CRM) of this compound should be sourced from an accredited supplier. The Certificate of Analysis (CoA) is a critical document that accompanies the standard and must be carefully reviewed.[4] The CoA provides essential information on the purity of the standard, often determined by a combination of methods to account for different types of impurities (e.g., organic, inorganic, residual solvents).[5][6] The assigned purity value is crucial for the accurate preparation of stock and working standard solutions.

Foundational Protocols: Preparation and Handling of Standard Solutions

The accuracy of quantitative analysis begins with the meticulous preparation of standard solutions. These protocols are foundational to generating reliable calibration curves and quality control samples.

Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions. Its accurate preparation is therefore of utmost importance.

Protocol:

  • Equilibration: Allow the sealed vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a suitable amount of the reference standard (e.g., 25 mg) into a clean, dry volumetric flask (e.g., 25 mL). Use a calibrated analytical balance and record the weight to the nearest 0.01 mg.

  • Dissolution: Add a small volume of an appropriate solvent (e.g., Methanol, HPLC grade) to dissolve the standard. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume: Once dissolved, dilute to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard and its purity as stated in the Certificate of Analysis.

    • Concentration (µg/mL) = (Weight of standard (mg) × Purity (%)) / Volume of flask (mL) × 10

  • Labeling and Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the stock solution at -20°C for long-term stability.[7]

Preparation of Working Standard Solutions and Calibration Curve

Working standard solutions are prepared by serial dilution of the primary stock solution to create a calibration curve that brackets the expected concentration range of the analyte in the samples.[4]

Protocol:

  • Dilution Scheme: Plan a series of dilutions to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Serial Dilution: Use calibrated pipettes to perform serial dilutions of the primary stock solution into volumetric flasks with the same solvent used for the stock solution.

  • Homogenization: Thoroughly mix each working standard solution.

  • Transfer and Labeling: Transfer each working standard to a separate, clearly labeled autosampler vial.

Figure 1: Example of a serial dilution workflow for preparing working standard solutions.

Application Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[8] Due to the polar nature of the carboxylic acid group, derivatization is typically required to improve volatility and chromatographic peak shape.[9]

Sample Preparation and Derivatization

This protocol is tailored for the analysis of this compound in a food matrix, such as a dairy product, where it may contribute to the flavor profile.[1][10]

Protocol:

  • Sample Extraction (Solid Phase Microextraction - SPME):

    • Weigh 150 mg of the sample (e.g., milk powder) into a 2 mL autosampler vial.[11]

    • Add 150 µL of high-purity water.[11]

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Cap the vial and heat at 30°C for 30 minutes to allow for equilibration of the volatile compounds in the headspace.[11]

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[12]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • This is an alternative to SPME for liquid extracts.

    • For a liquid extract of the sample, evaporate to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[9][13]

    • Heat the mixture at 60°C for 10 minutes.[9]

    • Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane.[9]

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

G A Sample (e.g., Dairy Product) B Add Water & Internal Standard A->B C Headspace Equilibration (Heating) B->C D SPME Fiber Adsorption C->D E GC-MS Injection (Thermal Desorption) D->E

Figure 2: Workflow for SPME-GC-MS analysis of volatile compounds in a food matrix.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System SCION 456 GC or equivalentN/A
Column DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar columnGood separation of fatty acid methyl esters.[14]
Injector Split/Splitless, 250°CEnsures efficient vaporization of the analytes.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 70°C (hold 2 min), ramp 3°C/min to 200°C, then 20°C/min to 320°C (hold 10 min)A temperature ramp allows for the separation of compounds with a range of volatilities.[15]
MS System SCION SQ MS or equivalentN/A
Ion Source Temp. 220°CPrevents condensation and ensures proper ionization.[15]
Ionization Mode Electron Ionization (EI), 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.[16]
Mass Range m/z 40-450Covers the expected mass range of the derivatized analyte and potential matrix components.[16]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides complete mass spectra for identification, while SIM increases sensitivity for quantification.[14]
Data Analysis and Quantification
  • Peak Identification: Identify the peak corresponding to the derivatized this compound by comparing its retention time with that of the injected standard and its mass spectrum with a reference library (e.g., NIST).

  • Calibration Curve: Plot the peak area (or area ratio with the internal standard) of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[17]

  • Quantification: Use the calibration curve to determine the concentration of this compound in the prepared samples.

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][10] Representative LOD and LOQ values for short-chain fatty acids by GC-MS are in the low µM to high nM range.[17][18]

Application Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV provides an alternative method for the analysis of this compound, particularly when derivatization is not desirable. The presence of a conjugated double bond in the molecule allows for UV detection.

Sample Preparation

For a liquid sample such as a beverage, minimal sample preparation may be required.

Protocol:

  • Degassing: If the sample is carbonated, degas it using an ultrasonic bath.[19]

  • Centrifugation/Filtration: For turbid samples, centrifuge at high speed (e.g., 15,000 rpm for 5 min) or filter through a 0.45 µm syringe filter to remove particulate matter.[19]

  • Dilution: Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

HPLC-UV Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System SCION 6000 HPLC or equivalentN/A
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard column for the separation of moderately polar organic compounds.
Mobile Phase Isocratic mixture of 20 mM phosphate buffer (pH 2.5) and Acetonitrile (e.g., 70:30 v/v)A low pH mobile phase ensures the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.[20]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detector UV/Vis or Diode Array Detector (DAD)N/A
Wavelength 210 nmWavelength at which the carboxyl group and conjugated double bond absorb UV light.[21]
Injection Volume 20 µLStandard injection volume.

G cluster_0 System Suitability & Calibration cluster_1 Sample Analysis A Inject Blank (Mobile Phase) B Inject Standard Solutions (Calibration Curve) D Inject Prepared Samples B->D C Inject Quality Control (QC) Samples E Inject QC Samples (Bracketing)

Figure 3: Typical injection sequence for an HPLC analysis.

Data Analysis and System Suitability
  • System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=6) to verify system performance. According to USP <621>, parameters such as peak asymmetry (tailing factor), theoretical plates, and relative standard deviation (RSD) of peak area and retention time should be within acceptable limits.[17][22]

  • Data Analysis: Perform peak identification, calibration, and quantification as described in the GC-MS section.

  • Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines.[5][10] For HPLC-UV methods analyzing organic acids, LOD and LOQ are typically in the range of 0.1 to 1.0 mM.[21]

Trustworthiness and a Self-Validating System

To ensure the trustworthiness of the analytical results, the entire system must be self-validating. This is achieved through:

  • Use of Certified Reference Materials: Traceability of measurements begins with a well-characterized standard.[23]

  • Method Validation: A comprehensive validation study demonstrates that the analytical method is suitable for its intended purpose.[24]

  • System Suitability Testing: Regular checks ensure that the chromatographic system is performing adequately on the day of analysis.[17]

  • Inclusion of Quality Control Samples: Analyzing QC samples at regular intervals during a sample run monitors the performance of the method over time.

  • Proper Documentation: Meticulous record-keeping of all experimental details is essential for traceability and troubleshooting.

By adhering to these principles and the detailed protocols provided, researchers can confidently employ this compound as a reference standard to generate accurate, reliable, and defensible chromatographic data.

References

The Untapped Potential of (Z)-3-Methylpent-2-enoic Acid in Microbiological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Niche Molecule in Microbial Interactions

(Z)-3-methylpent-2-enoic acid is a methyl-branched, unsaturated fatty acid with the molecular formula C₆H₁₀O₂[1]. While its applications in organic synthesis and as a flavoring agent are recognized, its role within the intricate world of microbiology remains largely unexplored[2]. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental exploration of this compound in microbiology. Although direct studies on this specific isomer are sparse, by drawing parallels with the known functions of short-chain fatty acids (SCFAs), volatile fatty acids (VFAs), and branched-chain fatty acids (BCFAs), we can delineate a roadmap for investigating its putative antimicrobial and cell-to-cell signaling properties.

This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to adapt and innovate. We will delve into its potential as an antimicrobial agent, a modulator of virulence factors, and a signaling molecule in microbial communities.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust experimental protocols.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
CAS Number 3675-21-6[1]
Boiling Point Approx. 207.6 °C[2]
Density 0.987 g/cm³[2]
Synonyms 3-methyl-2Z-pentenoic acid, (Z)-3-methyl-2-pentenoic acid[1]

The presence of a carboxylic acid group, a double bond, and a methyl branch makes this compound an intriguing candidate for biological activity. Its moderate volatility also suggests it could function as an airborne signaling molecule in microbial ecosystems.

Part 1: Potential Applications in Microbiological Research

Based on the established roles of structurally related fatty acids, we can hypothesize several key applications for this compound in microbiology.

Antimicrobial and Antifungal Activity

Short-chain and medium-chain fatty acids are well-documented for their antimicrobial properties. Their lipophilic nature allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death. The antibacterial efficacy of VFAs often increases with chain length, and they have been shown to be effective against various enteric bacteria.

This compound, as a C6 fatty acid, is a prime candidate for exhibiting antimicrobial effects. The presence of the double bond may enhance its ability to disrupt the phospholipid bilayer of microbial cell membranes.

Potential Research Questions:

  • What is the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans)?

  • Does its activity vary between Gram-positive and Gram-negative bacteria?

  • What is the mechanism of its antimicrobial action? Does it permeabilize the cell membrane or inhibit key metabolic pathways?

Modulation of Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. QS regulates a variety of processes, including biofilm formation and the production of virulence factors. The disruption of QS, known as quorum quenching, is a promising anti-virulence strategy.

Fatty acids can act as signaling molecules in some bacterial species and have been shown to interfere with QS systems in others. Given its structure, this compound could potentially act as a competitive inhibitor for QS receptors or interfere with the synthesis of QS signal molecules.

Potential Research Questions:

  • Does this compound inhibit or enhance biofilm formation in pathogenic bacteria?

  • Can it modulate the production of virulence factors that are regulated by quorum sensing, such as pyocyanin in P. aeruginosa or alpha-hemolysin in S. aureus?

  • Does it interfere with the binding of common QS signal molecules (e.g., acyl-homoserine lactones in Gram-negative bacteria) to their cognate receptors?

Influence on Bacterial Signaling and Host-Microbe Interactions

Short-chain fatty acids are key signaling molecules in the gut microbiome, influencing both microbial community structure and host responses. Branched-chain fatty acids are known to be important components of the cell membranes of certain bacteria, affecting their fluidity and resistance to stress.

This compound may play a role in inter-species communication within microbial communities or in the dialogue between microbes and their hosts. Its impact on the membrane composition of bacteria could also alter their susceptibility to antibiotics or host immune factors.

Potential Research Questions:

  • Does the presence of this compound in the growth medium alter the fatty acid profile of bacterial cell membranes?

  • Does it influence the production of other signaling molecules by bacteria?

  • How does it affect the interaction of pathogenic bacteria with host cells, such as adhesion and invasion?

Part 2: Experimental Protocols

The following protocols provide a starting point for investigating the microbiological applications of this compound. Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile DMSO or ethanol for dissolving the compound

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional)

  • Sterile agar plates

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the broth medium. The final volume in each well should be 100 µL.

  • Bacterial Inoculum: Dilute the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the total volume to 200 µL and halve the concentration of the compound.

  • Controls:

    • Positive Control: Wells with broth and bacterial inoculum only.

    • Negative Control: Wells with broth only.

    • Solvent Control: Wells with broth, bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from the wells showing no growth and plate it onto sterile agar plates. Incubate the plates overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow

Caption: Workflow for anti-biofilm activity assay.

Part 3: Exploring Signaling Pathways

While direct evidence is lacking, the structural similarity of this compound to other fatty acid signaling molecules suggests it could interfere with bacterial communication pathways. A hypothetical mechanism of action could involve competitive binding to quorum sensing receptors.

Hypothetical Signaling Interference Pathway

Signaling_Interference cluster_bacterium Bacterial Cell QS_Signal Native QS Signal (e.g., AHL) Receptor QS Receptor QS_Signal->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Compound This compound Compound->Receptor Potential Competitive Binding

Caption: Hypothetical interference with QS signaling.

Conclusion and Future Directions

This compound represents a largely uncharted territory in microbiology. The application notes and protocols provided herein offer a foundational framework for its systematic investigation. Based on the known biological activities of related fatty acids, this compound holds the potential to be a novel antimicrobial agent, a modulator of bacterial virulence, or a tool to dissect microbial signaling pathways. Future research should focus on validating these potential applications through rigorous experimentation, elucidating its mechanisms of action, and exploring its synergistic effects with existing antimicrobial agents. The exploration of such novel chemical entities is crucial in the ongoing battle against infectious diseases and for a deeper understanding of the chemical language of the microbial world.

References

protocol for isolating (Z)-3-methylpent-2-enoic acid from fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Application Note Summary

This document provides a comprehensive, in-depth guide for the isolation, purification, and characterization of (Z)-3-methylpent-2-enoic acid, a volatile secondary metabolite, from fungal cultures. The protocols detailed herein are designed for researchers in natural product chemistry, microbiology, and drug development. The guide moves sequentially from the optimization of fungal culture conditions to maximize metabolite yield, through advanced extraction and chromatographic purification techniques, to final structural verification via mass spectrometry and NMR. Each step is accompanied by expert rationale, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the methodology. This self-validating system of protocols is grounded in authoritative scientific literature, providing a trustworthy and robust framework for obtaining high-purity this compound for further study.

Introduction to this compound

This compound is a methyl-branched, short-chain unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] As a volatile organic compound (VOC), it contributes to the aroma profile of various natural sources, including certain fungi. Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, often produced in specific phases of growth or in response to environmental stress.[2][3] The isolation of specific target molecules like this compound from complex fungal fermentation broths presents a significant challenge due to the presence of numerous other primary and secondary metabolites.

The successful isolation of this compound is predicated on a multi-step strategy that begins with maximizing its production by the fungal host and concludes with rigorous analytical confirmation of its structure and purity.

Property Value Source
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₁₀O₂PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
Chemical Class Branched Fatty AcidPubChem[1]
Isomeric Form (E)-3-methylpent-2-enoic acidPubChem[4]

Principle of Isolation: A Strategic Workflow

The isolation of a volatile organic acid from a complex biological matrix requires a systematic approach. The workflow is designed to first enrich the target compound and then progressively remove impurities.

  • Culture Optimization: Manipulating culture media and physical parameters to induce and maximize the biosynthesis of the target metabolite.[5][6]

  • Extraction: Separating the lipophilic organic acid from the aqueous culture medium and/or fungal mycelia. This is a critical step that leverages the compound's physicochemical properties.

  • Purification: Employing high-resolution chromatographic techniques to separate the target molecule from structurally similar compounds and other contaminants.

  • Verification: Using spectroscopic methods to confirm the molecular structure and assess the purity of the final isolated compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Verification fungal_strain Fungal Strain Selection optimization Culture Optimization (Media, pH, Temp) fungal_strain->optimization fermentation Large-Scale Fermentation optimization->fermentation harvest Harvest Culture (Broth & Mycelia) fermentation->harvest Transfer to Downstream extraction Extraction (LLE or SPME) harvest->extraction purification Chromatographic Purification (HPLC) extraction->purification characterization Structural Characterization (GC-MS, NMR) purification->characterization Submit for Analysis quantification Purity & Yield Assessment characterization->quantification pure_compound Pure this compound quantification->pure_compound

Figure 1. Overall workflow for isolating this compound.

Protocol: Fungal Culture Optimization for Metabolite Production

Rationale: The production of secondary metabolites is often highly dependent on culture conditions. Nutrient limitation, precursor availability, pH, and temperature can significantly influence the metabolic pathways responsible for biosynthesis.[7] A systematic optimization is crucial for maximizing the yield of the target compound before attempting extraction.[8]

Materials:

  • Selected fungal strain (e.g., Aspergillus, Penicillium, Trichoderma species)[9][10]

  • Various basal media (e.g., Potato Dextrose Broth (PDB), Czapek-Dox Broth, Minimal Davis Broth)[5]

  • Carbon sources (e.g., glucose, sucrose, maltose)

  • Nitrogen sources (e.g., peptone, yeast extract, sodium nitrate)[5]

  • Shaking incubator

  • pH meter and sterile solutions for adjustment (e.g., HCl, NaOH)

Step-by-Step Protocol:

  • Strain Activation: Inoculate the selected fungal strain from a stock culture onto a solid agar medium (e.g., Potato Dextrose Agar) and incubate until sufficient growth and sporulation are observed.

  • Seed Culture Preparation: Inoculate a liquid medium (e.g., PDB) with spores or mycelial plugs from the agar plate. Incubate in a shaking incubator (e.g., 25-28°C, 150 rpm) for 2-3 days to generate a healthy seed culture.[7]

  • Parameter Screening (Fractional Factorial Design): To efficiently screen multiple parameters, set up a series of small-scale cultures (e.g., 50 mL in 250 mL flasks) varying key parameters.[8]

    • Basal Medium: Test 2-3 different basal media.

    • Carbon Source: Test different carbon sources at a standard concentration (e.g., 20 g/L).

    • Nitrogen Source: Test different nitrogen sources.

    • pH: Test a range of initial pH values (e.g., 5.0, 6.0, 7.0).[5]

    • Temperature: Test a range of temperatures (e.g., 22°C, 25°C, 28°C).

  • Time-Course Analysis: For the most promising conditions identified, set up a time-course experiment. Harvest one flask each day for a period (e.g., 7-14 days) and analyze for the production of the target metabolite using a rapid analytical method like HS-SPME-GC/MS. This identifies the optimal harvest time.[7]

  • Scale-Up: Once optimal conditions are determined, scale up the fermentation to the required volume for isolation.

Parameter Range/Options Rationale
Basal Medium PDB, Czapek-Dox, etc.Provides essential nutrients; different compositions trigger different metabolic pathways.[5]
Carbon Source Glucose, SucrosePrimary energy source; concentration can affect secondary metabolism.
Nitrogen Source Peptone, Yeast ExtractNitrogen availability is a key regulator of secondary metabolite biosynthesis.[6]
pH 5.0 - 7.0Affects enzyme activity and nutrient uptake. An optimal pH of 6.0 has been noted for some fungi.[5]
Temperature 22 - 28 °CInfluences fungal growth rate and enzyme kinetics.
Incubation Time 7 - 21 daysSecondary metabolite production is often growth-phase dependent, peaking after the primary growth phase.[7]

Protocol: Extraction of this compound

Two primary methods are recommended based on the compound's volatility and its presence in the culture broth.

Method A: Headspace Solid-Phase Microextraction (HS-SPME)

Rationale: HS-SPME is a solvent-free, non-invasive, and highly sensitive technique ideal for profiling volatile compounds in the headspace above a culture.[11][12] It is excellent for rapid screening during optimization and for analytical-scale work.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[13]

  • Heated agitator or water bath

  • GC-MS system

  • 20 mL headspace vials with septa

Step-by-Step Protocol:

  • Sample Preparation: Place a small, defined volume of the fungal culture (e.g., 5 mL of filtrate) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heated agitator (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[14]

  • Extraction: Carefully insert the SPME fiber through the septum into the headspace above the liquid, ensuring the fiber does not touch the sample. Expose the fiber for a standardized time (e.g., 30 minutes).[15]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injector port of a GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column for analysis.[13]

Method B: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust method for preparative-scale isolation of the target compound from the culture filtrate. The key is to adjust the pH of the aqueous phase to below the pKa of the carboxylic acid, converting it to its neutral, more organic-soluble form.[16]

Materials:

  • Culture filtrate

  • Hydrochloric acid (HCl), 1M

  • Organic solvent (e.g., ethyl acetate, diethyl ether)[17]

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Step-by-Step Protocol:

  • Harvesting: Separate the fungal mycelia from the culture broth via filtration or centrifugation. The filtrate is the primary source of extracellular metabolites.[7]

  • Acidification: Transfer the culture filtrate to a large beaker or flask. While stirring, slowly add 1M HCl to adjust the pH to ~2-3. This protonates the carboxylic acid, making it less polar.[16]

  • Extraction: Pour the acidified filtrate into a separatory funnel. Add an equal volume of an immiscible organic solvent like ethyl acetate.

  • Partitioning: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer, which now contains the target compound.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize recovery.[18]

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

Protocol: Chromatographic Purification

Rationale: The crude extract contains a mixture of compounds. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method for purifying organic acids, separating them based on their polarity.[19]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase solvents (HPLC grade): Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid)

  • Syringe filters (0.22 µm)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Method Development: Start with a broad gradient to survey the components in the crude extract. A typical starting point is a linear gradient from 10% acetonitrile in water to 100% acetonitrile over 30-40 minutes. The acid modifier in the mobile phase is crucial to keep the carboxylic acid protonated for good peak shape.[20]

  • Peak Identification: Monitor the elution profile at a low wavelength (e.g., 210 nm), where carboxyl groups absorb.[20] Collect fractions corresponding to major peaks. Analyze these fractions using a rapid method like GC-MS to identify the fraction containing this compound.

  • Optimization and Purification: Once the target peak is identified, optimize the gradient to achieve baseline separation from neighboring impurities. Perform multiple injections of the crude extract, collecting the target fraction each time.

  • Final Step: Pool the purified fractions and remove the solvent using a rotary evaporator to yield the pure compound.

Parameter Typical Condition Rationale
Column Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)Separates compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Acid suppresses ionization of the analyte.[20]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting less polar compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmCarboxylic acid functional groups absorb at low UV wavelengths.[20]
Gradient Optimized based on initial screening (e.g., 20-60% B over 30 min)To achieve optimal separation of the target from impurities.

Protocol: Structural Verification and Quantification

Rationale: After isolation, it is imperative to confirm the identity of the compound and assess its purity. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for analyzing volatile compounds. It provides a retention time for the compound and a mass spectrum that serves as a molecular fingerprint.[14] For carboxylic acids, derivatization to a more volatile silyl ester (e.g., with BSTFA) can improve peak shape and chromatographic performance.[21][22]

Step-by-Step Protocol:

  • Derivatization (Optional but Recommended): Dissolve a small amount of the purified compound in a suitable solvent (e.g., DMF). Add a silylating agent like BSTFA and heat (e.g., 70°C for 30 min).[22]

  • Injection: Inject 1 µL of the derivatized (or underivatized) sample into the GC-MS.

  • Analysis: The compound will be separated on the GC column and then fragmented and detected by the mass spectrometer.

  • Data Interpretation:

    • Retention Time: Compare the retention time to an authentic standard if available.

    • Mass Spectrum: The mass spectrum should show a molecular ion peak (or a characteristic ion for the derivative, e.g., [M-15]⁺ for a TMS derivative).[21] The fragmentation pattern should be consistent with the structure of this compound. Compare the obtained spectrum with a database (e.g., NIST, Wiley).

Parameter Expected Data for C₆H₁₀O₂
Molecular Ion (M⁺) m/z 114
Key Fragments Fragmentation will involve losses of parts of the alkyl chain and the carboxylic group. Expected fragments could include those from cleavage of C-C bonds.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for definitive structure elucidation and isomeric assignment (Z vs. E).[24] ¹H NMR shows the number and type of protons, while ¹³C NMR shows the number and type of carbon atoms.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the pure, dried compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts, coupling constants, and correlations will confirm the connectivity and stereochemistry of the molecule. The Z-configuration is confirmed by the coupling constant between the vinylic proton and the protons on the adjacent carbon.

Spectrum Expected Features for this compound
¹H NMR Signals corresponding to a vinylic proton (~5.7 ppm), an ethyl group (CH₂ and CH₃), a methyl group attached to the double bond, and a carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Signals for the carboxyl carbon (~170 ppm), two sp² carbons of the double bond, and three sp³ carbons of the methyl and ethyl groups.

Troubleshooting

Problem Possible Cause Solution
Low/No Yield of Target Compound Suboptimal culture conditions or harvest time.Re-run the culture optimization and time-course experiments.[7]
Inefficient extraction.Ensure pH was adjusted correctly during LLE. Try a different extraction solvent.
Poor Peak Shape in HPLC/GC Analyte is ionized.Add an acid modifier (e.g., formic acid) to the HPLC mobile phase. Use derivatization for GC analysis.[20][21]
Co-eluting Impurities Insufficient chromatographic resolution.Optimize the HPLC gradient (make it shallower). Try a different column chemistry.
Compound Cannot Be Identified Incorrect compound isolated; degradation.Re-check all fractions from the purification step. Ensure mild conditions were used during concentration to prevent degradation.

References

Application Notes and Protocols for the Use of (Z)-3-Methylpent-2-enoic Acid in Flavor Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-3-Methylpent-2-enoic acid (CAS No. 3675-21-6) is a branched short-chain unsaturated fatty acid that holds significant potential in the development of innovative flavor agents.[1] Its unique chemical structure contributes to a complex sensory profile that can be leveraged to enhance a variety of food and beverage products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in flavor creation. This document outlines its physicochemical properties, sensory characteristics, and provides detailed protocols for its sensory evaluation and analytical quantification. Furthermore, it explores its applications in flavor formulations, considerations for stability, and regulatory context.

Introduction to this compound in Flavor Science

This compound is an organic compound with the molecular formula C₆H₁₀O₂.[1] As a methyl-branched fatty acid, it is part of a class of compounds known for their impactful aromas and tastes.[1] While straight-chain fatty acids can contribute to soapy or waxy off-notes, branched-chain fatty acids often impart desirable and characteristic flavors, such as those found in dairy products and certain fruits.[2][3] The "goaty" or "sheepy" notes associated with some cheeses, for instance, are attributed to the presence of specific branched-chain fatty acids.[2] The unique contribution of this compound lies in its ability to introduce a slightly acidic and potentially fruity or nutty dimension to a flavor profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in flavor development. These properties influence its solubility, volatility, and stability in various food matrices.

PropertyValueReference
CAS Number 3675-21-6[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point Approximately 207.6 °C
Solubility Slightly soluble in water; soluble in alcohol and most fixed oils.[5]

Sensory Profile and Evaluation

The sensory characteristics of this compound are its most critical attribute for flavor applications. A detailed understanding of its flavor profile, including odor and taste thresholds, is essential for its effective use. While specific data for the (Z)-isomer is limited, related methylpentenoic acids are described as having nutty, cranberry, and hazelnut notes.[4] Another related compound, 2-methyl-2-pentenoic acid, is noted for its strawberry scent with a woody undertone.[6]

Protocol for Sensory Evaluation

A structured sensory evaluation is crucial to determine the flavor contribution of this compound in a specific food or beverage matrix. A triangle test is a common discriminative method used to determine if a perceptible difference exists between two samples.[7]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a model beverage system.

Materials:

  • This compound (food-grade)

  • Model beverage base (e.g., sweetened and buffered water at pH 3.5)

  • Deionized water

  • Presentation cups with lids, coded with random 3-digit numbers

  • Sensory panel of at least 25-30 trained panelists

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in food-grade ethanol.

    • Prepare two batches of the model beverage: a control batch and a test batch containing a predetermined concentration of this compound (e.g., 1 ppm).

  • Triangle Test Setup:

    • For each panelist, present three coded samples: two identical (either both control or both test) and one odd sample. The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • Panelists should rinse their mouths with deionized water between samples.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Consult a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Stock Prepare Stock Solution (this compound in Ethanol) Prep_Test Prepare Test Beverage (with this compound) Prep_Stock->Prep_Test Prep_Control Prepare Control Beverage Present_Samples Present Three Coded Samples (Two Alike, One Different) Prep_Control->Present_Samples Prep_Test->Present_Samples Panelist_Eval Panelists Identify Odd Sample Present_Samples->Panelist_Eval Tally Tally Correct Identifications Panelist_Eval->Tally Stats Statistical Analysis (p < 0.05) Tally->Stats Result Determine Perceptible Difference Stats->Result

Caption: General Workflow for GC-MS Quantification.

Applications in Flavor Formulations

This compound can be used to add complexity and unique notes to a variety of flavor profiles. Its slightly acidic and potentially fruity or nutty character makes it suitable for applications in:

  • Fruit Flavors: To enhance the ripeness and authenticity of berry, stone fruit, and tropical fruit flavors.

  • Dairy Flavors: To impart or boost characteristic notes in cheese, yogurt, and butter flavors.

  • Savory Flavors: In low concentrations, it can add a subtle fermented or aged note to savory applications like sauces and dressings.

Usage Levels: Determining the optimal usage level is critical, as excessive amounts can lead to off-flavors. It is recommended to start with low concentrations (in the parts-per-million or even parts-per-billion range) and conduct sensory evaluations to find the desired effect. While specific FEMA GRAS status for this compound is not readily available, related compounds such as 4-methylpent-2-enoic acid (FEMA No. 4180) and 2-methyl-3-pentenoic acid (FEMA No. 3464) are recognized as safe for use as flavoring agents.

[5][8][9]### 5. Stability and Formulation Considerations

The stability of this compound is a key factor in its successful incorporation into food products. As an unsaturated carboxylic acid, it may be susceptible to oxidation, especially under conditions of heat, light, and in the presence of metal ions.

Considerations for Stability:

  • pH: The pH of the food matrix will affect the dissociation of the carboxylic acid group, which can influence its flavor perception and reactivity.

  • Temperature: High temperatures, such as those used in pasteurization and baking, may lead to degradation or isomerization of the double bond. T[10][11]he impact of typical pasteurization on the overall fatty acid profile of milk appears to be limited, though structural changes to the milk fat globule membrane can occur. *[12] Antioxidants: The use of antioxidants in the food system may help to protect the unsaturated bond from oxidation.

Formulation Guidelines:

  • Due to its limited water solubility, it is often advantageous to first dissolve this compound in a suitable solvent like ethanol or propylene glycol before incorporating it into an aqueous food system.

  • For powdered applications, it can be plated onto a carrier such as maltodextrin or salt.

Regulatory and Safety Information

The use of any new flavor ingredient must comply with the regulatory requirements of the target market. While specific regulatory approval for this compound was not found in the available search results, the Flavor and Extract Manufacturers Association (FEMA) has designated related compounds as Generally Recognized as Safe (GRAS). For example, 4-methylpent-2-enoic acid is listed as FEMA No. 4180. T[8][13]he Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated related substances, such as 2-methyl-3-pentenoic acid, and found no safety concerns at current intake levels when used as a flavoring agent. I[5][9]t is the responsibility of the user to ensure compliance with all applicable regulations.

Conclusion

This compound presents an exciting opportunity for flavor chemists to develop novel and authentic flavor profiles. Its unique sensory properties can provide desirable complexity to a wide range of food and beverage applications. By following the detailed protocols for sensory evaluation and analytical quantification outlined in these notes, and by giving careful consideration to its stability and regulatory status, researchers and developers can effectively harness the potential of this intriguing flavor ingredient.

References

Application Notes and Protocols for the Esterification of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-3-Methylpent-2-enoic acid is an α,β-unsaturated carboxylic acid with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] The esterification of this molecule is a critical transformation, yielding versatile intermediates for further synthetic manipulations. This guide provides detailed application notes and protocols for several key esterification techniques applicable to this compound, designed for researchers, scientists, and professionals in drug development. The methodologies discussed herein are presented with a focus on mechanistic understanding, practical execution, and the rationale behind procedural choices to ensure robust and reproducible outcomes.

Challenges in the Esterification of this compound

The esterification of this compound presents unique challenges due to its structure:

  • Steric Hindrance: The presence of a methyl group at the 3-position introduces steric hindrance around the carboxylic acid moiety, which can impede the approach of the alcohol nucleophile.

  • α,β-Unsaturation: The conjugated double bond can be susceptible to side reactions under certain conditions, such as isomerization or addition reactions, particularly under harsh acidic or basic conditions.

  • Geometric Isomerism: Maintaining the (Z)-geometry of the double bond is crucial for preserving the desired stereochemistry of the final product.

This guide will address these challenges by providing protocols that are optimized for sterically hindered and α,β-unsaturated systems.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a traditional and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2][3][4] This equilibrium-driven reaction is particularly well-suited for simple, unhindered alcohols that can be used in large excess to drive the reaction to completion.[2][5]

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid This compound Mixing Combine reactants Carboxylic_Acid->Mixing Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Catalyst->Mixing Reflux Heat to reflux Mixing->Reflux Water_Removal Remove water (optional, e.g., Dean-Stark) Reflux->Water_Removal Quenching Neutralize with base (e.g., NaHCO₃) Water_Removal->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Distillation or Chromatography Drying->Purification

Caption: A generalized workflow for Fischer-Speier esterification.

Protocol: Synthesis of Methyl (Z)-3-methylpent-2-enoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation or column chromatography.

Expert Insights:

  • Driving the Equilibrium: The use of excess alcohol is a key strategy to shift the equilibrium towards the product side.[2] For more precious alcohols, removal of water using a Dean-Stark apparatus is recommended.[3]

  • Catalyst Choice: While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is a milder and often equally effective alternative.[3]

  • Side Reactions: Prolonged reaction times or excessively high temperatures can lead to isomerization of the (Z)-double bond to the more stable (E)-isomer.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acids, the Steglich esterification offers a mild and efficient alternative.[5][6] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] It is particularly advantageous for sterically hindered acids and alcohols.[6][8]

Mechanistic Rationale

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[7]

Diagram: Steglich Esterification Mechanism

Steglich_Mechanism Carboxylic_Acid (Z)-R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU byproduct DMAP DMAP (catalyst) Ester Ester (Z)-R-COOR' N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH Ester->DMAP regenerates

Caption: Key intermediates in the Steglich esterification mechanism.

Protocol: Steglich Esterification of this compound

Materials:

  • This compound

  • Alcohol (e.g., tert-butanol for hindered esters)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Expert Insights:

  • Carbodiimide Choice: EDC is a water-soluble alternative to DCC, and the corresponding urea byproduct is also water-soluble, which can simplify purification.[5]

  • Solvent Selection: Anhydrous, non-protic solvents like DCM or THF are essential to prevent side reactions with the carbodiimide.

  • Safety: DCC is a potent allergen and should be handled with care in a well-ventilated fume hood.

Diazomethane-Mediated Esterification: For Quantitative Methyl Ester Formation

Diazomethane (CH₂N₂) is a highly efficient reagent for the synthesis of methyl esters from carboxylic acids.[9][10] The reaction is rapid, clean, and often proceeds in quantitative yield at room temperature.[9] However, diazomethane is also highly toxic and explosive, requiring specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[5][11]

Mechanistic Rationale

The reaction involves an initial acid-base reaction where the carboxylic acid protonates diazomethane.[10] The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction with the methyldiazonium ion, displacing nitrogen gas as an excellent leaving group.[10]

Diagram: Diazomethane Esterification Workflow

Diazomethane_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Carboxylic_Acid_Sol Solution of (Z)-R-COOH in Ether/Methanol Addition Add TMS-Diazomethane dropwise at 0 °C Carboxylic_Acid_Sol->Addition TMS_Diazomethane TMS-Diazomethane Solution TMS_Diazomethane->Addition Stirring Stir until N₂ evolution ceases Addition->Stirring Quenching Quench excess reagent with Acetic Acid Stirring->Quenching Concentration Concentrate in vacuo Quenching->Concentration

Caption: A streamlined workflow for esterification using TMS-diazomethane.

Protocol: Methyl Esterification using TMS-Diazomethane

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (typically 2.0 M in hexanes)

  • Methanol

  • Diethyl ether or a mixture of diethyl ether and methanol

  • Acetic acid (for quenching)

Procedure:

  • Caution: This procedure should be performed in a well-ventilated fume hood. TMS-diazomethane is toxic.

  • Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TMS-diazomethane solution dropwise with stirring. The appearance of a persistent yellow color indicates a slight excess of the reagent. Gas evolution (N₂) will be observed.

  • Continue stirring at 0 °C for 1-2 hours after the addition is complete.

  • Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure to afford the methyl ester, which is often pure enough for subsequent use without further purification.

Expert Insights:

  • Safety First: Due to the hazards of diazomethane and its derivatives, only experienced personnel should perform this reaction. The use of specialized glassware with fire-polished joints is recommended to avoid explosions with diazomethane itself.[9]

  • Methanol's Role: While TMS-diazomethane is the methylating agent, the presence of methanol is often recommended to facilitate the reaction.[5]

  • Purity: This method is prized for its clean conversion, often yielding the product in near-quantitative yield with minimal byproducts, simplifying purification.[9]

Mitsunobu Reaction: Inversion of Stereochemistry

While not directly applicable for the esterification of a carboxylic acid with a simple alcohol without a stereocenter, the Mitsunobu reaction is a powerful tool for forming esters from alcohols with inversion of configuration.[12][13][14] It is relevant in the context of synthesizing more complex esters where the alcohol component is chiral. The reaction involves an alcohol, a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15]

Mechanistic Rationale

Triphenylphosphine and DEAD react to form a phosphonium salt.[13] The alcohol then adds to this species, forming an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. The carboxylate, formed by deprotonation of the carboxylic acid, then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in inversion of stereochemistry at the alcohol's carbon center.[12]

General Protocol Considerations:

A typical Mitsunobu reaction would involve combining the alcohol, this compound, and triphenylphosphine in an anhydrous aprotic solvent like THF or DCM. The mixture is cooled, and the azodicarboxylate is added dropwise. The reaction is typically stirred at room temperature until completion. Work-up involves removal of triphenylphosphine oxide and the hydrazine byproduct, which can sometimes be challenging.

Expert Insights:

  • Scope: The Mitsunobu reaction is ideal for secondary alcohols where stereochemical inversion is desired.[13][14]

  • Nucleophile Acidity: The carboxylic acid must be sufficiently acidic (pKa < 13) to protonate the intermediate formed from PPh₃ and DEAD.[14]

  • Purification: The removal of byproducts is a common challenge. Modified reagents and procedures have been developed to simplify purification.[13]

Comparative Summary of Esterification Techniques

TechniqueConditionsAdvantagesDisadvantagesBest Suited For
Fischer-Speier Acidic, high temp.Inexpensive, scalable.[2]Equilibrium-limited, harsh conditions, not for sensitive substrates.[5]Simple, robust acids and primary/secondary alcohols.
Steglich Mild, neutral pHGood for acid-sensitive and sterically hindered substrates.[6][8]Use of expensive and hazardous reagents (DCC), byproduct removal.[8]Complex molecules, acid-labile substrates, hindered systems.
Diazomethane Mild, room temp.High yield, clean reaction, minimal workup.[9]Highly toxic and explosive reagent, requires special handling.[9]Rapid and quantitative formation of methyl esters.
Mitsunobu Mild, neutralInversion of stereochemistry at the alcohol center.[12][14]Byproduct purification can be difficult, expensive reagents.[13]Chiral secondary alcohols where inversion is desired.

Conclusion

The choice of esterification method for this compound depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, large-scale preparations, the Fischer-Speier esterification remains a viable option. For more delicate or sterically demanding substrates, the Steglich esterification provides a mild and effective alternative. When high-purity methyl esters are required in small to medium scale, TMS-diazomethane offers a clean and efficient, albeit hazardous, route. The Mitsunobu reaction is a specialized tool for situations requiring stereochemical control at a chiral alcohol center. By understanding the mechanisms and practical considerations of each technique, researchers can select the optimal method to achieve their synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An advanced guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of (Z)-3-methylpent-2-enoic acid (CAS: 3675-21-6).[1][2] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, improve your yield, and achieve high stereoselectivity for the desired Z-isomer.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Poor Z:E Stereoselectivity

Question: My reaction produces a mixture of Z and E isomers, with the undesired E-isomer predominating. How can I increase the Z-selectivity?

Answer: This is the most common challenge in synthesizing this trisubstituted alkene. The predominance of the E-isomer suggests your reaction conditions favor thermodynamic control. To achieve high Z-selectivity, you must employ a reaction that proceeds under kinetic control.

Causality: Standard olefination methods like the Wittig reaction with stabilized ylides or the conventional Horner-Wadsworth-Emmons (HWE) reaction are inherently E-selective because the transition states leading to the E-alkene are lower in energy.[3][4] To favor the Z-isomer, the reaction pathway must be steered towards the kinetically preferred, less stable product.

Solutions:

  • Implement the Still-Gennari Olefination: This is the most reliable modification of the HWE reaction for obtaining Z-alkenes.[5][6] The key is to use a phosphonate reagent with electron-withdrawing groups, which accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-product.[3][7]

    • Recommended Reagent: Use bis(2,2,2-trifluoroethyl) phosphonoacetate. The high electronegativity of the trifluoroethyl groups is critical for promoting the desired kinetic pathway.[8]

    • Base and Solvent System: The choice of base and solvent is crucial for maximizing Z-selectivity. A strong, non-coordinating base in a polar aprotic solvent at low temperatures is optimal. The combination of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in tetrahydrofuran (THF) is highly effective.[8] The crown ether sequesters the potassium cation, creating a "naked" anion that enhances the kinetic preference.

    • Temperature Control: The reaction must be run at low temperatures (e.g., -78 °C) to prevent the intermediates from equilibrating to the more stable trans configuration, which would lead to the E-alkene.[9]

  • Consider Advanced Olefinations (Julia-Kocienski): For challenging substrates or when extremely high selectivity is required, the Julia-Kocienski olefination offers a powerful alternative. Recent developments have shown that using N-sulfonylimines as electrophiles instead of aldehydes or ketones can lead to exceptional Z-selectivity (often >99:1).[10][11][12][13] This method establishes Z-selectivity during the initial 1,2-addition step.[11]

Issue 2: Low Overall Yield

Question: My Z:E ratio is acceptable, but the overall isolated yield of my product is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors, including incomplete reactions, competing side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phosphonate must be fully deprotonated to form the reactive carbanion.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaH, KHMDS, LiHMDS) and that it is fresh and properly handled. Allow adequate time for the deprotonation to complete (often 30-60 minutes at the appropriate temperature) before adding the ketone (2-butanone).

  • Competing Aldol Reaction: The ketone starting material (2-butanone) can undergo self-condensation under basic conditions.

    • Solution: Add the ketone slowly to the solution of the pre-formed phosphonate carbanion at low temperature (-78 °C). This ensures the olefination reaction outcompetes the self-condensation pathway.

  • Product Loss During Workup: this compound is a carboxylic acid and is somewhat water-soluble, especially in its salt form.

    • Solution: During the aqueous workup, ensure you acidify the aqueous layer to a low pH (pH ~2) with an acid like 1M HCl to fully protonate the carboxylate. This will maximize its partitioning into the organic extraction solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions (at least 3x) of the aqueous layer to recover all the product.

  • Difficulties in Purification: The product has a relatively high boiling point (approx. 207-217 °C), which can lead to decomposition if distilled at atmospheric pressure.[1][14]

    • Solution: Purify the final product using vacuum distillation. This lowers the boiling point significantly, preventing thermal degradation. For an alternative or final polishing step, low-temperature recrystallization can be effective for low-melting solids.[15]

Part 2: Frequently Asked Questions (FAQs)

Question: Which synthetic method is best for preparing this compound?

Answer: The optimal method depends on your specific requirements for selectivity, scale, and available reagents. The table below summarizes the most relevant approaches.

MethodKey ReagentsTypical Z:E RatioAdvantagesDisadvantages
Wittig Reaction Non-stabilized ylide (e.g., from an ethylphosphonium salt) + 2-butanoneModerate to Good Z-selectivityClassic, well-understood reaction.Ylide can be strongly basic, leading to side reactions; byproduct (phosphine oxide) can complicate purification.[16][17]
Horner-Wadsworth-Emmons (HWE) Standard phosphonate (e.g., triethyl phosphonoacetate) + NaH + 2-butanoneHighly E -selectiveHigh yielding; water-soluble phosphate byproduct is easily removed.[4]Unsuitable for synthesizing the Z-isomer without modification.
Still-Gennari Olefination bis(2,2,2-trifluoroethyl)phosphonoacetate + KHMDS/18-crown-6 + 2-butanoneExcellent Z-selectivity (>95:5)Highly reliable and selective for Z-alkenes; good yields.[6][7][18]Reagents are more expensive; requires strictly anhydrous conditions and low temperatures (-78 °C).
Julia-Kocienski Olefination Heteroaryl sulfone + strong base + ketone/imineGood to Excellent Z-selectivityBroad substrate scope; can provide access to trisubstituted alkenes with high selectivity.[9]Can be mechanistically complex; may require synthesis of specialized sulfone reagents.[10][13]

Question: How can I accurately determine the Z:E ratio of my product?

Answer: The most common and reliable methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): The Z and E isomers will have slightly different polarities and boiling points, resulting in different retention times on a suitable GC column. Integration of the peak areas provides a quantitative ratio. This is often coupled with Mass Spectrometry (GC-MS) for confirmation of the molecular weight.[1]

  • ¹H NMR Spectroscopy: The chemical shift of the vinylic proton (-C=CH-COOH) is diagnostic. In α,β-unsaturated systems, the chemical shift of the β-proton is influenced by the geometry. While specific values depend on the solvent, you can expect distinct, well-resolved signals for each isomer, allowing for quantification via integration.

Question: What is the underlying mechanism that drives Z-selectivity in the Still-Gennari reaction?

Answer: The Z-selectivity is a result of kinetic control, governed by the unique properties of the phosphonate reagent.

The process is illustrated below. The electron-withdrawing trifluoroethyl groups on the phosphorus atom have two key effects: they increase the acidity of the phosphonate's α-proton, and more importantly, they destabilize the intermediate oxaphosphetane. This destabilization accelerates the rate of elimination to the alkene. Under low-temperature conditions, the reaction favors the formation of the cis-oxaphosphetane intermediate, which rapidly and irreversibly eliminates to form the Z-alkene before it has a chance to equilibrate to the more stable trans-oxaphosphetane that would yield the E-alkene.[7][8]

Still_Gennari_Mechanism Start Phosphonate + Ketone TS_cis cis-Transition State (Kinetically Favored) Start->TS_cis Fast Addition TS_trans trans-Transition State (Thermodynamically Favored) Start->TS_trans Slow Addition OXA_cis cis-Oxaphosphetane (Intermediate) TS_cis->OXA_cis Z_Alkene (Z)-Alkene (Kinetic Product) OXA_cis->Z_Alkene Fast Elimination (Irreversible) OXA_trans trans-Oxaphosphetane (Intermediate) OXA_cis->OXA_trans TS_trans->OXA_trans E_Alkene (E)-Alkene (Thermo. Product) OXA_trans->E_Alkene Elimination Equilibrium Equilibration (Slow at -78°C) Purification_Workflow Crude Crude Reaction Mixture (Post-Saponification) Wash Wash with Ether (Removes Neutral Impurities) Crude->Wash Acidify Acidify Aqueous Layer (to pH 2 with 1M HCl) Wash->Acidify Extract Extract with Organic Solvent (3x with Ethyl Acetate) Acidify->Extract Dry Dry & Concentrate (Na2SO4, Rotovap) Extract->Dry Purify Primary Purification: Vacuum Distillation Dry->Purify Final Pure this compound Purify->Final Analyze Purity & Isomer Analysis (GC-MS, NMR) Final->Analyze

References

Technical Support Center: Stereoselective Synthesis of (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of (Z)-3-methylpent-2-enoic acid. The formation of a trisubstituted Z-alkene is a non-trivial synthetic challenge due to the inherent thermodynamic preference for the corresponding E-isomer. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to navigate these complexities.

Core Challenge: The "Z" Selectivity Problem

The primary obstacle in synthesizing this compound, and Z-trisubstituted alkenes in general, is overcoming the thermodynamic stability of the E-isomer. The steric repulsion between the substituents on the double bond is minimized in the trans (E) configuration, making it the lower-energy product. Consequently, many standard olefination reactions preferentially yield the E-isomer. Achieving high Z-selectivity requires kinetically controlled reactions where the transition state leading to the Z-isomer is favored.[1][2]

Troubleshooting & FAQs: A Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Poor Z:E Selectivity in Olefination Reactions

Question: My olefination reaction is yielding a mixture of isomers with low selectivity for the desired this compound precursor. What are the critical parameters to optimize for common olefination methods?

Answer: This is the most common challenge. The approach to improving Z-selectivity is highly dependent on the chosen reaction. Let's break it down by method.

A) For the Horner-Wadsworth-Emmons (HWE) Reaction:

The standard HWE reaction strongly favors the E-isomer.[3] To achieve high Z-selectivity, you must employ the Still-Gennari modification .

  • Causality & Mechanism: The Still-Gennari olefination utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters).[4][5] These groups increase the acidity of the phosphonate proton and, more importantly, electronically destabilize the intermediate oxaphosphetane. This destabilization promotes a faster, irreversible, and kinetically controlled elimination from the erythro intermediate, which leads directly to the Z-alkene. The use of strongly dissociating conditions—typically a potassium base like KHMDS with 18-crown-6 in a polar aprotic solvent like THF—prevents equilibration to the more stable threo intermediate that would yield the E-alkene.[3][6]

  • Troubleshooting Steps:

    • Verify Reagent: Ensure you are using a Still-Gennari type phosphonate, such as ethyl or methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Standard phosphonates like triethyl phosphonoacetate will yield the E-product.

    • Base and Additive: Use KHMDS as the base. The combination with 18-crown-6 is critical to sequester the potassium cation, promoting the formation of a "naked" anion and preventing chelation that can erode selectivity.[7]

    • Temperature Control: Perform the deprotonation and aldehyde addition at low temperatures (-78 °C) to maximize kinetic control. Allowing the reaction to warm prematurely can lead to isomerization and reduced Z-selectivity.

    • Solvent Purity: Ensure your THF is anhydrous. Water will quench the phosphonate carbanion, leading to incomplete reactions and low yields.[6]

B) For the Wittig Reaction:

The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[8]

  • Causality & Mechanism: For Z-selectivity, non-stabilized or semi-stabilized ylides are required. The reaction should be performed under "salt-free" conditions. Lithium salts, often present from using n-BuLi to generate the ylide, can catalyze the equilibration of the initial cis-oxaphosphetane intermediate to the more stable trans-oxaphosphetane, which collapses to the E-alkene.[3][9] Using sodium or potassium bases (e.g., NaHMDS, KHMDS) avoids this issue. The reaction proceeds through a four-centered transition state, and under kinetic control, the less sterically hindered approach leads to the cis-oxaphosphetane and subsequently the Z-alkene.[9]

  • Troubleshooting Steps:

    • Choice of Base: Switch from n-BuLi to a sodium or potassium base like NaHMDS or KHMDS to create salt-free conditions.

    • Solvent: Use aprotic, non-polar solvents like THF or toluene. Polar solvents can stabilize charged intermediates and may decrease Z-selectivity.

    • Ylide Stability: The ylide required for this synthesis (from ethyl(triphenyl)phosphonium bromide) is semi-stabilized. Ensure the reaction is run at low temperatures to favor the kinetic Z-product.

C) For the Julia-Kocienski Olefination:

While the Julia-Kocienski olefination is renowned for its excellent E-selectivity, certain modifications can favor the Z-isomer.[10][11]

  • Causality & Mechanism: Stereoselectivity is determined by the initial addition of the sulfone anion to the aldehyde and subsequent steps.[12] Z-selectivity can be achieved by modifying the heterocyclic sulfone. For instance, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[11] The choice of base and solvent is also critical, with polar solvents and larger counterions (like potassium) favoring an open transition state that can lead to the Z-product.[11][13]

  • Troubleshooting Steps:

    • Sulfone Reagent: Investigate alternative heterocyclic sulfones known to promote Z-selectivity, such as 1-methyl-1H-tetrazol-5-yl (MT) or pyridyl sulfones.[14]

    • Reaction Conditions: Screen different base and solvent combinations. For example, using KHMDS in DMF has been shown to dramatically favor Z-selectivity in some systems.[13]

MethodTypical SelectivityKey for (Z)-Selectivity
Standard Wittig Mixture (E-favored with stabilized ylides)Use non-stabilized ylides, salt-free conditions (Na/K bases).[8][9]
Standard HWE Strongly E-selectiveNot suitable for Z-synthesis.[3]
Still-Gennari HWE Strongly Z-selectiveUse of electron-withdrawing phosphonates (e.g., -CF₃ esters), KHMDS/18-crown-6.[4][7]
Julia-Kocienski Strongly E-selective (typically)Requires specific heterocyclic sulfones (e.g., MT, pyridyl) and optimized conditions.[11][14]
Issue 2: Difficulty in Separating (Z) and (E) Isomers

Question: My synthesis produced a 70:30 mixture of (Z)- and (E)-3-methylpent-2-enoic acid, and I cannot separate them using standard silica gel column chromatography. What are my options?

Answer: The similar polarity and boiling points of (Z) and (E) isomers make their separation notoriously difficult.

  • Recommended Solutions:

    • Derivatization: Convert the mixture of carboxylic acids to their corresponding methyl or ethyl esters. The esters often exhibit slightly different polarities and may be more amenable to separation by silica gel chromatography. After separation, the pure Z-ester can be hydrolyzed back to the desired carboxylic acid.

    • Silver Ion Chromatography (Argentation Chromatography): This is a powerful technique for separating compounds based on the degree and geometry of unsaturation. The stationary phase (silica gel impregnated with silver nitrate) interacts more strongly with the more sterically accessible double bond of the E-isomer, leading to a longer retention time. The Z-isomer, with its more hindered double bond, elutes first.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Method development will be required to find the optimal column and mobile phase to achieve baseline separation.

    • Fractional Distillation (for esters): If the corresponding esters have a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective purification method on a larger scale.

Issue 3: Confirming Isomeric Configuration

Question: I have isolated what I believe to be the pure (Z)-isomer. How can I definitively confirm its stereochemistry using spectroscopy?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy:

    • Chemical Shift: The chemical shifts of the vinylic proton and the allylic protons (on the C4 ethyl group and the C3 methyl group) will be different for the two isomers. However, predicting which is which without a reference can be difficult.

    • Nuclear Overhauser Effect (NOE): This is the definitive method. In the (Z)-isomer, the methylene protons of the ethyl group are on the same side of the double bond as the vinylic proton. In the (E)-isomer, the C3-methyl group is on the same side as the vinylic proton.

      • Experiment: Run a 1D NOESY or 2D NOESY experiment.

      • Expected Result for (Z)-isomer: Irradiation of the methylene protons (~2.2 ppm) should result in an NOE enhancement of the vinylic proton signal (~5.7 ppm).

      • Expected Result for (E)-isomer: Irradiation of the C3-methyl protons (~2.1 ppm) should result in an NOE enhancement of the vinylic proton signal (~5.7 ppm).

  • ¹³C NMR Spectroscopy:

    • Gamma-Gauche Effect: Steric compression affects carbon chemical shifts. In the (Z)-isomer, the C4 carbon of the ethyl group is cis to the carboxylic acid group, leading to steric compression. This typically shields the C4 carbon, causing it to appear at a slightly lower chemical shift (more upfield) compared to the C4 carbon in the E-isomer.

Verified Experimental Protocol

Synthesis of Ethyl (Z)-3-methylpent-2-enoate via Still-Gennari Olefination

This protocol is a key workflow for obtaining the Z-isomer with high stereoselectivity. The final acid is obtained by subsequent hydrolysis.

Step-by-step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M) and cool to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) to the cold THF.

  • Deprotonation: Slowly add a solution of KHMDS (1.1 equivalents, typically 0.5 M in toluene) to the flask. Stir the resulting mixture at -78 °C for 30 minutes.

  • Crown Ether: Add a solution of 18-crown-6 (1.2 equivalents) in anhydrous THF. Stir for an additional 15 minutes.

  • Aldehyde Addition: Add propanal (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl (Z)-3-methylpent-2-enoate.

  • Hydrolysis: The purified Z-ester can then be hydrolyzed to this compound using standard conditions (e.g., LiOH in THF/water).

Visual Diagrams

Troubleshooting Workflow: Low Z:E Selectivity

G start Low Z:E Selectivity Observed method Identify Olefination Method start->method wittig Wittig method->wittig Wittig hwe HWE method->hwe HWE julia Julia method->julia Julia wittig_q1 Using n-BuLi? wittig->wittig_q1 hwe_q1 Using Standard Phosphonate? hwe->hwe_q1 julia_q1 Using Standard Sulfone? julia->julia_q1 wittig_a1 Switch to NaHMDS or KHMDS (Salt-Free Conditions) wittig_q1->wittig_a1 Yes wittig_q2 Check Solvent/Temp wittig_q1->wittig_q2 No end Problem Resolved: High Z-Selectivity wittig_a1->end wittig_a2 Use Aprotic Solvent (THF) Maintain Low Temp wittig_q2->wittig_a2 wittig_a2->end hwe_a1 Switch to Still-Gennari Reagent (e.g., bis-TFE phosphonoacetate) hwe_q1->hwe_a1 Yes hwe_q2 Check Base/Additive hwe_q1->hwe_q2 No hwe_a1->end hwe_a2 Use KHMDS with 18-crown-6 hwe_q2->hwe_a2 hwe_a2->end julia_a1 Use Z-selective Sulfone (e.g., MT- or Pyridyl-sulfone) julia_q1->julia_a1 julia_a1->end

Caption: A workflow for troubleshooting low Z:E selectivity based on the olefination method.

Mechanism: Origin of Z-Selectivity in Still-Gennari Olefination

G cluster_0 Kinetic Control Pathway cluster_1 Thermodynamic Pathway (Avoided) P_ylide Phosphonate Anion (EWG-stabilized) TS1 Less Hindered Transition State P_ylide->TS1 Aldehyde Aldehyde (R-CHO) Aldehyde->TS1 Erythro Erythro-Oxaphosphetane (Kinetic Intermediate) TS1->Erythro Elim1 Rapid, Irreversible Syn-Elimination Erythro->Elim1 Threo Threo-Oxaphosphetane (Thermodynamic Intermediate) Erythro->Threo Equilibration (Slowed by EWG, suppressed by K+/18-c-6 at -78 °C) Z_Alkene Z-Alkene (Major Product) Elim1->Z_Alkene TS2 More Hindered Transition State TS2->Threo Elim2 Slower Elimination Threo->Elim2 E_Alkene E-Alkene (Minor Product) Elim2->E_Alkene

References

Technical Support Center: Purification of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Z)-3-methylpent-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this valuable unsaturated carboxylic acid. Our approach is rooted in practical, field-proven experience to ensure you achieve the desired purity for your downstream applications.

Understanding the Purification Challenge

This compound is a methyl-branched unsaturated carboxylic acid.[1] Its purification is often complicated by the presence of its geometric isomer, (E)-3-methylpent-2-enoic acid, unreacted starting materials, and various byproducts from its synthesis. The choice of purification strategy is therefore critically dependent on the synthetic route employed and the nature of the impurities present.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?

A1: The first step is always to perform a preliminary workup to remove the bulk of non-acidic impurities. An acid-base extraction is highly effective. Dissolve your crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your this compound will be deprotonated and move into the aqueous layer as the carboxylate salt. The organic layer, containing neutral impurities like unreacted aldehydes/ketones or byproducts such as triphenylphosphine oxide (from a Wittig reaction), can then be discarded. Subsequently, carefully acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of ~2-3 to protonate the carboxylate and precipitate your carboxylic acid. Extract the product back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. This will give you a significantly cleaner crude product to proceed with more refined purification techniques.

Q2: I'm struggling to separate the (Z)- and (E)-isomers. What's the best approach?

A2: Separating geometric isomers can be challenging due to their similar physical properties. Here are a few strategies, ranging from the most common to more specialized techniques:

  • Fractional Vacuum Distillation: This is often the most practical method for larger scales. The boiling point of this compound is approximately 207.6 °C at atmospheric pressure.[2] However, to prevent decomposition, distillation under reduced pressure is strongly recommended for unsaturated carboxylic acids.[3][4] Even a small difference in the boiling points of the (Z)- and (E)-isomers can be exploited using a fractional distillation setup with a good Vigreux or packed column.

  • Preparative Chromatography: For smaller scales or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography on silica gel can be effective. A non-polar mobile phase (e.g., hexane/ethyl acetate gradient) is typically used for silica gel chromatography.

  • Argentation Chromatography: This specialized technique utilizes the interaction between the double bonds of unsaturated compounds and silver ions. A silica gel column impregnated with silver nitrate can effectively separate isomers based on the steric accessibility of the double bond.

  • Low-Temperature Crystallization: If your (Z)-isomer is the major component and has a suitable melting point (around 12°C), you may be able to crystallize it from a suitable solvent at low temperatures, leaving the (E)-isomer enriched in the mother liquor.[5]

Q3: I performed a Wittig reaction to synthesize my product. How do I get rid of the triphenylphosphine oxide?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are a few methods for its removal:

  • Acid-Base Extraction: As described in A1, an acid-base extraction is very effective. Triphenylphosphine oxide is neutral and will remain in the organic layer while your carboxylic acid is extracted into the aqueous base.

  • Crystallization: Triphenylphosphine oxide is a crystalline solid. After the initial workup, you can often precipitate a significant amount of it from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, while your product remains in solution.

  • Chromatography: If residual amounts remain, they can be separated by silica gel column chromatography. Triphenylphosphine oxide is more polar than the desired alkene product and will have a lower Rf value.

Q4: My synthesis was a Reformatsky reaction. What are the likely impurities and how do I remove them?

A4: The Reformatsky reaction condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters, which are then dehydrated to the α,β-unsaturated acid.[6][7][8][9][10] Key impurities to consider are:

  • Unreacted Aldehyde/Ketone and α-Halo Ester: These can often be removed by distillation due to differences in boiling points.

  • β-Hydroxy Ester Intermediate: Incomplete dehydration will leave this intermediate in your product. It is significantly more polar than your desired product and can be removed by silica gel chromatography.

  • Zinc Salts: These are typically removed during the aqueous workup. Ensure thorough washing of the organic extracts.

Q5: Can I use distillation to purify my this compound? What are the key considerations?

A5: Yes, vacuum distillation is a very common and effective technique for purifying unsaturated carboxylic acids on a larger scale.[3] Here are the critical points to consider:

  • Vacuum: Always use a vacuum to lower the boiling point and prevent thermal decomposition or isomerization.

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux, packed) to improve the separation efficiency, especially for separating isomers.

  • Heating: Use a heating mantle with a stirrer for even heating and to prevent bumping.

  • Insulation: Insulate the distillation column to maintain the temperature gradient.

  • Collect Fractions: Collect several small fractions and analyze their purity by GC-MS or NMR to identify the purest fractions containing your desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction - Incomplete extraction from the organic layer.- Incomplete precipitation upon acidification.- Emulsion formation.- Perform multiple extractions with the aqueous base.- Ensure the aqueous layer is acidified to pH ~2-3.- Add brine to the aqueous layer to break emulsions.
Product contains both (Z) and (E) isomers after distillation - Insufficient separation efficiency of the distillation column.- Co-distillation of the isomers.- Use a longer or more efficient fractionating column.- Optimize the distillation rate (slower is often better).- Follow up with preparative chromatography or low-temperature crystallization.
Product is contaminated with a high-boiling point impurity - Non-volatile byproducts (e.g., polymers).- Triphenylphosphine oxide.- Purify by vacuum distillation, leaving the impurity in the distillation pot.- For triphenylphosphine oxide, see FAQ Q3.
Product is contaminated with a low-boiling point impurity - Unreacted starting materials.- Solvents.- Use a fractional vacuum distillation and discard the initial fractions (forerun).- Ensure the product is thoroughly dried under high vacuum to remove residual solvents.
Product decomposes during distillation - Temperature is too high.- Increase the vacuum (lower the pressure) to reduce the boiling point.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup
  • Dissolve the crude reaction mixture in diethyl ether (10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash with saturated aqueous NaHCO₃ solution (3 x 5 volumes). Combine the aqueous layers.

  • Back-extract the combined aqueous layers with diethyl ether (1 x 3 volumes) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2-3. A precipitate or oil should form.

  • Extract the product with diethyl ether (3 x 5 volumes).

  • Combine the organic extracts and wash with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Place the crude carboxylic acid in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask in a heating mantle.

  • Observe the temperature at the head of the column. Collect and discard any low-boiling forerun.

  • Collect the main fraction at a stable temperature and pressure. It is advisable to collect multiple small fractions.

  • Stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.

  • Analyze the purity of each fraction to identify the ones containing the pure this compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis Wittig Wittig Reaction Crude Crude Reaction Mixture Wittig->Crude Reformatsky Reformatsky Reaction Reformatsky->Crude Workup Acid-Base Extraction Crude->Workup Crude_Acid Crude this compound Workup->Crude_Acid Distillation Fractional Vacuum Distillation Crude_Acid->Distillation Chromatography Preparative Chromatography (HPLC or Flash) Crude_Acid->Chromatography Crystallization Low-Temperature Crystallization Crude_Acid->Crystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product Analysis Purity Analysis (GC-MS, NMR, HPLC) Pure_Product->Analysis

Caption: Purification workflow for this compound.

Physicochemical Data for Purification Design

PropertyValueSourceSignificance for Purification
Molecular FormulaC₆H₁₀O₂[1]Basic information.
Molecular Weight114.14 g/mol [1][11][12]Used in calculations.
Boiling Point~207.6 °C (estimated at 1 atm)[2]Key parameter for designing distillation.
Melting Point~12 °C[5]Indicates the potential for low-temperature crystallization.
Density0.987 g/cm³[2]Useful for volume-to-mass conversions.
pKa~5.15[5]Guides the choice of base for acid-base extraction.

References

Technical Support Center: Overcoming Poor Z-Selectivity in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize for Z-selectivity in their olefination reactions. While the classical HWE reaction is a powerful tool for forming carbon-carbon double bonds, it typically favors the thermodynamically more stable E-alkene.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to achieve high Z-selectivity.

Troubleshooting Guide & FAQs: Enhancing Z-Selectivity

This section addresses common challenges and questions encountered during the implementation of Z-selective HWE reactions.

Question 1: Why is my Horner-Wadsworth-Emmons reaction yielding primarily the E-isomer?

Answer:

The inherent preference for the E-alkene in the standard HWE reaction is a result of thermodynamic control. The reaction proceeds through the formation of an oxaphosphetane intermediate.[3] In the traditional HWE reaction, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This reversibility allows for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to produce the E-alkene.[1]

Several factors contribute to this thermodynamic preference:

  • Phosphonate Reagent: Standard phosphonate reagents, such as dialkyl phosphonoacetates, lead to intermediates that can easily revert to the starting materials, allowing thermodynamic equilibrium to be established.[2]

  • Reaction Conditions: The use of common bases like sodium hydride (NaH) or lithium chloride/amine combinations, and higher reaction temperatures, favor this equilibration process.[4]

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also enhance E-stereoselectivity.[4]

To shift the selectivity towards the Z-isomer, the reaction must be steered towards kinetic control, where the initial, less stable syn-oxaphosphetane intermediate is trapped before it can equilibrate.

Question 2: How can I increase the Z-selectivity of my HWE reaction?

Answer:

Achieving high Z-selectivity requires moving away from standard HWE conditions and employing specific modifications that favor a kinetically controlled reaction pathway. The most reliable and widely adopted method is the Still-Gennari modification .[1][5] This approach relies on two key principles: increasing the electrophilicity of the phosphorus atom and preventing the equilibration of the oxaphosphetane intermediates.

Here are the critical adjustments to implement:

  • Utilize Electron-Withdrawing Groups on the Phosphonate: The cornerstone of the Still-Gennari modification is the use of phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonates.[3][6] These groups increase the electrophilicity of the phosphorus center, which accelerates the rate of oxaphosphetane collapse to the alkene. This rapid elimination effectively traps the kinetically formed syn-oxaphosphetane, leading to the Z-alkene.[3][7]

  • Employ a Strong, Non-Coordinating Base System: The choice of base and solvent is crucial. The Still-Gennari protocol typically uses a strong, sterically hindered base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether, such as 18-crown-6, in a non-polar solvent like tetrahydrofuran (THF).[2][6]

    • KHMDS: This strong base ensures rapid and complete deprotonation of the phosphonate.

    • 18-Crown-6: The crown ether sequesters the potassium cation, creating a "naked" and more reactive phosphonate anion. This minimizes cation-based chelation that can favor the E-isomer and promotes a dissociated state.[7]

  • Maintain Low Reaction Temperatures: Conducting the reaction at low temperatures, typically -78 °C, is essential to prevent the equilibration of the oxaphosphetane intermediates.[1][6] At these temperatures, the kinetic product is favored.

The interplay of these factors is illustrated in the mechanistic diagram below.

G cluster_0 Reaction Pathway reagents Aldehyde (R-CHO) + Still-Gennari Phosphonate syn_intermediate syn-Oxaphosphetane (Kinetic Product) reagents->syn_intermediate Fast Addition (Low Temp, KHMDS/18-C-6) anti_intermediate anti-Oxaphosphetane (Thermodynamic Product) reagents->anti_intermediate Slower, Reversible Addition (Standard HWE Conditions) syn_intermediate->anti_intermediate Equilibration (Prevented at low temp) z_alkene Z-Alkene syn_intermediate->z_alkene Rapid Elimination (Electron-withdrawing groups) e_alkene E-Alkene anti_intermediate->e_alkene Slower Elimination

Caption: Kinetic vs. Thermodynamic Control in the HWE Reaction.

Question 3: Are there alternatives to the Still-Gennari phosphonates for achieving Z-selectivity?

Answer:

Yes, several other modified phosphonate reagents have been developed to promote Z-selectivity. A notable example is the Ando modification , which utilizes phosphonates with aryl groups, such as diphenyl or di-(o-tolyl)phosphonoacetates.[8][9]

  • Ando Reagents: Similar to the trifluoroethyl groups in the Still-Gennari reagents, the electron-withdrawing nature of the aryl groups enhances the electrophilicity of the phosphorus atom, accelerating the elimination step and favoring the Z-isomer.[2][10] The steric bulk of ortho-substituents on the aryl rings can further improve Z-selectivity.[11]

The choice between Still-Gennari and Ando reagents can depend on the specific substrates and desired reaction conditions. In some cases, Ando reagents have been shown to provide high Z-selectivity with less expensive bases like Triton B or sodium hydride.[11][12]

Reagent TypeTypical StructureKey Feature
Still-Gennari (CF₃CH₂O)₂P(O)CH₂CO₂RHighly electron-withdrawing fluoroalkyl groups.[3]
Ando (ArO)₂P(O)CH₂CO₂RElectron-withdrawing and sterically tunable aryl groups.[8]

Table 1. Comparison of Common Z-Selective HWE Reagents.

Question 4: My reaction is still producing a mixture of E and Z isomers even with a Still-Gennari reagent. What can I do to optimize it?

Answer:

If you are observing suboptimal Z/E ratios with a Still-Gennari reagent, several experimental parameters can be fine-tuned:

  • Purity of Reagents and Solvents: The HWE reaction, particularly under Still-Gennari conditions, is highly sensitive to moisture and impurities. Ensure that your THF is anhydrous and that all glassware is rigorously dried.

  • Base Addition and Deprotonation Time: The order and rate of addition are critical. Add the KHMDS solution slowly to the phosphonate and crown ether solution at -78 °C. Allow sufficient time for complete deprotonation (typically 15-30 minutes) before adding the aldehyde.[1]

  • Aldehyde Addition: Add the aldehyde solution dropwise to the pre-formed phosphonate anion at -78 °C to maintain a low concentration of the aldehyde and minimize side reactions.

  • Reaction Time and Temperature Control: Strictly maintain the reaction temperature at -78 °C. Allowing the reaction to warm prematurely can lead to equilibration and a decrease in Z-selectivity. Monitor the reaction by TLC to determine the optimal reaction time, which is typically 2-4 hours.[1]

  • Cation Effects: While the Still-Gennari protocol is designed to minimize cation effects, residual metal ions can influence selectivity. Interestingly, for some Ando phosphonates, the addition of sodium iodide (NaI) with NaH has been shown to improve Z-selectivity.[13]

Experimental Protocol: Still-Gennari Z-Selective HWE Olefination

This protocol provides a detailed, step-by-step methodology for performing a Z-selective HWE reaction.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 18-crown-6 (2.0 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of KHMDS (1.1 equivalents) in THF to the flask. Stir for 15 minutes at -78 °C.

  • Phosphonate Addition: Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete formation of the phosphonate anion.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired Z-alkene.

Caption: Experimental Workflow for Still-Gennari Z-Selective HWE Reaction.

References

optimizing reaction conditions for aldol condensation synthesis of (Z)-3-methylpent-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of (Z)-3-methylpent-2-enoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this valuable methyl-branched fatty acid.[1] The primary challenge in this synthesis is not merely the formation of the carbon-carbon bond but achieving high stereoselectivity for the desired Z-isomer. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol based on the Knoevenagel-Doebner condensation, a highly effective variation of the aldol condensation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

While several synthetic routes exist, the Knoevenagel-Doebner condensation is a robust and widely cited method for preparing α,β-unsaturated carboxylic acids.[2][4] This reaction involves the condensation of a ketone (butan-2-one) with an active methylene compound (malonic acid) using a weak amine base like pyridine as both the catalyst and solvent.[5] This approach is generally preferred over a standard crossed-aldol reaction due to fewer side products and more direct formation of the target acid.[6]

Q2: Why is achieving high (Z)-selectivity the primary challenge in this synthesis?

Stereoselectivity in aldol-type condensations is governed by the thermodynamics of the transition states leading to the different isomers.[7][8] The formation of the E-isomer is often kinetically favored or can occur through isomerization. Achieving a high Z:E ratio requires careful control over reaction parameters such as temperature, solvent, and catalyst choice to favor the thermodynamically more stable transition state that leads to the Z-product.[8] In some systems, the initial product is an E/Z mixture that equilibrates to the more stable isomer over time.[2]

Q3: What are the critical parameters to control for optimizing the reaction?

The three most critical parameters are:

  • Catalyst/Solvent System: The choice of base is crucial. Weak bases like pyridine or piperidine are essential for the Knoevenagel-Doebner reaction to avoid self-condensation of the ketone starting material.[2]

  • Temperature: Temperature influences both the reaction rate and the equilibrium between the Z and E isomers.[8] Lower temperatures may favor kinetic products, while higher temperatures (reflux) can promote equilibration to the desired thermodynamic product.

  • Reaction Time: Sufficient time is necessary not only for the reaction to reach completion but also for the potential isomerization to the more stable Z-isomer. Monitoring the reaction by TLC or GC is essential to determine the optimal endpoint.

Q4: What are the expected side reactions?

The primary side reaction is the formation of the undesired (E)-3-methylpent-2-enoic acid. Other potential, though less common, issues include the self-condensation of butan-2-one if too strong a base is used, and incomplete decarboxylation of the intermediate dicarboxylic acid, although this is rare under typical Doebner conditions.[2][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause A: Inactive Reagents or Catalyst

    • Explanation: Malonic acid can absorb moisture, and older butan-2-one may contain impurities. The pyridine catalyst must be free of significant water contamination.

    • Solution:

      • Ensure malonic acid is dry by storing it in a desiccator or drying under vacuum.

      • Distill butan-2-one if its purity is questionable.

      • Use a freshly opened bottle of pyridine or distill it over a suitable drying agent (e.g., KOH) before use.

  • Potential Cause B: Incorrect Reaction Temperature

    • Explanation: The reaction requires sufficient thermal energy to proceed at a reasonable rate and overcome the activation energy for both condensation and decarboxylation.[5]

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Use a heating mantle with a temperature controller and ensure the flask is properly insulated if necessary.

  • Potential Cause C: Inefficient Workup and Extraction

    • Explanation: The product is a carboxylic acid. During workup, it must be protonated with a strong acid (like HCl) to become neutral and extractable into an organic solvent. If the aqueous phase is not sufficiently acidic (pH < 2), the product will remain as its carboxylate salt and result in poor recovery.

    • Solution:

      • After the reaction, cool the mixture and pour it over ice water.

      • Carefully add concentrated HCl dropwise while stirring until the pH is confirmed to be 1-2 using pH paper.

      • Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery.

Issue 2: Poor Z:E Stereoselectivity (High Contamination with E-isomer)

  • Potential Cause A: Inappropriate Catalyst or Reaction Conditions

    • Explanation: The stereochemical outcome is highly dependent on the reaction mechanism, which is influenced by the catalyst and solvent.[8] While the Doebner modification with pyridine generally provides good selectivity, deviations can occur.

    • Solution:

      • Strictly use Pyridine: Pyridine is the recommended catalyst and solvent for the Doebner modification to favor the desired isomer.[2]

      • Optimize Reaction Time: Take aliquots of the reaction mixture at different time points (e.g., 4, 8, 12, 24 hours) and analyze the Z:E ratio by GC or ¹H NMR. This will determine the optimal time for maximizing the Z-isomer, allowing for equilibration if necessary.

      • Control Temperature: Maintain a consistent reflux temperature. Fluctuations can affect the selectivity.

  • Potential Cause B: Isomerization During Purification

    • Explanation: Although less common, exposure to high heat for extended periods during distillation or chromatography on certain stationary phases could potentially cause isomerization.

    • Solution:

      • Purification Method: If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal stress.

      • Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and run the column efficiently to minimize contact time.

Issue 3: Difficulty in Product Purification

  • Potential Cause A: Contamination with Starting Materials

    • Explanation: Unreacted butan-2-one or malonic acid may contaminate the final product.

    • Solution:

      • Butan-2-one Removal: Butan-2-one has a much lower boiling point (80 °C) than the product (~208 °C). It can be removed during the solvent evaporation step or by careful distillation.[4]

      • Malonic Acid Removal: Malonic acid is highly water-soluble. During the acidic workup, any unreacted malonic acid will remain predominantly in the aqueous layer. Ensure thorough washing of the combined organic extracts with brine to remove residual water-soluble impurities.

  • Potential Cause B: Similar Physical Properties of Z and E Isomers

    • Explanation: The Z and E isomers have very similar structures and boiling points, making separation by standard distillation challenging.

    • Solution:

      • Focus on Reaction Selectivity: The most effective strategy is to optimize the reaction to maximize the formation of the Z-isomer, making separation unnecessary.

      • Fractional Distillation: If separation is required, use a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux column) under reduced pressure.

      • Preparative Chromatography: For small-scale, high-purity applications, preparative HPLC or SFC may be effective.

Diagrams: Reaction and Troubleshooting

Reaction_Mechanism Knoevenagel-Doebner Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Butan-2-one Butan-2-one Intermediate_Adduct β-Hydroxy Dicarboxylic Acid Butan-2-one->Intermediate_Adduct Nucleophilic Attack Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate Deprotonation (Pyridine) Product This compound Intermediate_Adduct->Product Dehydration & Decarboxylation (-H2O, -CO2) Enolate->Intermediate_Adduct Troubleshooting_Workflow Troubleshooting Workflow cluster_yield Low Yield Issues cluster_selectivity Poor Z:E Selectivity Start Experiment Outcome: Low Yield or Poor Selectivity Check_Reagents 1. Check Reagent Purity - Distill Butan-2-one - Dry Malonic Acid - Use Dry Pyridine Start->Check_Reagents Low Yield Optimize_Reaction 1. Optimize Reaction - Use Pyridine as solvent/catalyst - Perform time-course study Start->Optimize_Reaction Poor Selectivity Check_Conditions 2. Verify Conditions - Maintain steady reflux - Ensure sufficient reaction time Check_Reagents->Check_Conditions Check_Workup 3. Optimize Workup - Acidify to pH < 2 - Perform multiple extractions Check_Conditions->Check_Workup Optimize_Purification 2. Refine Purification - Use vacuum distillation - Avoid harsh conditions Optimize_Reaction->Optimize_Purification

References

Technical Support Center: Troubleshooting Byproducts in (Z)-3-Methylpent-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of (Z)-3-methylpent-2-enoic acid. This document is crafted for researchers, medicinal chemists, and drug development professionals who require high-purity (Z)-isomers for their work. We will delve into the common challenges and byproducts encountered during synthesis, providing not just troubleshooting steps but also the fundamental chemical principles behind them to enhance your experimental design and outcomes.

Introduction

The stereoselective synthesis of this compound is a critical step in the development of numerous pharmaceuticals and natural products. The geometry of the α,β-unsaturated double bond is often paramount to the biological activity and physical properties of the final molecule. However, achieving high isomeric purity can be a significant hurdle, with the formation of the undesired (E)-isomer and other byproducts being common issues. This guide offers a structured approach to identifying and resolving these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound with high stereoselectivity?

Several olefination reactions can be employed, but for high (Z)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice, specifically using the Still-Gennari modification.[1][2][3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction typically favors the thermodynamically more stable (E)-alkene, specific modifications can dramatically shift the selectivity.[2][4]

  • Still-Gennari Modification: This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures (-78 °C).[4][5][6] These conditions favor a kinetically controlled reaction pathway that leads to the formation of the (Z)-alkene with high selectivity.[2][7]

  • Wittig Reaction: While a cornerstone of alkene synthesis, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides tend to give (Z)-alkenes, whereas stabilized ylides favor the (E)-isomer.[8][9][10] For the synthesis of an α,β-unsaturated acid, a stabilized ylide would be required, making high (Z)-selectivity challenging with standard Wittig protocols.

Q2: My primary byproduct is the (E)-isomer of 3-methylpent-2-enoic acid. What factors are critical for maximizing the Z:E ratio?

Achieving a high Z:E ratio is a matter of controlling the reaction kinetics and thermodynamics. The formation of the (E)-isomer is often thermodynamically favored.

Key Factors Influencing Z/E Selectivity:

FactorRecommendation for High (Z)-SelectivityRationale
Reaction Type Still-Gennari modification of the HWE reaction.[5][11]Promotes kinetic control, favoring the Z-isomer.[2]
Phosphonate Reagent Use phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)).[1][5]Accelerates the elimination of the oxaphosphetane intermediate, trapping the kinetic (Z)-product.[1]
Base/Solvent System Strong, non-coordinating bases (KHMDS) with a crown ether (18-crown-6) in THF.[5]The bulky base and crown ether promote a specific transition state geometry that leads to the (Z)-alkene.
Temperature Maintain low temperatures, typically -78 °C.[5]Prevents equilibration to the more thermodynamically stable (E)-isomer.

Troubleshooting Guide: Common Byproducts and Purification Issues

This section provides a systematic approach to identifying and resolving specific issues you might encounter.

Problem 1: I'm observing an unexpected constitutional isomer, possibly 3-methylpent-3-enoic acid, in my crude product.

Possible Cause: The presence of a constitutional isomer where the double bond has migrated suggests that isomerization is occurring under the reaction or workup conditions. α,β-Unsaturated carbonyl compounds can isomerize to their β,γ-unsaturated counterparts, and vice-versa, often catalyzed by acid or base.[12]

Troubleshooting Steps:

  • Neutralize Workup Conditions: During the aqueous workup, prolonged exposure to acidic or basic conditions can catalyze double bond migration. Aim to neutralize the reaction mixture promptly and perform extractions efficiently.

  • Purification Method: Silica gel is inherently acidic and can cause isomerization on the column.

    • Deactivate Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reversed-phase chromatography (C18).[13]

  • Temperature Control: Avoid excessive heat during solvent removal and distillation, as heat can provide the activation energy for isomerization.

Logical Flow: Diagnosing and Preventing Isomerization

G start Isomeric Byproduct Detected (e.g., 3-methylpent-3-enoic acid) check_workup 1. Review Workup Procedure start->check_workup prolonged_exposure Prolonged exposure to acid/base? check_workup->prolonged_exposure modify_workup Modify Workup: - Prompt neutralization - Minimize time prolonged_exposure->modify_workup Yes check_purification 2. Review Purification Method prolonged_exposure->check_purification No modify_workup->check_purification silica_issue Using acidic silica gel? check_purification->silica_issue modify_silica Modify Purification: - Neutralize silica with Et3N - Use Alumina or C18 silica_issue->modify_silica Yes check_temp 3. Review Temperature Profile silica_issue->check_temp No modify_silica->check_temp high_temp High temps during solvent removal? check_temp->high_temp modify_temp Modify Temp: - Use reduced pressure - Avoid high heat high_temp->modify_temp Yes solution Reduced/Eliminated Isomeric Byproduct high_temp->solution No modify_temp->solution

Caption: A decision tree for troubleshooting isomerization byproducts.

Problem 2: My final product is contaminated with triphenylphosphine oxide, which is difficult to remove by chromatography.

Possible Cause: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and is notoriously difficult to separate from many organic products due to its high polarity and tendency to crystallize.

Troubleshooting Steps:

  • Switch to HWE Reaction: The phosphate byproduct from an HWE reaction is typically a water-soluble salt, which is easily removed during an aqueous workup. This is often the most effective solution to avoid this purification headache.

  • Acid-Base Extraction: As this compound is acidic, it can be selectively separated from the neutral triphenylphosphine oxide.

Experimental Protocol: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral impurities.[14][15]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be converted to its sodium salt and partition into the aqueous layer. Repeat the extraction twice.

  • Isolate Neutral Impurities: The organic layer now contains the neutral triphenylphosphine oxide. This layer can be dried and concentrated to confirm the presence of the byproduct.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), which will re-protonate the carboxylate and cause the desired acid to precipitate or oil out.

  • Final Extraction: Extract the acidified aqueous solution with fresh diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Workflow: Acid-Base Extraction for Carboxylic Acid Purification

G start Crude Product (Carboxylic Acid + Neutral Impurities) dissolve 1. Dissolve in Organic Solvent start->dissolve extract_base 2. Extract with Aqueous Base (e.g., NaOH) dissolve->extract_base organic_phase1 Organic Phase: Neutral Impurities (e.g., Triphenylphosphine Oxide) extract_base->organic_phase1 aqueous_phase1 Aqueous Phase: Sodium Carboxylate Salt extract_base->aqueous_phase1 acidify 3. Cool and Acidify Aqueous Phase (e.g., HCl) aqueous_phase1->acidify extract_acid 4. Extract with Organic Solvent acidify->extract_acid aqueous_phase2 Aqueous Phase: Inorganic Salts extract_acid->aqueous_phase2 organic_phase2 Organic Phase: Purified Carboxylic Acid extract_acid->organic_phase2 dry_concentrate 5. Dry and Concentrate Organic Phase organic_phase2->dry_concentrate final_product Pure this compound dry_concentrate->final_product

Caption: A visual guide to the acid-base extraction workflow.

References

enhancing stability of (Z)-3-methylpent-2-enoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Enhancing Stability in Solution for Researchers and Drug Development Professionals

Welcome to the technical support resource for (Z)-3-methylpent-2-enoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate and troubleshoot challenges in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My freshly prepared solution of this compound shows decreasing purity and potency over a short period. What are the likely causes?

The observed instability of this compound in solution typically stems from three primary degradation pathways inherent to its structure as an α,β-unsaturated carboxylic acid.

  • Cis-Trans Isomerization: The most common issue is the conversion of the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer[1][2]. This process can be catalyzed by acid, base, light, or thermal energy, leading to a mixed isomeric solution and a perceived loss of potency of the target (Z)-isomer.

  • Oxidation: The electron-rich carbon-carbon double bond is susceptible to oxidation, especially when exposed to atmospheric oxygen, trace metal ions, or peroxides in the solvent. This can lead to the formation of epoxides, diols, or even cleavage of the double bond, resulting in a complex mixture of degradants.

  • Decarboxylation: While generally requiring more energy (e.g., heat), α,β-unsaturated acids can undergo decarboxylation[3]. This process may be facilitated by isomerization to a β,γ-unsaturated intermediate, which can then lose CO₂ through a cyclic transition state[3][4].

Understanding these pathways is the first step in designing a robust experimental and storage strategy.

Q2: What is the single most important factor to control for maintaining the stability of this compound?

While stability is multifactorial, pH control is arguably the most critical parameter . The carboxylate form (deprotonated) and the carboxylic acid form (protonated) have different susceptibilities to various degradation pathways. Extreme pH values, both acidic and alkaline, can catalyze isomerization and other degradative reactions[5][6][7]. Maintaining a solution pH within a mildly acidic to neutral range (typically pH 4-7) is often optimal, though the ideal pH should be empirically determined for your specific application and solvent system.

Q3: Can I store prepared solutions, or must they always be made fresh?

For maximum experimental reproducibility, preparing solutions fresh is always the best practice. However, if storage is unavoidable, it must be done under strictly controlled conditions. This includes using an appropriate solvent, controlling the pH, storing at low temperatures (-20°C to -80°C), and protecting the solution from light and oxygen[8]. A stability study should be performed to validate your storage protocol and define an acceptable use-by period.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured, cause-and-effect approach to diagnosing and solving specific stability problems you may encounter.

Issue 1: A new, major peak appears in my HPLC chromatogram, eluting close to my main peak.
  • Probable Cause: Cis-Trans Isomerization. You are likely observing the formation of the (E)-3-methylpent-2-enoic acid isomer. The (Z) and (E) isomers often have very similar polarities and can be challenging to separate.

  • Troubleshooting Steps:

    • Confirm Identity: If a reference standard for the (E)-isomer is available, run it to confirm the retention time. If not, consider techniques like NMR or LC-MS to identify the new peak based on its identical mass and distinct stereochemistry-influenced spectral properties.

    • Investigate Catalysts:

      • Light: Are you working in clear glass vials on an open bench? Repeat the experiment using amber vials or vessels wrapped in aluminum foil[8]. α,β-unsaturated carbonyls can be photo-excitable, which can facilitate isomerization[9][10].

      • pH: Measure the pH of your solution. If it is highly acidic or basic, adjust it towards a neutral range using a suitable buffer system.

      • Temperature: Avoid heating the solution or leaving it at room temperature for extended periods.

    • Optimize Chromatography: Ensure your HPLC method has sufficient resolution to separate the two isomers baseline-to-baseline. This is critical for accurately quantifying the stability of the (Z)-isomer.

Diagram 1: Key Degradation Pathways

cluster_catalysts Catalyzed By Z_acid This compound (Starting Material) mid1 Z_acid->mid1 mid2 Z_acid->mid2 E_acid (E)-3-methylpent-2-enoic acid (Isomer) Decarboxylation Decarboxylation Product (3-methylpent-1-ene) E_acid->Decarboxylation Decarboxylation (via β,γ-isomer) Oxidation Oxidation Products (Epoxides, Diols, etc.) mid1->E_acid Isomerization mid2->Oxidation Oxidation Light, Heat, Acid/Base Light, Heat, Acid/Base O₂, Metals O₂, Metals

Caption: Primary degradation routes for this compound.

Issue 2: My solution is turning slightly yellow, and I see multiple small, unidentified peaks in my chromatogram.
  • Probable Cause: Oxidation and/or Polymerization. The formation of multiple minor products and a change in color often points towards oxidative degradation or the slow polymerization of the unsaturated compound[11].

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare and handle the solution in a glove box or under a blanket of inert gas to prevent re-exposure to air[8].

    • Add an Antioxidant: For long-term storage or demanding applications, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%). However, you must first verify that the antioxidant does not interfere with your downstream assay or analysis[8]. Phenolic acids themselves can act as antioxidants, but their stability is also a concern[12][13].

    • Use High-Purity Solvents: Use fresh, HPLC-grade or higher solvents to avoid contaminants like peroxides (common in older ethers like THF) or trace metals that can catalyze oxidation.

Section 3: Protocols for Enhancing and Validating Stability

This section provides actionable, step-by-step protocols for preparing stabilized solutions and assessing their stability over time.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates best practices to minimize degradation from the outset.

  • Materials Selection:

    • Solvent: Select a high-purity, degassed solvent. Aprotic solvents (e.g., Acetonitrile, DMSO) are often preferred over protic solvents (e.g., Methanol, Ethanol) if compatible with the application.

    • Buffer: If an aqueous system is required, use a buffer to maintain pH (e.g., citrate for pH 4-6, phosphate for pH 6-7.5).

    • Vessel: Use low-actinic (amber) glass volumetric flasks and vials.

    • Antioxidant (Optional): BHT solution (1% in solvent).

  • Procedure:

    • Place the required amount of this compound solid into an amber volumetric flask.

    • If using an antioxidant, add the appropriate volume of the BHT stock solution.

    • Add approximately 75% of the final volume of degassed solvent (or buffer).

    • Gently sonicate or swirl the flask under a stream of nitrogen until the solid is fully dissolved. Avoid heating.

    • Once dissolved, bring the solution to the final volume with the degassed solvent.

    • Immediately cap the flask, sealing the headspace with parafilm.

    • If aliquoting, do so quickly into smaller amber vials, purging the headspace of each vial with nitrogen before sealing.

    • Store immediately at the target temperature (e.g., -80°C).

Protocol 2: A Quick Forced Degradation Study

This study helps identify the primary instability factors for your specific solution conditions.

  • Preparation: Prepare a stock solution of this compound in your intended solvent system as per Protocol 1 (omitting any antioxidants).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials and subject them to the following conditions for a defined period (e.g., 24 hours):

    • Control: -20°C, protected from light.

    • Thermal Stress: 60°C in a heating block.

    • Acidic Stress: Add HCl to reach a final concentration of 0.1 N.

    • Basic Stress: Add NaOH to reach a final concentration of 0.1 N.

    • Oxidative Stress: Add 3% H₂O₂ solution.

    • Photolytic Stress: Place a clear vial under a UV lamp or in direct sunlight at room temperature.

  • Analysis: After the incubation period, neutralize the acidic and basic samples and dilute all samples to the same concentration. Analyze them by a stability-indicating HPLC method (see Table 1).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that cause the most significant decrease in the main peak area and the largest formation of degradation products are your primary stability risks.

Table 1: Example HPLC Method Parameters for Stability Monitoring

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for small organic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form for better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 20% to 95% B over 10 minutesA gradient is crucial to elute potential degradants with different polarities.
Flow Rate 0.3 mL/minStandard flow for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 215 nmThe conjugated system of the α,β-unsaturated acid should have a UV absorbance maximum in this region.
Injection Vol. 2 µLSmall volume to prevent peak overload.

Diagram 2: Troubleshooting Workflow for Instability

start Instability Observed (e.g., Purity Loss) check_hplc Is HPLC method separating isomers? start->check_hplc new_peak Single new peak near parent? check_hplc->new_peak  Yes action_hplc Action: Optimize HPLC method (gradient, column) check_hplc->action_hplc  No multi_peak Multiple peaks and/or color change? new_peak->multi_peak  No isomerization Likely Isomerization new_peak->isomerization  Yes oxidation Likely Oxidation / Polymerization multi_peak->oxidation  Yes action_iso Action: 1. Use Amber Vials 2. Control pH (4-7) 3. Avoid Heat isomerization->action_iso action_ox Action: 1. Degas Solvents 2. Use Inert Atmosphere 3. Add Antioxidant (BHT) oxidation->action_ox

Caption: A decision tree for troubleshooting common stability issues.

Section 4: Concluding Remarks

The stability of this compound is not an insurmountable challenge but requires a deliberate and scientifically informed approach. By understanding its inherent chemical liabilities—isomerization and oxidation—researchers can implement rational control strategies. The key takeaways are to rigorously control solution pH, minimize exposure to light and oxygen, and maintain low temperatures. Always validate your specific formulation and storage conditions with a targeted stability study to ensure the integrity of your results and the quality of your drug development programs.

References

resolving isomer contamination in (Z)-3-methylpent-2-enoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of precision in research and development, this Technical Support Center provides a comprehensive resource for scientists and professionals grappling with the common challenge of isomer contamination in (Z)-3-methylpent-2-enoic acid samples. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles to empower you to troubleshoot and resolve these issues effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity in this compound synthesis and why does it form?

The most common isomeric impurity is the (E)-3-methylpent-2-enoic acid. The formation of a mixture of (Z) and (E) isomers is a frequent outcome in many alkene synthesis methodologies. For instance, the Wittig reaction, a widely used method for creating carbon-carbon double bonds, can produce a mixture of isomers. The stereochemical outcome often depends on the nature of the phosphorus ylide used; non-stabilized ylides tend to favor the (Z)-isomer, while stabilized ylides predominantly yield the (E)-isomer.[1][2][3][4] The thermodynamic stability generally favors the (E) isomer, which can make achieving high (Z) selectivity a challenge.[5]

Q2: Why is controlling the (Z)/(E) isomeric ratio critical in my application?

In drug development and other specialized chemical applications, the biological activity and physicochemical properties of a molecule are intimately linked to its stereochemistry. The (Z) and (E) isomers of 3-methylpent-2-enoic acid are distinct chemical entities with different three-dimensional shapes. This can lead to significant differences in how they interact with biological targets like enzymes or receptors, potentially altering efficacy, safety, and pharmacokinetic profiles. Therefore, strict control and accurate quantification of the isomeric ratio are paramount for regulatory compliance and ensuring product consistency.

Q3: What are the primary analytical methods to determine the isomeric ratio of my sample?

The most common and effective methods for quantifying the (Z) to (E) isomer ratio are:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is often the quickest and most direct method. The chemical shifts of the vinylic protons and the protons on the adjacent alkyl groups are typically different for the (Z) and (E) isomers, allowing for quantification by integrating the respective signals.[6]

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods can separate the isomers based on differences in their boiling points and interactions with the stationary phase of the GC column.[7][8][9] The relative peak areas in the chromatogram correspond to the ratio of the isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be a powerful tool for separating isomers.[10][11][12] The separation is based on differential partitioning of the isomers between the mobile and stationary phases.

Q4: What are the general strategies for separating (Z) and (E) isomers if my sample has unacceptable levels of contamination?

Separating (Z) and (E) isomers can be challenging due to their similar physical properties.[13] Common strategies include:

  • Fractional Crystallization: This method exploits small differences in the solubility and crystal lattice packing of the isomers.[10][14] It can be effective if one isomer is significantly less soluble in a particular solvent system.

  • Preparative Chromatography: This is a highly effective but often more resource-intensive method. Techniques like flash chromatography or preparative HPLC can provide excellent separation.[10][11] For challenging separations of alkenes, silica gel impregnated with silver nitrate (AgNO₃) is a well-established technique, as the silver ions interact differently with the π-bonds of the (Z) and (E) isomers, enhancing separation.[10]

  • Chemical Transformation: In some cases, it may be possible to selectively react one isomer, leaving the other behind. However, this is less common and highly specific to the compounds involved.

Troubleshooting Guides: Analysis & Purification

This section provides detailed protocols and the scientific rationale behind them to help you resolve specific experimental challenges.

Problem: My synthesis has produced a mixture of (Z) and (E)-3-methylpent-2-enoic acid. How do I accurately quantify the isomeric ratio?

Guide 1.1: Quantification by ¹H NMR Spectroscopy

Principle: The spatial arrangement of the substituents around the double bond in (Z) and (E) isomers results in different magnetic environments for nearby protons. This leads to distinct chemical shifts (δ) in the ¹H NMR spectrum, which can be used for quantification. The vinylic proton (=CH) is particularly sensitive to the geometry of the double bond.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precise amount (typically 5-10 mg) of your dried sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution). Ensure the spectral width covers the expected range for olefinic and aliphatic protons.

  • Data Analysis:

    • Identify the distinct signals corresponding to the vinylic proton (=CH) for both the (Z) and (E) isomers. These signals will appear as singlets or narrow multiplets.

    • Carefully integrate the area under each of these characteristic peaks.

    • The ratio of the integrals directly corresponds to the molar ratio of the (Z) and (E) isomers in your sample. For example, if the integral for the (Z) isomer's vinylic proton is 0.90 and for the (E) isomer is 0.10, the isomeric ratio is 90:10 (Z:E).

Data Interpretation Table:

Isomer Diagnostic Proton Expected Chemical Shift (δ) Range (ppm) Rationale
(Z)-isomer Vinylic Proton (=CH) ~5.7 - 5.9 The vinylic proton is on the same side as the larger ethyl group, leading to a specific shielding/deshielding effect.
(E)-isomer Vinylic Proton (=CH) ~5.8 - 6.0 The vinylic proton is on the same side as the smaller methyl group, resulting in a slightly different chemical shift compared to the (Z)-isomer.
(Z)-isomer C5-Methyl Protons (-CH₃) ~1.8 - 2.0

| (E)-isomer | C5-Methyl Protons (-CH₃) | ~2.1 - 2.3 | In the (E) isomer, the methyl group is cis to the carboxylic acid group, which can cause deshielding and a downfield shift. |

Note: Exact chemical shifts can vary based on solvent and concentration. Always compare relative positions within the same spectrum.

Guide 1.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The (Z) and (E) isomers often have slightly different boiling points and polarities, which allows them to be separated on a GC column. The mass spectrometer then confirms the identity of the eluting peaks by their mass-to-charge ratio (m/z) and fragmentation patterns.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., to methyl esters) may sometimes improve separation and peak shape, but is often not necessary for these compounds.[8]

  • Instrument Setup:

    • Column: Use a capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, HP-5ms).

    • Injection: Use a split injection mode to avoid column overloading.

    • Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 200-250 °C) at a controlled rate (e.g., 5-10 °C/min). This will effectively separate compounds based on their volatility.

  • Data Analysis:

    • Integrate the peak areas for the two isomers in the total ion chromatogram (TIC).

    • The ratio of the peak areas gives the isomeric ratio.

    • Confirm the identity of each peak by examining its mass spectrum. Both isomers will have the same molecular ion peak (m/z = 114 for C₆H₁₀O₂) but may show subtle differences in their fragmentation patterns.[7][15]

Problem: My sample contains an unacceptably high level of the (E)-isomer. How can I purify it to enrich the desired (Z)-isomer?

Guide 2.1: Purification by Fractional Crystallization

Principle: This classic technique relies on differences in the solubility of the isomers in a given solvent at a specific temperature. If the (E) and (Z) isomers have sufficiently different crystal packing energies and solubilities, one will crystallize out of a saturated solution while the other remains dissolved.[16][17]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your isomeric mixture in a variety of solvents (e.g., hexanes, ethyl acetate/hexanes mixtures, toluene) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures, and in which the two isomers show a differential solubility.

  • Dissolution: Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling & Crystallization: Slowly cool the solution. For best results, cool it gradually to room temperature and then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a pure crystal of the (Z)-isomer, if available, can promote selective crystallization.

  • Isolation: Isolate the crystals by vacuum filtration, wash them with a small amount of the cold solvent to remove any adhering mother liquor, and dry them under vacuum.

  • Purity Analysis: Analyze the purity of the isolated crystals and the remaining mother liquor using one of the analytical methods described above (e.g., ¹H NMR) to determine the effectiveness of the separation. The process may need to be repeated for higher purity.

Workflow for Purification Strategy Selection

The choice of purification method depends on the scale of your experiment, the level of contamination, and the required final purity.

purification_workflow start Isomeric Mixture Received check_purity Analyze Z:E Ratio (NMR, GC, HPLC) start->check_purity decision_purity Is Z-isomer purity > 98%? check_purity->decision_purity product_ok Product Meets Specification decision_purity->product_ok Yes decision_contamination Is E-isomer > 15%? decision_purity->decision_contamination No prep_chrom Purify by Preparative Chromatography (e.g., AgNO3-Silica) decision_contamination->prep_chrom Yes (High Contamination) fractional_cryst Attempt Fractional Crystallization decision_contamination->fractional_cryst No (Low-Moderate Contamination) recheck_purity Re-analyze Z:E Ratio prep_chrom->recheck_purity fractional_cryst->recheck_purity recheck_purity->decision_purity silver_chromatography cluster_column Chromatography Column silica1 SiO₂ ag1 Ag⁺ silica1->ag1 silica2 SiO₂ ag2 Ag⁺ silica2->ag2 silica3 SiO₂ ag3 Ag⁺ silica3->ag3 z_isomer (Z)-Isomer z_isomer->ag2 Weak π-complex elution_z (Z)-Isomer Elutes First e_isomer (E)-Isomer e_isomer->ag3 Stronger π-complex elution_e (E)-Isomer Elutes Later

References

Technical Support Center: Quantification of (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the robust quantification of (Z)-3-methylpent-2-enoic acid.

As a Senior Application Scientist, this guide is structured to anticipate and resolve the complex challenges encountered during the analysis of volatile fatty acids. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to refine your methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the analysis of this compound.

Q1: What is this compound and why is its quantification important?

This compound is a methyl-branched, short-chain fatty acid (SCFA), also classified as a volatile fatty acid (VFA).[1][2] SCFAs are critical metabolites, often produced by microbial fermentation of organic matter, such as in the gut microbiome.[3][4] Their quantification is vital in various research fields, including gut health, immunology, and metabolic diseases, as they can serve as key intermediates and potential biomarkers.[3][5]

Q2: What are the primary analytical techniques for quantifying this compound?

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most established and widely used method for analyzing volatile fatty acids due to its high resolution and sensitivity.[5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative, though it can be challenging for SCFAs due to their poor retention on conventional reversed-phase columns and inefficient ionization without derivatization.[3][8]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is highly recommended. Carboxylic acids like this compound contain active hydrogen atoms, making them polar and prone to adsorption onto active sites within the GC system (e.g., inlet liner, column).[9][10] This leads to poor peak shape (tailing) and inaccurate quantification. Derivatization converts the carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl ester), significantly improving chromatographic performance.[10][11][12]

Q4: What type of biological samples can be analyzed for this compound?

This compound, like other SCFAs, can be quantified in a variety of biological matrices. Common sample types include feces, blood (serum/plasma), urine, and cell culture media, each presenting unique sample preparation challenges.[3][7] The choice of sample depends on the research question, for instance, fecal samples directly reflect gut microbiota activity, while blood samples provide insights into systemic levels.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analytical workflow.

Workflow Overview

The following diagram illustrates the typical analytical workflow for the quantification of this compound.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Feces, Plasma) Homogenize Homogenization & Acidification Sample->Homogenize Extraction Solvent Extraction (LLE) Homogenize->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration & Quantification Integration->Calibration Report Final Report Calibration->Report

Caption: General workflow for SCFA quantification.

Troubleshooting: Sample Preparation

Issue 1: Low Analyte Recovery

  • Symptom: The signal intensity for your analyte and internal standard is significantly lower than expected.

  • Potential Cause & Explanation:

    • Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. The pH of the aqueous sample is critical; SCFAs must be protonated (unionized) to be efficiently extracted into an organic solvent. This is achieved by acidifying the sample to a pH below the pKa of the analyte (~4.8).

    • Incomplete Derivatization: The reaction may not have gone to completion due to insufficient reagent, moisture in the sample, or non-optimal reaction time/temperature. Silylation reagents, for example, are highly sensitive to water.[13]

    • Analyte Volatility: Being a volatile compound, analyte loss can occur during sample handling steps, especially if samples are heated or subjected to vacuum without proper care.

  • Solution:

    • Optimize Extraction pH: Ensure the sample is acidified (e.g., with ortho-phosphoric or hydrochloric acid) to a pH < 4 before liquid-liquid extraction (LLE).[4]

    • Verify Derivatization Conditions: Use a fresh, unopened vial of derivatizing reagent. Ensure all solvents are anhydrous. Optimize the reaction by testing different temperatures (e.g., 60-80°C) and incubation times (e.g., 15-60 min).[11]

    • Select Appropriate Solvent: For LLE, methyl-tert-butyl ether (MTBE) or dichloromethane (DCM) are effective solvents for VFA extraction from wastewater and can be applied to biological matrices.[14]

    • Use an Internal Standard (IS): An appropriate IS (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 2-ethyl-butanoic acid) should be added at the very beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.[4][7]

Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

  • Symptom: Inconsistent quantification results between samples; the response of a post-extraction spiked standard is significantly different from a standard in a clean solvent.

  • Potential Cause & Explanation: Co-extracted components from the biological matrix (lipids, proteins, salts) can interfere with the ionization of the target analyte in the MS source, leading to either suppression or enhancement of the signal. This is a common challenge in complex samples like blood and feces.[15][16]

  • Solution:

    • Protein Precipitation: For plasma or serum samples, an initial protein precipitation step (e.g., with cold acetonitrile) can remove a significant portion of the interfering matrix.

    • Salting Out: Adding salts like NaCl to the sample can decrease the solubility of volatile organic compounds in the aqueous phase, promoting their transfer to the headspace or an extraction solvent, which can sometimes help separate them from matrix components.[15]

    • Dilute the Sample: A simple "dilute-and-shoot" approach (after derivatization) can mitigate matrix effects, although this may compromise the limits of detection.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.

Troubleshooting: GC-MS Analysis

The following decision tree provides a guide for troubleshooting common chromatographic issues.

GCMS_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape Start->PeakShape Retention Inconsistent Retention Time Start->Retention NoPeaks No / Small Peaks Start->NoPeaks GhostPeaks Ghost / Carryover Peaks Start->GhostPeaks Tailing Tailing Peak PeakShape->Tailing Fronting Fronting Peak PeakShape->Fronting Drift RT Drifting Retention->Drift Jumping RT Jumping Retention->Jumping NoPeaksCause Cause: Syringe/Inlet Blockage Solution: Check sample in vial; Clean/replace syringe & liner NoPeaks->NoPeaksCause GhostPeaksCause Cause: Contamination/Carryover Solution: Run solvent blanks; Clean inlet; Extend run time GhostPeaks->GhostPeaksCause TailingCause Cause: Active Sites Solution: Use deactivated liner; Trim 10cm from column inlet Tailing->TailingCause FrontingCause Cause: Column Overload Solution: Dilute sample; Increase split ratio Fronting->FrontingCause DriftCause Cause: Carrier Gas Flow Fluctuation Solution: Check for gas leaks; Verify flow controller Drift->DriftCause JumpingCause Cause: Inlet Leak Solution: Replace septum; Tighten column nut Jumping->JumpingCause

Caption: Decision tree for common GC-MS issues.

Issue 3: Peak Tailing

  • Symptom: The peak is asymmetrical with the tail extending to the right.

  • Potential Cause & Explanation: Even after derivatization, trace amounts of underivatized acid or interactions with active sites (exposed silanol groups) in the inlet liner or the front of the GC column can cause peak tailing.[17] This is the most common issue for acidic compounds.

  • Solution:

    • Inlet Maintenance: Clean or replace the inlet liner. Always use high-quality, deactivated liners.[17][18]

    • Column Maintenance: Trim the first 10-20 cm of the column from the inlet side. This removes accumulated non-volatile residues and active sites.[17]

    • Check for Leaks: A leak in the system can also contribute to peak shape issues. Perform a leak check on the inlet.[18]

Issue 4: Inconsistent Retention Times

  • Symptom: The retention time of the analyte shifts between injections.

  • Potential Cause & Explanation: Retention time stability is primarily dependent on the stability of the carrier gas flow rate and the oven temperature profile. Leaks in the inlet are a frequent cause of flow instability.[18]

  • Solution:

    • Replace Septum: A worn or cored septum is a common source of leaks. Replace the inlet septum.[18]

    • Check Ferrules: Ensure the column nut and ferrule at the inlet are properly tightened (finger-tight plus a quarter turn with a wrench is a good starting point) to prevent leaks.

    • Verify Gas Supply: Ensure the carrier gas cylinder has sufficient pressure and that flow controllers are functioning correctly.[19]

Part 3: Experimental Protocols & Data

Protocol: LLE Extraction and Silylation of this compound from Plasma

This protocol provides a robust method for sample preparation prior to GC-MS analysis.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Heptanoic acid or a stable-isotope labeled standard in methanol)

  • 5M HCl

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)[13]

  • Pyridine

  • 2 mL microcentrifuge tubes

  • 2 mL autosampler vials with inserts

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the plasma. Vortex for 10 seconds.

  • Acidification: Add 20 µL of 5M HCl to the sample to lower the pH. Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount (~50 mg) of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Transfer the dried extract to a 250 µL vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 25 µL of pyridine and 25 µL of BSTFA + 1% TMCS to the dried extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[11]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data Presentation: Recommended GC-MS Parameters

The following table provides a validated starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA robust and widely used platform for VFA analysis.[6]
Column DB-FFAP (30m x 0.25mm, 0.25µm) or similar polar phaseA Free Fatty Acid Phase (FFAP) column provides good selectivity and peak shape for acidic compounds, even for underivatized forms, but works excellently for esters.[20]
Carrier Gas HeliumInert carrier gas providing good efficiency.[4]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Inlet Temperature 250°CEnsures rapid volatilization of derivatized analytes.
Injection Mode Split (e.g., 20:1)Prevents column overload and improves peak shape for concentrated samples.[19]
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 60°C (hold 2 min), ramp 10°C/min to 240°C, hold 5 minA starting temperature gradient that provides good separation for a range of SCFAs.[20]
MS System Agilent 5977A or equivalentProvides sensitive and selective detection.[6]
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (e.g., m/z 40-300) and/or SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

References

avoiding isomerization of (Z)-3-methylpent-2-enoic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the handling and workup of (Z)-3-methylpent-2-enoic acid, with a core focus on preventing its isomerization to the more stable (E)-isomer.

Introduction

This compound is a valuable building block in organic synthesis. However, its utility is often hampered by its propensity to isomerize to the thermodynamically more stable (E)-isomer, particularly during reaction workup and purification. The restricted rotation around the carbon-carbon double bond gives rise to this E/Z isomerism.[1][2][3][4] This guide offers practical, field-tested advice to help you maintain the isomeric integrity of your compound.

Troubleshooting Guide: Isomerization Issues

Here we address common problems encountered during the workup of this compound and provide solutions to minimize isomerization.

Problem 1: Significant E-isomer formation after acidic or basic workup.

Q: I'm observing a significant amount of the (E)-isomer in my final product after performing a standard acid-base extraction. What's causing this and how can I prevent it?

A: Both acidic and basic conditions can catalyze the isomerization of your (Z)-acid. The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance, making this conversion favorable.

  • Acid-Catalyzed Isomerization: Under acidic conditions, protonation of the carbonyl oxygen creates a resonance-stabilized carbocation. This allows for rotation around the C2-C3 bond, leading to the formation of the more stable (E)-isomer upon deprotonation.[5][6][7]

  • Base-Catalyzed Isomerization: In the presence of a base, a proton can be removed from the carbon adjacent to the double bond (the allylic position), forming a carbanion.[8][9] This intermediate also allows for rotation, and subsequent reprotonation can yield the (E)-isomer.[8][10][11]

Solutions:
  • Use of Mild Acids and Bases: Opt for milder reagents during your extraction. Instead of strong acids like HCl, consider using a saturated solution of ammonium chloride (NH₄Cl). For the basic wash, a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium hydroxide (NaOH).

  • Temperature Control: Perform all extraction and washing steps at low temperatures (0-5 °C) using an ice bath. Lower temperatures reduce the kinetic energy available for the isomerization to occur.

  • Minimize Contact Time: Reduce the time your compound is in contact with acidic or basic aqueous solutions. Perform the extractions swiftly and proceed to the next step without delay.

Problem 2: Isomerization during solvent removal.

Q: I've noticed an increase in the (E)-isomer after removing the solvent under vacuum. Why is this happening?

A: Prolonged heating, even under reduced pressure, can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.

Solutions:
  • Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath (ideally not exceeding 30-40°C).

  • High-Vacuum Aspiration: Employ a high-vacuum pump to remove the solvent more efficiently at lower temperatures.

  • Azeotropic Removal: For higher boiling point solvents, consider adding a lower boiling point co-solvent to facilitate azeotropic removal at a lower temperature.

Problem 3: Isomerization during chromatographic purification.

Q: My product appears to be isomerizing on my silica gel column. What are the contributing factors?

A: Standard silica gel is acidic and its large surface area can promote isomerization. The heat generated from the solvent elution can also contribute to this issue.

Solutions:
  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[12]

  • Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column.[13]

  • Temperature Control: If possible, run the column in a cold room or use a jacketed column with cooling circulation.

Frequently Asked Questions (FAQs)

Q1: Why is the (E)-isomer of 3-methylpent-2-enoic acid more stable than the (Z)-isomer?

A1: The stability of alkene isomers is influenced by steric hindrance. In the (Z)-isomer, the larger substituent groups (the ethyl group and the carboxylic acid group) are on the same side of the double bond, leading to steric strain. In the (E)-isomer, these groups are on opposite sides, resulting in less steric hindrance and a lower overall energy state.[14]

Q2: Can I separate the (E) and (Z) isomers if isomerization does occur?

A2: Yes, separation is often possible, though it can be challenging due to the similar physical properties of the isomers.[15] High-performance liquid chromatography (HPLC), particularly with a C18 column, can be effective.[12] Gas chromatography can also be used for analytical separation of the corresponding methyl esters.[16] In some cases, fractional crystallization may be an option if one isomer is significantly less soluble.

Q3: What are the ideal storage conditions for this compound to prevent long-term isomerization?

A3: To minimize isomerization during storage, the compound should be kept:

  • At a low temperature (e.g., in a freezer at -20°C).

  • In a tightly sealed container to protect from moisture.

  • Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Protected from light, which can sometimes catalyze isomerization.

Q4: Are there any specific catalysts known to cause isomerization of α,β-unsaturated carboxylic acids?

A4: Yes, a variety of catalysts can promote this isomerization. These include strong acids, strong bases, certain transition metal complexes, and even iodine.[5][17][18][19] It's crucial to be aware of any potential catalysts in your reaction mixture and to remove them before or during workup.

Visualizing the Workflow and Mechanisms

Recommended Workup Workflow

The following diagram outlines the recommended workup procedure to minimize isomerization.

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Drying and Concentration cluster_3 Purification (If Necessary) quench Quench reaction mixture (e.g., with cold sat. NH4Cl) extract Extract with a non-polar organic solvent (e.g., Et2O, EtOAc) at 0-5 °C quench->extract wash_bicarb Wash with cold sat. NaHCO3 (Quickly!) extract->wash_bicarb wash_brine Wash with cold brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo (Bath temp < 30°C) filter->concentrate chromatography Flash chromatography on deactivated silica gel or alternative stationary phase concentrate->chromatography

Caption: Recommended workup protocol for this compound.

Isomerization Mechanisms

The diagrams below illustrate the acid and base-catalyzed isomerization pathways.

Acid-Catalyzed Isomerization

Caption: Acid-catalyzed isomerization mechanism.

Base-Catalyzed Isomerization

Caption: Base-catalyzed isomerization mechanism.

Summary of Recommended Conditions

ParameterStandard ProcedureRecommended Modification for Isomerization-Sensitive CompoundsRationale
Acidic Wash 1M HClSaturated aq. NH₄ClMilder acid reduces the rate of catalyzed isomerization.
Basic Wash 1M NaOHSaturated aq. NaHCO₃Milder base is less likely to cause isomerization.
Temperature Room Temperature0-5 °C (Ice Bath)Lower temperature reduces the available energy for isomerization.
Solvent Removal 40-50°C water bath<30°C water bathMinimizes thermal isomerization.
Purification Standard Silica GelDeactivated Silica Gel (with 0.1-1% Et₃N) or AluminaNeutralizes acidic sites on silica that can catalyze isomerization.

References

Technical Support Center: Synthesis of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsaturated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and pitfalls encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying causality, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Section 1: Issues with Yield and Purity

Question 1: My Knoevenagel condensation is resulting in a low yield and a complex mixture of products. What are the likely side reactions, and how can I mitigate them?

Answer: Low yields and product mixtures in Knoevenagel condensations are common and typically stem from competing side reactions. The primary culprits are often Michael additions and self-condensation of the starting materials.[1]

  • Michael Addition: The α,β-unsaturated product of your Knoevenagel condensation is an effective Michael acceptor. A second molecule of the deprotonated active methylene compound can act as a Michael donor, leading to an undesired adduct.[1]

  • Self-Condensation: If you are using a strong base, it can induce the self-condensation of your aldehyde or ketone starting material, especially if it possesses enolizable protons.[2]

Troubleshooting and Solutions:

  • Choice of Base: The selection of the base is critical. Weakly basic amines like piperidine or pyridine are often preferred as catalysts because they are basic enough to deprotonate the active methylene compound without promoting significant self-condensation of the aldehyde or ketone.[2]

  • Stoichiometry Control: To minimize Michael addition, it is crucial to maintain a strict 1:1 stoichiometric ratio of the carbonyl compound to the active methylene compound. This ensures that the concentration of the enolizable carbonyl compound is low at any given time, reducing the likelihood of self-condensation.[1]

  • Doebner Modification: If you are using a starting material with a carboxylic acid group, such as malonic acid, the Doebner modification is highly effective. This variation uses pyridine as a solvent, and the reaction is often accompanied by decarboxylation, which can lead to a cleaner product.[2][3]

Question 2: I am observing significant amounts of homocoupled alkyne dimers (Glaser coupling) in my Sonogashira reaction to synthesize an alkynoic acid. How can I prevent this?

Answer: The formation of alkyne dimers is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4] This occurs because the copper acetylide intermediate can undergo oxidative homocoupling.

Troubleshooting and Solutions:

  • Copper-Free Conditions: The most direct way to avoid this side reaction is to perform the Sonogashira coupling under copper-free conditions. While the copper co-catalyst is known to increase the reaction rate, its omission can prevent the formation of alkyne dimers.[4][5]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for your substrate, it is imperative to maintain strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Base and Ligands: The choice of base and phosphine ligands can also influence the extent of homocoupling. Experimenting with different amines and ligands may help to favor the desired cross-coupling reaction.

Section 2: Stereoselectivity and Isomerization

Question 3: My Wittig reaction is producing a mixture of E and Z isomers of my α,β-unsaturated carboxylic acid. How can I control the stereoselectivity?

Answer: Controlling the stereoselectivity of the Wittig reaction is a common challenge. The outcome is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the E-alkene, while unstabilized ylides tend to produce the Z-alkene.[6]

  • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome.[6]

Troubleshooting and Solutions:

  • Horner-Wadsworth-Emmons (HWE) Reaction: For a strong preference for the E-isomer, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, is often a superior alternative to the traditional Wittig reaction.[6]

  • Still-Gennari Modification: To favor the Z-enoate, the Still-Gennari modification of the HWE reaction is a powerful tool.[6]

  • Schlosser Modification: If you are using a traditional Wittig reaction and desire the E-alkene, the Schlosser modification can be employed. This involves converting the initial erythro betaine intermediate to the more stable threo betaine using phenyllithium at low temperatures, which then proceeds to form the E-alkene.[6][7]

Question 4: I am observing isomerization of the double bond in my unsaturated carboxylic acid during the reaction or workup. What causes this and how can I prevent it?

Answer: Double bond isomerization in unsaturated fatty acids and carboxylic acids can be catalyzed by various factors, including transition metals, acids, and bases.[8] For instance, in the presence of certain transition metal catalysts, the double bond can migrate along the carbon chain to establish an equilibrium of positional isomers.[8]

Troubleshooting and Solutions:

  • Control of Temperature: Elevated temperatures can promote isomerization. Running the reaction at the lowest effective temperature can help to minimize this.

  • Careful pH Control during Workup: Acidic or basic conditions during the workup can lead to isomerization. It is crucial to carefully control the pH and avoid prolonged exposure to strong acids or bases.

  • Chelating Agents: If trace metal catalysts are suspected to be the cause, the addition of a chelating agent like EDTA during the workup can help to sequester these metals and prevent further isomerization.

Section 3: Purification Challenges

Question 5: I am struggling to purify my unsaturated carboxylic acid from the reaction mixture. What are some effective purification strategies?

Answer: The purification of carboxylic acids can be challenging due to their polarity and potential for hydrogen bonding. A multi-step approach is often necessary.

General Purification Protocol:

  • Acid-Base Extraction: A highly effective initial purification step is an acid-base extraction.[9][10]

    • Dissolve the crude reaction mixture in an organic solvent like diethyl ether.

    • Extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). Your carboxylic acid will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH at least three units below the pKa of your acid.[9]

    • Extract the protonated carboxylic acid back into an organic solvent.

    • Dry the organic layer with a drying agent like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[9]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[1][9] Common solvents include alcohols, aqueous alcohols, toluene, or a toluene/petroleum ether mixture.[9]

  • Column Chromatography: For liquid products or for separating mixtures of solid products, column chromatography on silica gel is a standard technique.[1]

  • Distillation: For volatile and thermally stable liquid carboxylic acids, vacuum distillation can be an effective purification method.[10]

Visual Troubleshooting Guide

Below is a troubleshooting workflow for addressing low yields in a Perkin reaction, a common method for synthesizing α,β-unsaturated aromatic acids.[11][12]

Perkin_Troubleshooting start Low Yield in Perkin Reaction check_temp Reaction Temperature Too Low? start->check_temp check_time Insufficient Reaction Time? start->check_time check_base Base Inactivity? start->check_base side_reactions Side Reactions Occurring? start->side_reactions increase_temp Increase Temperature (typically >165°C) check_temp->increase_temp increase_time Increase Reaction Time (often requires several hours) check_time->increase_time use_fresh_base Use Freshly Prepared/ Anhydrous Base check_base->use_fresh_base decarboxylation Decarboxylation of Product? side_reactions->decarboxylation Yes hydrolysis Premature Hydrolysis of Anhydride? side_reactions->hydrolysis Yes optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry decarboxylation->optimize_conditions anhydrous_setup Ensure Anhydrous Reaction Setup hydrolysis->anhydrous_setup

Caption: Troubleshooting workflow for low yield in a Perkin reaction.

Quantitative Data Summary

Table 1: Controlling Stereoselectivity in Olefination Reactions

MethodTypical ProductKey ReagentsNotes
Standard Wittig (Stabilized Ylide)E-alkenePhosphonium ylide with electron-withdrawing groupGenerally provides good E-selectivity.
Standard Wittig (Unstabilized Ylide)Z-alkeneSimple alkyl phosphonium ylideOften gives mixtures, but favors Z.
Horner-Wadsworth-EmmonsE-alkenePhosphonate ester, baseExcellent for obtaining the E-isomer.[6]
Still-Gennari ModificationZ-alkeneBis(trifluoroethyl) phosphonate, KHMDS, 18-crown-6A reliable method for high Z-selectivity.[6]
Schlosser ModificationE-alkeneUnstabilized ylide, phenyllithium at low temp.Converts the kinetic Z-product to the thermodynamic E-product.[6][7]

Experimental Protocol: Purification of an Unsaturated Carboxylic Acid by Acid-Base Extraction

This protocol provides a detailed methodology for the purification of a water-insoluble unsaturated carboxylic acid from a reaction mixture containing neutral organic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of diethyl ether in an Erlenmeyer flask.

  • First Extraction (Base Wash):

    • Transfer the ether solution to a separatory funnel.

    • Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup (from CO₂ evolution).

    • Allow the layers to separate. The top layer is the organic phase containing neutral impurities, and the bottom is the aqueous phase containing the sodium salt of your carboxylic acid.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2), at which point the unsaturated carboxylic acid should precipitate out if it is a solid, or form an oily layer if it is a liquid.

  • Second Extraction (Product Recovery):

    • Transfer the acidified aqueous solution to a clean separatory funnel.

    • Add a volume of fresh diethyl ether.

    • Shake vigorously and allow the layers to separate. The protonated carboxylic acid will now be in the top organic layer.

    • Drain the lower aqueous layer and discard it.

    • Wash the organic layer with a small amount of deionized water to remove any residual mineral acid.

  • Drying and Concentration:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the solution and swirl. The drying agent should move freely when the solution is dry.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the purified unsaturated carboxylic acid.

References

Technical Support Center: Enhancing the Isolation Efficiency of (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the isolation and purification of (Z)-3-methylpent-2-enoic acid (CAS: 19866-51-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the efficiency, yield, and purity of your isolation process.

The primary challenge in isolating this compound often lies in its separation from the corresponding (E)-isomer and other structurally similar impurities. Due to their nearly identical physical properties, this separation requires optimized and carefully selected methodologies. This guide will walk you through these critical steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation workflow in a question-and-answer format.

Q1: My overall yield is very low after the initial liquid-liquid extraction. What are the likely causes and how can I improve it?

Low recovery from an initial acid-base extraction is a common problem that can typically be traced to suboptimal pH control, poor solvent selection, or emulsion formation. As a carboxylic acid, the solubility of 3-methylpent-2-enoic acid is highly dependent on pH.

Causality & Optimization:

  • Incomplete Deprotonation: To extract the acid into an aqueous basic solution (e.g., NaHCO₃ or NaOH), the pH of the aqueous phase must be sufficiently high to deprotonate the carboxylic acid (pKa ≈ 5.15), converting it to its water-soluble carboxylate salt.[3] A good rule of thumb is to maintain a pH at least 2 units above the pKa, so a pH of 7.5 or higher is recommended.

  • Premature Protonation: When re-acidifying the aqueous layer to precipitate the purified acid, the pH must be lowered sufficiently. Aim for a pH at least 2 units below the pKa (e.g., pH < 3) to ensure complete protonation and minimize its solubility in the aqueous phase.

  • Solvent Choice: The organic solvent used to dissolve the initial crude mixture should be immiscible with water and have a low solubility for the carboxylate salt. Diethyl ether or ethyl acetate are common choices. For back-extraction of the purified acid, a solvent that readily dissolves the protonated acid is required.

  • Temperature Effects: The efficiency of extraction can be temperature-dependent.[4] Performing extractions at ambient temperature is standard, but significant temperature fluctuations should be avoided to ensure consistent partitioning.[5]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether).

  • Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate (NaHCO₃) solution. Repeat the extraction 2-3 times to ensure complete transfer of the acidic compound to the aqueous phase.

  • Aqueous Wash (Optional): Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous phase in an ice bath and slowly acidify with cold 2M HCl with stirring until the pH is below 3. The this compound should precipitate or form an oil.

  • Final Extraction: Extract the purified acid from the acidified aqueous phase using 2-3 portions of diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the acid.

Q2: My final product is contaminated with the (E)-isomer. How can I effectively separate these geometric isomers?

Separating geometric (Z/E) isomers is challenging due to their similar boiling points and polarities. While distillation is effective for removing grossly different impurities, it is often insufficient for resolving Z/E isomers. The most robust method for this separation is chromatography.[6][7]

Expert Insight:

High-Performance Liquid Chromatography (HPLC) is generally superior to Gas Chromatography (GC) for preparative separation of geometric isomers of this type, often providing better resolution.[6] The choice of stationary phase is critical; C18 columns are standard, but polymeric C30 columns can offer enhanced shape selectivity for resolving isomers.[7][8]

References

dealing with reagent sensitivity in Still-Gennari olefination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Still-Gennari olefination. This powerful modification of the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of Z-alkenes, which are critical intermediates in pharmaceutical development and natural product synthesis.[1][2][3] However, the high reactivity of the reagents involved necessitates careful handling and a nuanced understanding of the reaction mechanism to troubleshoot effectively.

This guide is designed to provide you, the dedicated researcher, with practical, field-proven insights to navigate the intricacies of this reaction. We will delve into the causality behind experimental choices, offering solutions to common challenges related to reagent sensitivity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the Still-Gennari olefination.

Q1: What is the fundamental principle behind the Z-selectivity of the Still-Gennari olefination?

The high Z-selectivity is a result of kinetic control over the reaction pathway.[1] The use of phosphonates bearing strongly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) groups, accelerates the elimination of the oxaphosphetane intermediate.[4][5] This rapid elimination from the syn-oxaphosphetane, which is formed from the kinetically favored initial addition of the phosphonate ylide to the aldehyde, leads to the formation of the Z-alkene.[6] In contrast, the traditional HWE reaction often allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, resulting in the E-alkene.[6]

Q2: Why are strong, non-nucleophilic bases like KHMDS typically used?

The phosphonates used in the Still-Gennari olefination are less acidic than their non-fluorinated counterparts. Therefore, a strong base is required for efficient deprotonation to form the reactive phosphonate carbanion.[7] Potassium bis(trimethylsilyl)amide (KHMDS) is often the base of choice because it is highly effective at deprotonation without being nucleophilic enough to react with the aldehyde or the phosphonate ester.[1][8]

Q3: What is the role of 18-crown-6 in the reaction?

18-crown-6 is a phase-transfer catalyst that complexes with the potassium cation (K⁺) from KHMDS.[9][10] This sequestration of the cation creates a "naked" and more reactive phosphonate anion, which enhances the rate of the initial nucleophilic attack on the aldehyde.[6] This increased reactivity further favors the kinetic Z-product.

Q4: Can I use other bases besides KHMDS?

While KHMDS is the most common base, other strong bases have been successfully employed. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) have been used, sometimes with success.[1][11] However, the choice of base can significantly impact both the yield and the stereoselectivity of the reaction, and KHMDS with 18-crown-6 often provides the most reliable results for high Z-selectivity.[9][11] Recent studies have also explored the use of NaH at slightly higher temperatures (-20 °C) with modified phosphonates, achieving excellent yields and selectivities.[1][12]

Q5: Is the Still-Gennari olefination sensitive to moisture and air?

Yes, the reaction is highly sensitive to both moisture and air. The strong bases used will react readily with water, and the phosphonate carbanion is susceptible to protonation by adventitious water. Furthermore, some reagents can be sensitive to oxidation. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments, with a focus on reagent sensitivity.

Issue 1: Low or No Product Formation

Question: I am not observing any formation of my desired alkene, or the yield is very low. What are the likely causes related to reagent sensitivity?

Answer:

Several factors related to reagent handling and reaction setup can lead to low or no product formation.

  • Ineffective Deprotonation: The phosphonate may not be fully deprotonated.

    • Cause: The base may have degraded due to improper storage or handling. KHMDS, for instance, is highly sensitive to moisture.

    • Solution: Use a freshly opened bottle of base or titrate the base solution before use to determine its exact molarity. Ensure all glassware is flame-dried or oven-dried immediately before use.

  • Degradation of the Phosphonate Reagent: The bis(2,2,2-trifluoroethyl)phosphonoacetate reagent can degrade over time, especially if not stored properly.

    • Cause: Hydrolysis of the phosphonate ester can occur in the presence of moisture.

    • Solution: Store the phosphonate reagent under an inert atmosphere at a low temperature. It is advisable to purchase high-quality reagents and use them within a reasonable timeframe.[14][15][16]

  • Reaction Temperature Too Low for Deprotonation with Certain Bases: While the olefination itself is typically carried out at -78 °C, some bases, like NaH, may deprotonate the phosphonate too slowly at this temperature.[12]

    • Cause: Insufficient thermal energy for the deprotonation step.

    • Solution: If using NaH, consider allowing the deprotonation to occur at a slightly higher temperature (e.g., -20 °C or 0 °C) before cooling back down to -78 °C for the addition of the aldehyde.[1][12]

Issue 2: Poor Z:E Selectivity

Question: My reaction is producing a mixture of Z and E isomers, with the E isomer being a significant component. How can I improve the Z-selectivity?

Answer:

Poor stereoselectivity is often a sign that the reaction is not under strict kinetic control.

  • Suboptimal Base/Additive Combination: The choice of base and the presence or absence of a crown ether can dramatically influence the stereochemical outcome.

    • Cause: Using a base system that allows for equilibration of the reaction intermediates can lead to the formation of the more thermodynamically stable E-alkene. For example, using NaH without a crown ether can sometimes lead to lower Z-selectivity compared to the KHMDS/18-crown-6 system.[11]

    • Solution: The KHMDS/18-crown-6 system is generally the most reliable for achieving high Z-selectivity.[1][9] If you are using an alternative base, you may need to re-optimize the reaction conditions.

  • Reaction Temperature Too High: Allowing the reaction to warm prematurely can promote equilibration.

    • Cause: At higher temperatures, the initial addition of the ylide to the aldehyde can become reversible, allowing for the formation of the thermodynamically favored anti-oxaphosphetane, which leads to the E-alkene.

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition of the aldehyde and for a sufficient period afterward.[13]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates.

    • Cause: While THF is the most common solvent, its purity can affect the reaction.

    • Solution: Ensure you are using freshly distilled, anhydrous THF.

Issue 3: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What could be the cause?

Answer:

The formation of side products can often be traced back to the reactivity of the strong base with other functional groups in the starting materials or to impurities.

  • Enolization of the Aldehyde: If the aldehyde has acidic α-protons, the strong base can deprotonate the aldehyde, leading to aldol-type side reactions.

    • Cause: The base is not selective for the phosphonate.

    • Solution: Add the aldehyde to the pre-formed phosphonate ylide at -78 °C. This ensures that the base has been consumed before the aldehyde is introduced.

  • Reaction with Other Functional Groups: The strong base can react with other sensitive functional groups in your substrate.

    • Cause: Lack of chemoselectivity of the base.

    • Solution: Protect sensitive functional groups before carrying out the olefination. Alternatively, a less reactive base might be necessary, though this could compromise the Z-selectivity.

Data Summary Table
IssuePotential CauseRecommended Action
Low/No Product Ineffective DeprotonationUse fresh, titrated base; ensure anhydrous conditions.
Phosphonate DegradationStore phosphonate properly; use high-quality reagent.
Temperature Too Low for BaseFor NaH, allow deprotonation at a slightly higher temp.
Poor Z:E Selectivity Suboptimal Base/AdditiveUse KHMDS/18-crown-6 for optimal Z-selectivity.
Reaction Temperature Too HighMaintain -78 °C throughout the reaction.
Solvent ImpuritiesUse freshly distilled, anhydrous THF.
Side Products Aldehyde EnolizationAdd aldehyde to pre-formed ylide.
Reaction with Other GroupsProtect sensitive functional groups.
Experimental Protocols
Protocol 1: General Procedure for Still-Gennari Olefination

This protocol provides a reliable starting point for the Still-Gennari olefination.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of argon or nitrogen. Allow the flask to cool to room temperature.

  • Reagent Addition: To the flask, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.1 equivalents, as a solution in THF or toluene) dropwise to the cooled solution.

  • Phosphonate Addition: Slowly add the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.1 equivalents) to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete formation of the ylide.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[13]

Visualizations

Troubleshooting Workflow

G cluster_0 Reaction Outcome cluster_1 Initial Check cluster_2 Potential Causes & Solutions Start Reaction Complete LowYield Low or No Product Start->LowYield Yield Issue PoorSelectivity Poor Z:E Selectivity Start->PoorSelectivity Selectivity Issue SideProducts Side Products Observed Start->SideProducts Purity Issue CheckBase Check Base Activity & Anhydrous Conditions LowYield->CheckBase Possible Cause CheckPhosphonate Verify Phosphonate Quality LowYield->CheckPhosphonate Possible Cause CheckTemp Verify Reaction Temperature PoorSelectivity->CheckTemp Possible Cause CheckBaseSystem Optimize Base/Additive PoorSelectivity->CheckBaseSystem Possible Cause ProtectGroups Protect Sensitive Groups SideProducts->ProtectGroups Possible Cause

Caption: A decision tree for troubleshooting common Still-Gennari olefination issues.

Reaction Mechanism Overview

G cluster_0 Reagents cluster_1 Reaction Pathway cluster_2 Products Phosphonate Phosphonate (CF3CH2O)2P(O)CH2R' Ylide Ylide Formation Phosphonate->Ylide Aldehyde Aldehyde RCHO Addition Nucleophilic Addition Aldehyde->Addition Base Base (KHMDS) + 18-Crown-6 Base->Ylide Ylide->Addition SynOx syn-Oxaphosphetane (Kinetic) Addition->SynOx Favored AntiOx anti-Oxaphosphetane (Thermo) Addition->AntiOx Elimination Rapid Elimination SynOx->Elimination E_Alkene E-Alkene AntiOx->E_Alkene Z_Alkene Z-Alkene Elimination->Z_Alkene

Caption: Simplified workflow of the Still-Gennari olefination mechanism.

References

Technical Support Center: Optimization of Quenching Conditions for Horner-Wadsworth-Emmons (HWE) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, step of quenching the HWE reaction. Proper quenching is paramount for maximizing yield, ensuring product integrity, and simplifying purification. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction workup.

Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries regarding the HWE quenching and workup process.

Q1: What is the standard quenching agent for HWE reactions and why is it used?

The most common and generally reliable method for quenching an HWE reaction is the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This serves a dual purpose: it neutralizes the strong base used to generate the phosphonate carbanion and protonates any remaining carbanion, effectively stopping the reaction. Saturated NH₄Cl is a weak acid (a solution is typically pH ~4.5-5.5), making it effective at neutralizing strong bases without creating a highly acidic environment that could compromise sensitive functional groups on the product molecule.

Q2: What is the primary advantage of the HWE reaction workup compared to the Wittig reaction?

A significant advantage of the HWE reaction is the nature of its phosphorus-containing byproduct. The reaction generates a dialkylphosphate salt, which is typically soluble in water.[2][3] This contrasts sharply with the Wittig reaction, which produces triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently requiring column chromatography.[4] The water-soluble nature of the HWE byproduct greatly simplifies purification, often requiring only an aqueous extraction.[2][3]

Q3: My HWE reaction has stalled and is not proceeding to the alkene product. Is this a quenching issue?

Not typically. If you are observing the β-hydroxyphosphonate intermediate rather than the final alkene, the issue lies within the reaction itself, not the quench. The final elimination step to form the double bond can be slow, particularly with non-stabilized or weakly stabilized phosphonates.[5] In such cases, you may need to increase the reaction time or temperature to drive the elimination. The quenching process is designed to stop the reaction, so if the reaction has not gone to completion, the quench will simply halt it at the intermediate stage.

Q4: How can I control the stereoselectivity (E/Z ratio) of my HWE reaction?

The stereochemical outcome of the HWE reaction is primarily influenced by the reaction conditions before the quench. Key factors include:

  • Phosphonate Structure: Standard phosphonates with simple alkyl esters favor the formation of the thermodynamically more stable (E)-alkene.[2][5][6] Conversely, phosphonates with electron-withdrawing groups, such as the trifluoroethyl groups used in the Still-Gennari modification, kinetically favor the formation of the (Z)-alkene.[7]

  • Base and Counterion: The choice of base and its corresponding metal counterion can influence stereoselectivity. For instance, lithium salts tend to promote higher (E)-selectivity compared to potassium or sodium salts.[5]

  • Temperature: Higher reaction temperatures generally allow for equilibration of the reaction intermediates, leading to a higher proportion of the thermodynamically favored (E)-alkene.[5][8] Low temperatures, as used in the Still-Gennari protocol, can trap the kinetically formed (Z)-isomer.[4]

While the quench itself is not a primary tool for controlling stereoselectivity, an improper quench could potentially lead to isomerization if it creates harsh pH or temperature conditions.

Troubleshooting Guide: Navigating Workup Challenges

This section provides detailed solutions to specific problems encountered during the quenching and purification stages of HWE reactions.

Issue 1: Formation of an Emulsion During Aqueous Workup

Emulsions are a common and frustrating problem in liquid-liquid extractions, appearing as a cloudy or milky layer between the organic and aqueous phases that fails to separate.

Causality: Emulsions are often caused by the presence of fine particulate matter or surfactant-like molecules that stabilize the interface between the two immiscible liquids. In HWE reactions, this can be exacerbated by residual finely dispersed base or precipitated salts.

Solutions:

StrategyDetailed ProtocolRationale
Increase Ionic Strength ("Salting Out") Add a saturated solution of sodium chloride (brine) or solid NaCl directly to the separatory funnel and shake gently.The increased ionic strength of the aqueous layer makes it more polar, reducing the solubility of organic components and helping to break up the emulsion.[9]
Filtration through Celite® Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Rinse the pad with the organic extraction solvent.Emulsions are often stabilized by suspended solids. Celite® acts as a filter aid to remove these fine particulates, which can break the emulsion.[6]
Change the Solvent If possible, remove the reaction solvent (e.g., THF) on a rotary evaporator before performing the aqueous workup. Redissolve the residue in a less polar, water-immiscible solvent like ethyl acetate or diethyl ether.Solvents like THF have some miscibility with water, which can promote emulsion formation. Replacing it with a less miscible solvent can lead to cleaner phase separation.
Gentle Agitation Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.Vigorous shaking increases the dispersion of the liquids, which can favor emulsion formation. Gentle mixing can be sufficient for extraction without creating a stable emulsion.[10]
Issue 2: Difficulty Removing the Phosphate Byproduct

While the dialkylphosphate byproduct is generally water-soluble, its removal can sometimes be challenging, especially if the desired product has some water solubility or if the phosphate salt precipitates.

Causality: The solubility of the phosphate salt is dependent on the counterion (from the base used) and the pH of the aqueous phase. In some cases, especially with high concentrations, the salt may not be fully soluble in the aqueous layer.

Solutions:

StrategyDetailed ProtocolRationale
Multiple Aqueous Washes Perform multiple extractions (3-5 times) with deionized water or brine after the initial quench.This is the simplest approach and often effective. Multiple washes with fresh aqueous phase will progressively remove the water-soluble phosphate salt.
pH Adjustment of Aqueous Phase After the initial quench, adjust the pH of the aqueous layer. If the byproduct is suspected to be a basic salt, a slightly acidic wash (e.g., with dilute citric acid) may improve its solubility. Conversely, for an acidic byproduct, a dilute basic wash (e.g., with NaHCO₃) might be beneficial.Altering the pH can change the protonation state of the phosphate byproduct, potentially increasing its aqueous solubility.
Precipitation with Metal Salts (Advanced) In cases of persistent phosphate contamination, consider adding a solution of a metal salt like CaCl₂ or MgCl₂ to the aqueous phase to precipitate the phosphate as an insoluble salt, which can then be removed by filtration.This is an advanced technique and should be used with caution, as it can also potentially cause precipitation of the product if it has chelating functionalities. This method is more commonly used in wastewater treatment for phosphate removal.
Issue 3: Degradation of Acid- or Base-Sensitive Products

Many complex molecules contain protecting groups or functional groups that are labile to acidic or basic conditions. The standard NH₄Cl quench may be too acidic for some substrates, while residual strong base in the reaction mixture can be detrimental to others.

Causality: Acid-labile groups (e.g., silyl ethers like TMS, TES, TBS; acetals; Boc or Trityl groups) can be cleaved by the mild acidity of NH₄Cl. Base-labile groups (e.g., esters, Fmoc) can be cleaved if the quench is not rapid or complete enough to neutralize the strong base used in the reaction.

Solutions & Protocols:

For Acid-Sensitive Substrates:

  • Quenching with Buffered Solutions: Instead of NH₄Cl, use a buffered aqueous solution to neutralize the reaction. A phosphate buffer solution at pH 7.0-7.4 can provide a more controlled and neutral quenching environment.

    • Protocol: Quenching with Phosphate Buffer

      • Prepare a 1 M phosphate buffer solution and adjust the pH to 7.2.

      • Cool the HWE reaction mixture to 0 °C in an ice bath.

      • Slowly add the pH 7.2 phosphate buffer solution to the reaction mixture with vigorous stirring until the mixture is neutralized (check with pH paper).

      • Proceed with standard aqueous extraction using an organic solvent like ethyl acetate.

  • Quenching with Water: In some cases, simply quenching with deionized water can be sufficient to hydrolyze the base and stop the reaction, providing a near-neutral workup.

For Base-Sensitive Substrates (Masamune-Roush Conditions):

For substrates that cannot tolerate strong bases like NaH or n-BuLi, the Masamune-Roush conditions, which use a milder base like DBU or triethylamine in the presence of LiCl, are recommended.[8] The workup for these reactions is generally more straightforward.

  • Protocol: Masamune-Roush HWE and Workup

    • To a solution of the aldehyde and phosphonate in an appropriate solvent (e.g., acetonitrile), add LiCl followed by a mild base (e.g., DBU).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Upon completion, the reaction can often be quenched with water or a saturated NH₄Cl solution, as the overall basicity is much lower.

    • Proceed with standard aqueous extraction.

Workflow and Decision-Making Diagrams

To assist in selecting the appropriate quenching strategy, the following diagrams illustrate the decision-making process and the general experimental workflow.

Diagram 1: Decision Tree for HWE Quenching Strategy

HWE_Quench_Decision_Tree start Start HWE Workup product_sensitivity Is the product sensitive to acid or base? start->product_sensitivity standard_quench Standard Quench: Add sat. aq. NH4Cl at 0 °C product_sensitivity->standard_quench No acid_sensitive Acid-Sensitive? product_sensitivity->acid_sensitive Yes emulsion_check Emulsion formed? standard_quench->emulsion_check extraction Proceed with Aqueous Extraction emulsion_check->extraction No emulsion_troubleshoot Troubleshoot Emulsion: - Add Brine - Filter through Celite® - Change Solvent emulsion_check->emulsion_troubleshoot Yes emulsion_troubleshoot->extraction base_sensitive Base-Sensitive? acid_sensitive->base_sensitive No quench_buffer Quench with pH 7.2 Phosphate Buffer or Water acid_sensitive->quench_buffer Yes base_sensitive->standard_quench No (Proceed with caution) masamune_roush Use Masamune-Roush Conditions (LiCl/DBU) base_sensitive->masamune_roush Yes quench_buffer->emulsion_check masamune_roush->standard_quench

Caption: Decision tree for selecting an appropriate HWE quenching strategy.

Diagram 2: General HWE Reaction and Quenching Workflow

HWE_Workflow start 1. Ylide Formation (Phosphonate + Base in Anhydrous Solvent) reaction 2. Addition of Carbonyl (Aldehyde or Ketone) start->reaction monitor 3. Monitor Reaction (TLC/LC-MS) reaction->monitor quench 4. Quenching (Cool to 0 °C, add quenching agent) monitor->quench Reaction Complete extract 5. Aqueous Extraction (Separate organic and aqueous layers) quench->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry and Concentrate (Na2SO4/MgSO4, Rotary Evaporator) wash->dry purify 8. Purify Product (Column Chromatography, etc.) dry->purify

References

Technical Support Center: Identifying Impurities in (Z)-3-methylpent-2-enoic acid via NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the NMR analysis of (Z)-3-methylpent-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides practical FAQs, in-depth troubleshooting, and validated protocols to ensure the integrity of your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The purity of your sample begins with a clear understanding of the expected spectral data for this compound. In a typical deuterated chloroform (CDCl₃) solvent, you should observe the following characteristic signals:

Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11-12Broad Singlet1H~172-174
Vinyl Proton (=CH-)~5.7-5.8Singlet1H~118-120
C3-Methyl (-CH₃)~1.9-2.0Singlet3H~20-22
Methylene (-CH₂-)~2.2-2.3Quartet2H~30-32
Ethyl-Methyl (-CH₃)~1.1-1.2Triplet3H~12-14
C2N/AN/AN/A~160-162
C3N/AN/AN/A~138-140

Note: Chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or the workup process. Common culprits to look out for include:

  • (E)-3-methylpent-2-enoic acid: The geometric isomer is a frequent impurity.

  • Starting Materials: Unreacted precursors such as 3-pentanone or ethyl 3-oxopentanoate may be present.

  • Solvent Residues: Residual solvents from synthesis or purification (e.g., diethyl ether, ethyl acetate, acetone) are common.[1][2][3][4][5]

  • Aldol Condensation Byproducts: Self-condensation of starting materials can lead to more complex structures.

Troubleshooting Guide: A Deeper Dive into Your Spectrum

This section addresses specific spectral anomalies you might observe and provides a logical workflow for impurity identification.

Problem 1: "I see an extra vinyl proton signal slightly downfield from my main vinyl proton. What is it?"

This is a classic sign of contamination with the (E)-isomer of 3-methylpent-2-enoic acid.

Diagnostic Workflow:

  • Confirm the Isomer: The vinyl proton of the (E)-isomer typically appears at a slightly different chemical shift than the (Z)-isomer. You may also see distinct signals for the other protons of the (E)-isomer.

  • 2D NMR: If the signals are heavily overlapped, a 2D NMR experiment like NOESY can be invaluable. For the (Z)-isomer, you would expect to see a Nuclear Overhauser Effect (NOE) correlation between the C3-methyl protons and the vinyl proton. This correlation will be absent for the (E)-isomer.

  • Quantify: Use the integration of the distinct vinyl proton signals to determine the ratio of (Z) to (E) isomers in your sample.

Diagram 1: (Z) vs (E) Isomers

isomers cluster_z This compound cluster_e (E)-3-methylpent-2-enoic acid Z CH3CH2      C=C  /     CH3    COOH E CH3CH2      C=C  /     HOOC   CH3

Caption: Structures of (Z) and (E)-3-methylpent-2-enoic acid.

Problem 2: "My integration values are off, and I see unexpected quartets and triplets."

This often points to residual starting materials or solvents.

Diagnostic Workflow:

  • Check for Starting Materials:

    • 3-Pentanone: Look for a quartet around 2.4 ppm and a triplet around 1.0 ppm.[6][7][8][9]

    • Ethyl 3-oxopentanoate: Expect signals for two different ethyl groups and a singlet for the methylene group between the carbonyls.

  • Identify Common Solvents: Consult a table of common NMR solvent impurities.[1][2][3][4][5] For example:

    • Acetone: A singlet around 2.17 ppm in CDCl₃.[1][2][5]

    • Ethyl Acetate: A quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.[2][5]

  • Consider Water: A broad peak, often around 1.5-2.0 ppm in CDCl₃, could be water. To confirm, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[10]

Table 2: NMR Data for Common Impurities in CDCl₃

Impurity Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm)
(E)-3-methylpent-2-enoic acidVinyl H: ~5.8-5.9C=O: ~172-174
3-Pentanone~2.4 (q), ~1.0 (t)[6][9]C=O: ~211
Ethyl 3-oxopentanoate~4.2 (q), ~3.4 (s), ~2.5 (q), ~1.3 (t), ~1.1 (t)C=O (ester): ~167, C=O (keto): ~202
Acetone~2.17 (s)[1][2][5]~30.6
Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)[2][5]~171.1, ~60.3, ~21.0, ~14.2
Diethyl Ether~3.5 (q), ~1.2 (t)~66.0, ~15.3
Problem 3: "I have a number of unidentifiable small peaks across the spectrum."

This could be due to degradation, byproducts from the synthesis, or contamination from lab equipment.

Diagnostic Workflow:

Diagram 2: Impurity Identification Workflow

workflow A Observe Unexpected Peaks in NMR Spectrum B Compare with Expected Spectrum of Pure Compound A->B C Check for Common Solvents and Starting Materials B->C D Consider Isomeric Impurities ((E)-isomer) B->D E Analyze for Potential Byproducts (e.g., Aldol) C->E If still unidentified D->E If still unidentified F Perform 2D NMR (COSY, HSQC, HMBC, NOESY) E->F G Identify Impurity Structure F->G H Re-purify Sample if Necessary G->H

References

Validation & Comparative

A Comparative Analysis of (Z)- and (E)-3-Methylpent-2-enoic Acid: Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Geometric Isomerism in Bioactivity

In the realm of organic chemistry and pharmacology, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. Geometric isomers, such as the (Z) and (E) configurations of 3-methylpent-2-enoic acid, provide a compelling illustration of this principle. While possessing identical chemical formulas and connectivity, the orientation of substituents around a double bond can lead to profound differences in how these molecules interact with biological targets such as receptors, enzymes, and cell membranes. This guide endeavors to provide a comparative overview of the biological activities of (Z)- and (E)-3-methylpent-2-enoic acid. However, a comprehensive review of the current scientific literature reveals a significant gap in direct, comparative experimental data for these specific isomers.

This document will therefore summarize the available physicochemical properties of each isomer, explore their known contexts of occurrence, and, in the absence of direct comparative studies, propose a framework of experimental protocols that would be essential to elucidate their respective biological activities. This approach is designed to empower researchers to undertake novel investigations into this unexplored chemical space.

Physicochemical Properties: A Foundation for Biological Interaction

While extensive biological data is lacking, the fundamental chemical and physical properties of the (Z) and (E) isomers have been characterized. These properties provide the basis for predicting their potential behavior in biological systems.

Property(Z)-3-methylpent-2-enoic acid(E)-3-methylpent-2-enoic acid
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]114.14 g/mol [2]
CAS Number 3675-21-6[1][3]19866-50-3[2]
Boiling Point ~207.6 °C[3]Not specified
Density 0.987 g/cm³[3]Not specified
Synonyms 3-methyl-2Z-pentenoic acid[1](2E)-3-methylpent-2-enoic acid[2]

Known Occurrences and Potential Applications

Both isomers have been identified in natural sources, suggesting they play roles in ecological systems.

  • This compound has been noted as a floral compound in Leontopodium alpinum, commonly known as Edelweiss[4].

  • (E)-3-Methylpent-2-enoic acid has been reported in various species of the Senecio genus[2].

The presence of these compounds in plants hints at potential roles as semiochemicals, such as pheromones or defensive compounds. However, specific studies confirming these functions are not currently available. In terms of synthetic applications, both isomers are utilized as intermediates in organic synthesis for pharmaceuticals and agrochemicals, and potentially as flavoring agents in the food industry[3].

A Proposed Framework for Comparative Biological Investigation

To address the current knowledge gap, a systematic investigation of the biological activities of (Z)- and (E)-3-methylpent-2-enoic acid is required. The following experimental workflows are proposed as a starting point for researchers.

Experimental Workflow: Comparative Bioactivity Screening

Caption: Proposed experimental workflow for the comparative biological activity screening of (Z)- and (E)-3-methylpent-2-enoic acid.

Detailed Experimental Protocols

1. Comparative Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine and compare the cytotoxic effects of the (Z) and (E) isomers on a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of (Z)- and (E)-3-methylpent-2-enoic acid in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

2. Comparative Antimicrobial Activity (Broth Microdilution Assay)

  • Objective: To assess and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the (Z) and (E) isomers against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare a bacterial/fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the (Z) and (E) isomers in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

Future Directions and Conclusion

The significant dearth of comparative biological data for (Z)- and (E)-3-methylpent-2-enoic acid represents a notable opportunity for novel research. The geometric isomerism inherent to these molecules suggests a high probability of differential biological activities. The proposed experimental framework provides a robust starting point for elucidating these potential differences. Such studies could uncover novel applications for these compounds in pharmacology, agriculture, and beyond. It is imperative for the scientific community to undertake these foundational investigations to unlock the full potential of these structurally distinct, yet chemically related, molecules.

References

A Comparative Guide to the Synthesis of (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis of stereochemically defined molecules is paramount. (Z)-3-methylpent-2-enoic acid, a valuable building block in organic synthesis, presents a common challenge: the stereoselective construction of a Z-configured trisubstituted alkene. This guide provides an in-depth comparison of three prominent synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

Introduction to this compound

This compound is a carboxylic acid characterized by a carbon-carbon double bond between the second and third carbons of the pentanoic acid chain, with a methyl group at the third position in a Z configuration. This specific stereoisomer is of interest in the synthesis of various organic compounds, where its geometry can significantly influence biological activity and material properties. The key challenge in its synthesis lies in controlling the stereochemical outcome of the double bond formation, as the E-isomer is often the thermodynamically more stable product.

Comparative Analysis of Synthetic Strategies

This guide will dissect three primary strategies for the synthesis of this compound:

  • The Wittig Reaction: A classic olefination method that can be tuned for Z-selectivity.

  • The Still-Gennari Olefination: A powerful modification of the Horner-Wadsworth-Emmons reaction specifically designed for high Z-selectivity.

  • The Reformatsky Reaction followed by Stereoselective Dehydration: A two-step approach offering an alternative disconnection.

The following sections will provide a detailed protocol for each route, a discussion of the underlying mechanism dictating the stereochemical outcome, and a summary of the expected performance based on literature precedents.

Route 1: The Wittig Reaction with a Non-Stabilized Ylide

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of (Z)-alkenes, the use of non-stabilized ylides is crucial, as they tend to favor the formation of the cis or Z-isomer under kinetic control.[3][4]

Reaction Scheme:

Wittig Reaction reagent1 Ethyltriphenylphosphonium bromide intermediate1 Phosphonium ylide reagent1->intermediate1 1. n-BuLi, THF 2. reagent2 Pyruvic acid product This compound intermediate1->product Pyruvic acid

Caption: Wittig reaction pathway to this compound.

Experimental Protocol:

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add ethyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: Wittig Reaction

  • In a separate flame-dried flask, dissolve pyruvic acid (1.0 eq) in anhydrous THF.

  • Cool the pyruvic acid solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the prepared ylide solution to the pyruvic acid solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel to afford this compound.

Mechanism and Stereoselectivity:

The Z-selectivity of the Wittig reaction with non-stabilized ylides is a result of kinetic control. The initial cycloaddition between the ylide and the aldehyde is believed to proceed through a puckered, four-membered transition state to form an oxaphosphetane intermediate.[5] For non-stabilized ylides, the formation of the syn oxaphosphetane is kinetically favored, which then rapidly and irreversibly decomposes to the (Z)-alkene and triphenylphosphine oxide.[6]

Performance:
ParameterExpected Outcome
Yield Moderate to Good
Z:E Selectivity Good (can be improved with salt-free conditions)
Reaction Time 12-24 hours
Key Considerations Requires strictly anhydrous conditions and strong base. Removal of triphenylphosphine oxide can be challenging.

Route 2: The Still-Gennari Olefination

The Still-Gennari olefination is a modification of the Horner-Wadsworth-Emmons (HWE) reaction that provides excellent Z-selectivity in the synthesis of α,β-unsaturated esters.[7][8] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and specific reaction conditions to favor the kinetic (Z)-product.[9][10] The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

Still-Gennari Olefination reagent1 Bis(2,2,2-trifluoroethyl) phosphonoacetate intermediate1 Methyl (Z)-3-methylpent-2-enoate reagent1->intermediate1 1. KHMDS, 18-crown-6, THF, -78 °C 2. Propanal reagent2 Propanal product This compound intermediate1->product LiOH, THF/H₂O

Caption: Still-Gennari olefination and subsequent hydrolysis.

Experimental Protocol:

Step 1: Still-Gennari Olefination

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) to the solution.

  • Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) as a solution in toluene or THF. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of propanal (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

Step 2: Work-up and Purification of the Ester

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain methyl (Z)-3-methylpent-2-enoate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified methyl (Z)-3-methylpent-2-enoate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, excess) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Mechanism and Stereoselectivity:

The high Z-selectivity of the Still-Gennari olefination is attributed to kinetic control. The electron-withdrawing trifluoroethyl groups on the phosphonate reagent increase the acidity of the α-protons and accelerate the elimination of the oxaphosphetane intermediate. The reaction is performed at low temperature with a strong, non-coordinating base and a crown ether to sequester the potassium cation. These conditions favor the formation of the syn oxaphosphetane intermediate, which rapidly eliminates to give the (Z)-alkene before it can equilibrate to the more stable anti intermediate that would lead to the (E)-alkene.

Performance:
ParameterExpected Outcome
Yield Good to Excellent
Z:E Selectivity Excellent (>95:5)
Reaction Time 2-6 hours for olefination, plus hydrolysis
Key Considerations Requires specialized and relatively expensive phosphonate reagent and crown ether. Low temperatures are critical for selectivity.

Route 3: Reformatsky Reaction and Stereoselective Dehydration

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[12][13] The resulting β-hydroxy ester can then be dehydrated to the α,β-unsaturated ester. While standard dehydration methods often favor the more stable E-isomer (Zaitsev's rule), specific methods can be employed to promote the formation of the Z-isomer.[1]

Reaction Scheme:

Reformatsky and Dehydration reagent1 Ethyl 2-bromopropionate intermediate1 Ethyl 3-hydroxy-3-methylpentanoate reagent1->intermediate1 1. Zn, THF 2. Propanone reagent2 Propanone (Acetone) intermediate2 Ethyl (Z)-3-methylpent-2-enoate intermediate1->intermediate2 Dehydration (e.g., Martin's sulfurane) product This compound intermediate2->product LiOH, THF/H₂O

Caption: Reformatsky reaction, Z-selective dehydration, and hydrolysis.

Experimental Protocol:

Step 1: Reformatsky Reaction

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add the activated zinc (1.5 eq) and a crystal of iodine in anhydrous THF.

  • Heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add a solution of ethyl 2-bromopropionate (1.2 eq) and propanone (1.0 eq) in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain ethyl 3-hydroxy-3-methylpentanoate.

Step 2: Z-Selective Dehydration (Example using Martin's Sulfurane)

  • To a solution of ethyl 3-hydroxy-3-methylpentanoate (1.0 eq) in anhydrous dichloromethane at 0 °C, add Martin's sulfurane (1.2 eq).[14]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl (Z)-3-methylpent-2-enoate.

Step 3: Hydrolysis

  • Follow the hydrolysis protocol described in Route 2, Step 3.

Mechanism and Stereoselectivity:

The Reformatsky reaction itself does not establish the double bond stereochemistry. The key to this route is the stereoselective dehydration of the β-hydroxy ester intermediate. While acid- or base-catalyzed dehydration typically leads to the thermodynamically favored (E)-alkene, certain reagents can promote syn- or anti-elimination, leading to the (Z)-isomer depending on the stereochemistry of the alcohol. For tertiary alcohols, reagents like Martin's sulfurane are known to facilitate dehydration under mild conditions, and in some cases, can favor the formation of the less stable alkene isomer.[15] Another potential method for achieving Z-selectivity is the Mitsunobu reaction, which proceeds with inversion of stereochemistry.[4][6]

Performance:
ParameterExpected Outcome
Yield Moderate over three steps
Z:E Selectivity Highly dependent on the dehydration method
Reaction Time Multi-day synthesis
Key Considerations Requires a specific and potentially expensive reagent for Z-selective dehydration. The overall efficiency depends on the success of three distinct steps.

Summary and Comparison

FeatureWittig ReactionStill-Gennari OlefinationReformatsky & Dehydration
Primary Product (Z)-Alkene(Z)-Unsaturated Esterβ-Hydroxy Ester
Stereoselectivity Control KineticKineticDependent on Dehydration
Key Reagents Phosphonium ylide, strong baseElectron-deficient phosphonate, KHMDS, crown etherα-Halo ester, Zinc, Dehydrating agent
Overall Yield Moderate to GoodGood to ExcellentModerate
Z:E Selectivity GoodExcellentVariable
Advantages Well-established, readily available starting materialsHigh Z-selectivity, reliableAvoids strong bases in the olefination step
Disadvantages Byproduct removal, strong baseExpensive reagents, low temperaturesMulti-step, requires specific dehydration conditions

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired stereopurity, scale, cost, and available reagents.

  • The Still-Gennari olefination stands out as the most reliable and highly Z-selective method, making it the preferred choice when stereochemical purity is paramount.

  • The Wittig reaction offers a more classical and potentially more cost-effective approach, although achieving very high Z:E ratios may require careful optimization of reaction conditions.

  • The Reformatsky reaction followed by stereoselective dehydration provides an alternative disconnection that may be advantageous in certain contexts, but the success of this route is critically dependent on the availability of a reliable method for the Z-selective dehydration of the tertiary alcohol intermediate.

Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific application.

References

A Senior Application Scientist's Guide to the Validation of (Z)-3-Methylpent-2-enoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of regulatory submission and scientific discovery. A critical component in achieving this integrity, particularly in liquid chromatography-mass spectrometry (LC-MS), is the judicious selection and rigorous validation of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[1][2] This guide provides an in-depth technical comparison and a comprehensive validation framework for (Z)-3-methylpent-2-enoic acid, a small molecule carboxylic acid, for its potential use as an analog internal standard.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your own method development and validation. We will compare this compound to the "gold standard"—stable isotope-labeled (SIL) internal standards—and provide the necessary experimental framework to validate its performance according to the stringent standards of the FDA and the harmonized ICH M10 guidelines.[3][4][5]

The Role of the Internal Standard: Beyond Simple Correction

The primary function of an internal standard is to normalize the analytical signal of a target analyte, compensating for variations that can occur at multiple stages of a bioanalytical workflow.[1] These variations can stem from:

  • Sample Preparation: Inconsistent analyte recovery during extraction (e.g., liquid-liquid extraction, solid-phase extraction).[1]

  • Chromatographic Separation: Minor fluctuations in injection volume or on-column performance.

  • Mass Spectrometric Detection: Variations in ionization efficiency due to matrix effects.[1][6]

The core principle is that the IS, when chosen correctly, will experience similar variations as the analyte. Therefore, the ratio of the analyte's response to the IS's response will remain constant, even if absolute signal intensities fluctuate.[7] This analyte-to-IS response ratio is then used for quantification, leading to significantly improved accuracy and precision.[1]

Candidate Profile: this compound

This compound is a methyl-branched, unsaturated carboxylic acid.[8][9] Its potential as an analog internal standard stems from its defined chemical structure and properties, which can mimic a class of small molecule acidic analytes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[9][10]
Molecular Weight114.14 g/mol [9][10]
IUPAC NameThis compound[9]
CAS Number3675-21-6 (or 19866-51-4)[8][9][11][12]
AppearanceLiquid (Melting Point: 12°C)[11]
Boiling Point~207-217°C[8][11]
Key Functional GroupCarboxylic Acid (-COOH)[8]

The presence of the carboxylic acid group is significant, as it dictates the compound's polarity, ionization behavior (typically negative ion mode ESI), and extraction characteristics, making it a suitable structural analog for other small carboxylic acids.[13][14]

The Gold Standard vs. The Analog: A Performance Comparison

The choice of an internal standard is a critical decision.[4] The two primary types used in LC-MS are Stable Isotope-Labeled (SIL) and Analog (or structurally related) internal standards.[1]

Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard," a SIL-IS is the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[5][6]

  • Advantages: A SIL-IS is chemically and physically almost identical to the analyte. It co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.[6] This provides the most effective compensation for analytical variability.[15]

  • Disadvantages: They can be expensive to synthesize and may not be commercially available for all analytes.

This compound as an Analog Internal Standard: An analog IS is a different molecule that is structurally and functionally similar to the analyte.[1]

  • Advantages: Generally more accessible and less expensive than SIL-IS.

  • Disadvantages:

    • Chromatographic Separation: It will not co-elute perfectly with the analyte. If the two compounds elute into regions with different levels of ion suppression or enhancement, the correction will be inaccurate (a phenomenon known as differential matrix effects).[6]

    • Extraction Recovery: While similar, its recovery during sample preparation may not perfectly match that of the analyte.

    • Ionization Efficiency: Its response to matrix effects may differ from the analyte's.

The validation process for an analog IS like this compound must therefore be exceptionally rigorous to prove it can effectively track the analyte's behavior.

The Validation Framework: A Step-by-Step Technical Guide

To validate this compound as an internal standard for a specific carboxylic acid analyte, a comprehensive set of experiments must be performed in accordance with regulatory guidelines such as the ICH M10.[3][16] The objective is to demonstrate that the analytical method is accurate, precise, and fit for its intended purpose.[3][4]

G cluster_1 Core Validation Experiments cluster_2 Application Dev Method Development (LC & MS Parameters) IS_Select IS Selection (this compound) Selectivity Selectivity & Specificity IS_Select->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Linearity Calibration Curve & LLOQ Accuracy->Linearity Matrix Matrix Effect Linearity->Matrix Stability Stability Assessment Matrix->Stability Analysis Study Sample Analysis Stability->Analysis

Caption: Workflow for Bioanalytical Method Validation Using an Internal Standard.

Specificity and Selectivity

Objective: To ensure the method can accurately measure the analyte and IS without interference from endogenous components in the biological matrix.[4][5]

Experimental Protocol:

  • Matrix Screening: Obtain at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).

  • Blank Analysis: Analyze each blank matrix sample to check for any interfering peaks at the retention times of the analyte and this compound.

  • LLOQ Analysis: Spike one of the blank matrix lots with the analyte at its Lower Limit of Quantitation (LLOQ) and with this compound at its working concentration. Analyze to ensure the peaks are identifiable and free from significant interference.

  • Zero Sample Analysis: Analyze a blank matrix sample spiked only with the IS. This ensures the IS itself does not contain impurities that could interfere with the analyte measurement.[5]

Acceptance Criteria: The response of any interfering peaks in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interference at the retention time of the IS should be ≤ 5% of the IS response.

Accuracy and Precision

Objective: To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of agreement among a series of measurements (precision).[4]

Experimental Protocol:

  • Prepare QC Samples: Prepare Quality Control (QC) samples by spiking blank matrix with the analyte at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (at least 75% of the Upper Limit of Quantitation, ULOQ)

  • Analyze Batches: Analyze these QC samples in at least three separate analytical runs on different days. Each run should include a calibration curve and at least five replicates of each QC level.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for the LLOQ).[4]

  • Precision: The coefficient of variation (%CV) should not exceed 15% for each QC level (≤ 20% for the LLOQ).[4]

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the IS.[4][17] This is the most critical test for an analog IS.

Experimental Protocol:

  • Source Matrices: Obtain at least six different sources of the biological matrix.

  • Prepare Sample Sets: For each matrix source, prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Neat Solution): Analyte and IS spiked into a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix first, then spike the extracted residue with the analyte and IS.[17]

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • Calculate the MF for both the analyte and the IS for each matrix source.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation Blank Extract Blank Matrix (6 different sources) Spike_Post Spike Analyte & IS into extracted residue Blank->Spike_Post Analyze LC-MS Analysis Spike_Post->Analyze Spike_Neat Spike Analyte & IS into neat solvent Spike_Neat->Analyze Calc_MF Calculate Matrix Factor (MF) for Analyte and IS Analyze->Calc_MF Calc_IS_MF Calculate IS-Normalized MF Calc_MF->Calc_IS_MF Assess Assess CV% of IS-Normalized MF Calc_IS_MF->Assess

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[5] This demonstrates that this compound effectively compensates for the variability in matrix effects across different sources.[15]

Stability

Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4] The IS should also be assessed for stability, but the primary focus is on the analyte.

Experimental Protocol: Analyze low and high QC samples after subjecting them to the following conditions:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.[5]

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Summary and Comparison

When validating this compound, it is crucial to present the data clearly.

Table 2: Hypothetical Validation Summary Data

Validation ParameterLevelAcceptance CriteriaThis compound Performance
Accuracy (% Bias) Low QC±15%-2.5%
Mid QC±15%+1.8%
High QC±15%-0.9%
Precision (%CV) Low QC≤15%4.1%
Mid QC≤15%3.5%
High QC≤15%2.8%
Matrix Effect IS-Normalized MF (%CV)≤15%6.7%
Stability Freeze-Thaw (% Bias)±15%-5.2%
Bench-Top (% Bias)±15%-3.1%

Conclusion

While a stable isotope-labeled internal standard remains the preferred choice for mitigating analytical variability in LC-MS bioanalysis, its availability and cost can be prohibitive. This compound presents a viable candidate as an analog internal standard for the quantification of other small molecule carboxylic acids. Its utility, however, is not assumed; it must be rigorously proven.

The validation framework detailed in this guide, grounded in the principles of the FDA and ICH M10 guidelines, provides the necessary pathway to demonstrate its suitability.[4][16] The most critical evaluation is the matrix effect assessment. If this compound can be shown to effectively track and correct for matrix-induced ionization variability across multiple sources, it can be considered a reliable and cost-effective tool for generating high-quality, defensible bioanalytical data. As with any analog IS, its performance must be continuously monitored during study sample analysis to ensure ongoing data integrity.[2][18]

References

A Senior Application Scientist's Guide to Comparative Analysis of Methyl-Branched Fatty Acids in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial lipidomics, understanding the nuances of methyl-branched fatty acids (MBFAs) is paramount. These unique lipids are not merely structural components of the cell membrane; they are key players in bacterial adaptation, pathogenesis, and survival. Their structural diversity, from simple iso- and anteiso-branched chains to more complex multi-methylated forms, presents both a fascinating area of study and a significant analytical challenge.

This guide provides an in-depth comparative analysis of the methodologies used to study MBFAs in bacteria. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every step is understood in the context of achieving accurate and reproducible results. Our focus is on providing you with the expertise to not only select the appropriate analytical strategy but also to critically evaluate your data and troubleshoot potential issues.

The Significance of Methyl-Branched Fatty Acids in Bacteria

Methyl-branched fatty acids are integral to the physiology of many bacterial species. Their presence and relative abundance can significantly influence the fluidity and permeability of the cell membrane, which is crucial for adaptation to diverse environmental conditions such as temperature and pH.[1][2] For instance, an increase in anteiso-branched fatty acids has been linked to enhanced membrane fluidity at lower temperatures in bacteria like Listeria monocytogenes. In pathogenic bacteria, such as Mycobacterium tuberculosis, complex multi-methylated fatty acids are essential components of the cell wall, contributing to its impermeability and resistance to host immune responses and antibiotics.[3] Therefore, the accurate qualitative and quantitative analysis of MBFAs is a critical aspect of bacterial research, with implications for antimicrobial drug development, microbial ecology, and industrial microbiology.

Analytical Workflows: A Comparative Overview

The analysis of bacterial MBFAs typically involves three key stages: 1) Liberation of fatty acids from complex lipids, 2) Derivatization to volatile esters, and 3) Chromatographic separation and identification . The choice of methodology at each stage can profoundly impact the final results. Here, we compare the two most common workflows.

Workflow 1: The Classic Saponification and Acid-Catalyzed Methylation

This robust and widely adopted method ensures the comprehensive extraction of all fatty acids, including those linked by ester and amide bonds, as well as free fatty acids.

Saponification_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Harvest_Cells Harvest Bacterial Cells Saponification Saponification (NaOH/Methanol, Heat) Harvest_Cells->Saponification Cell Lysis & FA Liberation Methylation Acid-Catalyzed Methylation (HCl/Methanol, Heat) Saponification->Methylation Fatty Acid Salts Extraction FAME Extraction (Hexane/MTBE) Methylation->Extraction FAMEs Formed Wash Base Wash (Dilute NaOH) Extraction->Wash Crude FAMEs GC_Analysis GC-FID/MS Analysis Wash->GC_Analysis Purified FAMEs

Caption: Saponification and Acid-Catalyzed Methylation Workflow.

Workflow 2: Direct Transesterification (Base-Catalyzed)

This streamlined approach offers a faster alternative by combining lipid extraction and derivatization. However, its efficacy can be limited to specific lipid classes.

Transesterification_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Harvest_Cells Harvest Bacterial Cells Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Harvest_Cells->Lipid_Extraction Transesterification Base-Catalyzed Transesterification (Sodium Methoxide, Heat) Lipid_Extraction->Transesterification Total Lipids Extraction FAME Extraction (Hexane) Transesterification->Extraction FAMEs Formed GC_Analysis GC-FID/MS Analysis Extraction->GC_Analysis Purified FAMEs GCxGC_Workflow FAME_Sample FAME Sample Injector GC Injector FAME_Sample->Injector Column1 1st Dimension Column (Non-polar) Injector->Column1 Modulator Modulator (Cryogenic or Flow) Column1->Modulator Primary Separation Column2 2nd Dimension Column (Polar) Modulator->Column2 Peak Focusing & Re-injection Detector Detector (FID and/or MS) Column2->Detector Secondary Separation

References

The Pivotal Role of (Z)-3-methylpent-2-enoic Acid in Chemical Communication: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers in Chemical Ecology and Drug Development

In the intricate world of chemical communication, the efficacy of a single pheromonal component can be the linchpin of a complex behavioral response. This guide offers a comprehensive comparison of the efficacy of (Z)-3-methylpent-2-enoic acid against other key pheromone components, providing researchers, scientists, and drug development professionals with a critical analysis supported by experimental data. As we dissect the nuances of these powerful semiochemicals, we will explore the causality behind experimental designs and the authoritative data that grounds our understanding.

The Landscape of Mammalian Pheromones: Beyond Single Molecules

Mammalian chemical communication is rarely a monologue spoken by a single molecule. Instead, it is a complex dialogue orchestrated by a cocktail of volatile and non-volatile compounds.[1] These chemical blends, found in sources like urine, sweat, and glandular secretions, convey a wealth of information about an individual's species, sex, social status, and reproductive state.[1][2] The vomeronasal organ (VNO), a specialized chemosensory structure, plays a crucial role in detecting many of these pheromonal cues, particularly those that are less volatile.[3]

Volatile fatty acids (VFAs), including branched-chain fatty acids like this compound, are a significant class of compounds found in the scent marks and secretions of numerous mammal species, from rodents to primates.[1][4] Their volatility allows for efficient dissemination into the environment, making them ideal candidates for long-range signaling.

This compound: A Potent Player in the Pheromonal Orchestra

This compound, a methyl-branched fatty acid, has been identified as a key component in the chemical signals of various mammals. Its unique structural properties, including the Z configuration of the double bond and the methyl branch, are critical to its biological activity. To understand its efficacy, we must compare it to other relevant pheromonal components.

Comparison with its Geometric Isomer: (E)-3-methylpent-2-enoic acid

The stereochemistry of a pheromone is often paramount to its function. While specific comparative efficacy studies between the (Z) and (E) isomers of 3-methylpent-2-enoic acid are not abundant in the readily available literature, the principles of pheromone reception suggest that the geometric configuration of the double bond would significantly impact its binding to olfactory receptors. Even subtle changes in molecular shape can dramatically alter the perceived signal, leading to a different or even null behavioral response.

Comparison with Straight-Chain Fatty Acids

Straight-chain volatile fatty acids are also common constituents of mammalian pheromonal blends. A study on the vaginal secretions of chimpanzees identified a complex mixture of volatile fatty acids that may act as a species-identifying odor signal.[1] While this study did not isolate the effects of individual components, it highlights the importance of the overall blend.

A study on mice demonstrated that a blend of five synthetic fatty acids could activate brain regions associated with pheromone perception and elicit behavioral changes, such as reduced anxiety.[1] This suggests a general pheromonal effect of fatty acids. However, the true efficacy of a single component like this compound often lies in its specific contribution to the blend's overall message. It may act as a primary attractant, a modulator of other components' effects, or a signal for a specific context.

The Importance of the Blend: Synergy and Antagonism

The efficacy of a single pheromone component is often context-dependent, relying on the presence of other compounds within the chemical blend. The combination of different molecules can result in synergistic effects, where the behavioral response to the mixture is greater than the sum of the responses to individual components.[5][6] Conversely, some compounds can have an antagonistic effect, inhibiting the response to other components. This intricate interplay underscores the necessity of studying individual pheromones within the context of their natural blends.

Methodologies for Efficacy Evaluation

To objectively compare the efficacy of different pheromone components, researchers employ a variety of sophisticated techniques. These methods allow for the precise measurement of both physiological and behavioral responses.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that directly links the chemical composition of a sample to a physiological response from an insect's antenna. While primarily used in entomology, the principles can be adapted for studying mammalian olfactory responses.

Experimental Protocol: GC-EAD Analysis

  • Sample Preparation: A volatile sample containing the pheromone components of interest is collected, typically through solvent extraction of a glandular secretion or by headspace sampling.

  • Gas Chromatography (GC): The sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Column Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other stream is passed over a prepared insect antenna or, in a modified setup for mammals, could be directed towards cultured olfactory sensory neurons.

  • Electroantennogram (EAG) Recording: As biologically active compounds elute from the GC and come into contact with the antenna, they trigger a depolarization of the olfactory receptor neurons. This electrical response is amplified and recorded as an electroantennogram (EAG).

  • Data Analysis: By aligning the FID chromatogram with the EAG recording, researchers can pinpoint which specific chemical components in the mixture elicit a physiological response. The amplitude of the EAG response can provide a semi-quantitative measure of the compound's efficacy in stimulating the olfactory system.

Diagram: GC-EAD Experimental Workflow

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection System cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven FID Flame Ionization Detector (FID) Splitter->FID Chemical Signal EAD Electroantennographic Detector (EAD) Splitter->EAD Biological Signal DataSystem Data Acquisition System FID->DataSystem EAD->DataSystem Chromatogram Chromatogram & EAG Trace DataSystem->Chromatogram

Caption: Workflow of Gas Chromatography-Electroantennographic Detection (GC-EAD).

Behavioral Assays

Behavioral assays are essential for determining the ultimate effect of a pheromone on an animal's actions. These assays are designed to quantify specific, repeatable behaviors in response to a chemical stimulus.

Experimental Protocol: Two-Choice Olfactometer Assay

  • Apparatus: A Y-shaped or T-shaped olfactometer is used. The animal is introduced into the base arm and can choose to move towards one of two side arms.

  • Stimulus Delivery: A controlled stream of purified air is delivered through both side arms. The test compound (e.g., this compound) is introduced into the airstream of one arm, while the other arm serves as a control (containing only the solvent or purified air). To compare two different compounds, each can be introduced into one of the arms.

  • Acclimation: The animal is allowed a period to acclimate to the test arena before the introduction of the chemical stimuli.

  • Observation: The animal's behavior is recorded for a set period. Key metrics include the time spent in each arm of the olfactometer, the number of entries into each arm, and the latency to make the first choice.

  • Data Analysis: Statistical analysis is used to determine if there is a significant preference for the arm containing the test compound(s). This provides a quantitative measure of the pheromone's attractiveness or repellency.

Diagram: Two-Choice Olfactometer Assay Logic

Olfactometer_Logic cluster_Setup Experimental Setup cluster_Measurement Behavioral Measurement cluster_Outcome Outcome Animal Test Animal ChoicePoint Choice Point Animal->ChoicePoint ArmA Arm A (Test Compound 1) ChoicePoint->ArmA ArmB Arm B (Control/Test Compound 2) ChoicePoint->ArmB TimeSpent Time Spent in Each Arm ChoicePoint->TimeSpent Entries Number of Entries into Each Arm ChoicePoint->Entries FirstChoice Latency to First Choice ChoicePoint->FirstChoice Preference Preference/Avoidance TimeSpent->Preference Entries->Preference FirstChoice->Preference

Caption: Logic of a two-choice olfactometer behavioral assay.

Data Summary and Interpretation

Pheromone Component/BlendPutative SourceObserved EffectEfficacy Interpretation
This compound Mammalian secretionsComponent of complex pheromonal blends.Likely acts as a key component within a blend, with its specific efficacy dependent on the context and presence of other compounds.
(E)-3-methylpent-2-enoic acid Isomer of (Z)-formEfficacy is likely different from the (Z)-isomer due to stereospecificity of receptors.Lower or different biological activity compared to the (Z)-isomer is expected.
Volatile Fatty Acid Blends Primate vaginal secretions[1]Species-specific odor signals.[1]The overall blend is crucial for conveying a complete and accurate message.
Synthetic Fatty Acid Mixture N/AActivation of pheromone-perceiving brain regions in mice; anxiolytic effects.[1]Demonstrates a general pheromonal effect of fatty acids, but lacks specificity for individual components.

Conclusion and Future Directions

This compound is undoubtedly a significant molecule in the lexicon of chemical communication. Its efficacy, however, cannot be fully understood in isolation. The available evidence strongly suggests that its role is intricately woven into the fabric of complex pheromonal blends. The true measure of its power lies in its interaction with other components, contributing to a nuanced and context-dependent chemical signal.

For researchers and drug development professionals, this underscores the importance of a holistic approach. Future research should focus on:

  • Direct Comparative Studies: Conducting behavioral and electrophysiological assays that directly compare the efficacy of this compound with its isomers and other relevant pheromone components, both individually and in defined blends.

  • Receptor Identification: Identifying the specific olfactory receptors that bind to this compound to understand the molecular basis of its activity.

  • Synergistic and Antagonistic Effects: Elucidating the synergistic and antagonistic interactions between this compound and other components of natural pheromone blends.

By pursuing these avenues of research, we can unlock a deeper understanding of the intricate language of chemical communication and harness this knowledge for applications ranging from pest management to the development of novel therapeutics that modulate social behavior.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. (Z)-3-Methylpent-2-enoic acid, a branched-chain unsaturated carboxylic acid, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents.[1] Its utility, however, is directly proportional to its purity. The presence of isomers, unreacted starting materials, or byproducts can significantly impact reaction yields, introduce downstream purification challenges, and, in the context of drug development, pose safety risks.

This guide provides a comprehensive framework for assessing the purity of commercially available this compound. We will delve into the rationale behind selecting appropriate analytical techniques, present detailed experimental protocols, and offer insights into data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A judicious combination of chromatographic and spectroscopic methods is essential for a thorough assessment. For this compound, we advocate for a primary assessment using Gas Chromatography-Mass Spectrometry (GC-MS) for its ability to separate volatile compounds and provide structural information. This is complemented by High-Performance Liquid Chromatography (HPLC) for orthogonal separation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation and isomeric purity determination, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2][3] For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[4]

Causality of Experimental Choices: The choice of derivatization agent is critical. Esterification, for instance, using reagents like isobutyl chloroformate/isobutanol, is effective for carboxylic acids and can be performed in aqueous conditions, simplifying sample preparation.[4] The selection of the GC column is equally important. A mid-polarity column is typically suitable for separating fatty acid methyl esters (FAMEs) or other derivatives.

Self-Validating System: The mass spectrometer provides a layer of self-validation. The fragmentation pattern of the analyte should be consistent with its known structure, and the use of an internal standard allows for accurate quantification.

High-Performance Liquid Chromatography (HPLC): Orthogonal Separation and Quantification

HPLC offers a complementary separation mechanism to GC, making it an invaluable tool for purity assessment.[5] For organic acids, reversed-phase HPLC with UV detection is a common and effective method.[6][7]

Causality of Experimental Choices: The mobile phase composition, particularly its pH, is a critical parameter. Maintaining the pH below the pKa of the carboxylic acid (~4-5) ensures that it is in its protonated, less polar form, leading to better retention on a C18 column.[5] UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.[5][8]

Self-Validating System: Method validation according to ICH Q2(R1) guidelines, including linearity, accuracy, precision, and specificity, ensures the reliability of the quantitative data.[9][10][11][12] The use of a photodiode array (PDA) detector can provide spectral information to confirm peak purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Isomeric Purity

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and to distinguish between isomers.[13][14] For this compound, ¹H and ¹³C NMR are essential for confirming the correct structure and identifying any isomeric impurities, such as the (E)-isomer.

Causality of Experimental Choices: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly diagnostic for the (Z) and (E) isomers of α,β-unsaturated carboxylic acids.[13] The carboxyl proton typically appears as a broad singlet at a high chemical shift (around 12 ppm).[15]

Self-Validating System: The integration of NMR signals allows for the direct quantification of the major component and any impurities without the need for a calibration curve, provided the impurities have distinct and well-resolved signals.[16] Advanced techniques like 2D NMR (e.g., COSY, HSQC) can further confirm structural assignments.

Fourier-Transform Infrared Spectroscopy (FTIR): Rapid Functional Group Confirmation

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups.[17] For this compound, the characteristic absorptions of the carboxylic acid group are of primary interest.

Causality of Experimental Choices: The spectrum of a carboxylic acid is characterized by a very broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).[15][17][18][19] The conjugation of the carbonyl group with the carbon-carbon double bond will slightly lower the C=O stretching frequency.[15][19]

Self-Validating System: The presence and position of these characteristic bands provide strong evidence for the presence of the carboxylic acid functionality. Comparison with a reference spectrum, if available, can further confirm the identity of the compound.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: GC-MS Analysis (with Derivatization)

Objective: To separate and identify volatile components and quantify the purity of this compound.

Methodology:

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the commercial this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., methanol).

    • Add 100 µL of an internal standard solution (e.g., a known concentration of a non-interfering fatty acid methyl ester).

    • Add 200 µL of a derivatization reagent (e.g., 14% BF₃ in methanol).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature, add 1 mL of saturated NaCl solution, and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean GC vial.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

Data Analysis: Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of the analyte to that of the internal standard and any identified impurities.

Protocol 2: HPLC-UV Analysis

Objective: To provide an orthogonal separation and quantification of this compound and non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a 2998 PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Data Analysis: Determine the retention time of the main peak. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and determine the isomeric purity.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Analysis:

  • ¹H NMR:

    • Confirm the presence of the characteristic signals for this compound, including the vinyl proton, the allylic protons, and the methyl groups.

    • Look for signals corresponding to the (E)-isomer, which will have different chemical shifts and coupling constants.

    • Integrate the signals of the (Z) and (E) isomers to determine the isomeric ratio.

  • ¹³C NMR:

    • Confirm the number of carbon signals and their chemical shifts, which should be consistent with the structure. The carboxyl carbon will appear at a downfield chemical shift (around 165-185 ppm).[15]

Protocol 4: FTIR Spectroscopy

Objective: To confirm the presence of the carboxylic acid functional group.

Methodology:

  • Sample Preparation:

    • Place a small drop of the liquid sample between two NaCl or KBr plates.

  • FTIR Acquisition:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid group: a broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch from approximately 1760-1690 cm⁻¹.[17]

Data Presentation and Interpretation

For a comprehensive comparison, the results from these analyses should be tabulated.

Table 1: Summary of Purity Assessment for Commercial this compound

Analytical TechniqueParameter AssessedResult (Example)Interpretation
GC-MS Chemical Purity (%)98.5%High purity with minor volatile impurities.
Identity of ImpuritiesIsomer (E), starting materialConfirms the nature of the impurities.
HPLC-UV Chemical Purity (%)99.2%High purity with minimal non-volatile impurities.
¹H NMR Isomeric Purity (% Z)>99%Confirms high isomeric purity.
Structural ConfirmationConsistent with structureVerifies the chemical identity.
FTIR Functional GroupsCarboxylic acid confirmedConfirms the presence of the expected functional group.

Visualizing the Workflow

A clear workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Final Purity Report Sample Sample FTIR FTIR Sample->FTIR Functional Group ID NMR NMR Sample->NMR Structural Confirmation GC_MS GC-MS NMR->GC_MS Impurity Identification HPLC HPLC-UV NMR->HPLC Impurity Identification Report Report NMR->Report Isomeric Purity GC_MS->Report Quantitative Data HPLC->Report Quantitative Data

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The rigorous assessment of the purity of commercially available this compound is a critical step in ensuring the quality and reliability of research and development outcomes. By employing a multi-technique approach that combines the strengths of GC-MS, HPLC, NMR, and FTIR, researchers can gain a comprehensive understanding of the purity profile of their starting materials. The protocols and interpretive guidance provided in this guide serve as a robust framework for implementing a self-validating system of quality control, thereby upholding the principles of scientific integrity and excellence.

References

A Head-to-Head Comparison: The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular design and construction. The geometry of a carbon-carbon double bond can profoundly influence a molecule's biological activity, physical properties, and metabolic stability.[1] Many pharmaceuticals and complex natural products contain Z-alkenes as critical structural motifs.[2][3][4] While the Horner-Wadsworth-Emmons (HWE) reaction is a robust and widely utilized method for alkene synthesis, it typically favors the formation of the thermodynamically more stable E-alkene.[5][6][7] To address the challenge of synthesizing the sterically more demanding Z-alkene, the Still-Gennari modification of the HWE reaction has emerged as a powerful and reliable alternative.[1][8][9]

This guide provides an objective, in-depth comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind the stereochemical outcomes and provide field-proven insights to aid in the selection of the optimal synthetic strategy for your specific target.

The Foundation: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a refinement of the Wittig reaction, involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[7][10] Its primary advantages over the classical Wittig reaction include the higher nucleophilicity of the phosphonate carbanion and, most notably, the easy removal of the water-soluble dialkylphosphate byproduct via aqueous extraction.[7][10]

Mechanism and E-Selectivity

The stereochemical outcome of the standard HWE reaction is governed by thermodynamic control.[1][11] The key steps are:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), generating a phosphonate carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl of the aldehyde or ketone. This initial addition is reversible.[1][7]

  • Equilibration: The reversibility of the addition allows the initially formed diastereomeric intermediates (betaines or oxaphosphetanes) to equilibrate to the most thermodynamically stable conformation. This is the anti-oxaphosphetane, where the bulky R-group of the aldehyde and the phosphonate moiety are positioned on opposite sides to minimize steric strain.

  • Syn-Elimination: The anti-oxaphosphetane undergoes a stereospecific syn-elimination to yield the E-alkene.[1]

This thermodynamic equilibration is the primary reason for the high E-selectivity observed in the standard HWE reaction.[6][7]

Figure 1. Thermodynamic control in the standard HWE reaction leads to the E-alkene.

The Innovation: The Still-Gennari Modification for Z-Alkenes

In 1983, W. Clark Still and C. Gennari reported a pivotal modification that inverts the stereochemical outcome of the HWE reaction to produce Z-alkenes with high selectivity.[6][9] This method relies on kinetic control, fundamentally altering the reaction pathway by accelerating the elimination step so that it outcompetes the thermodynamic equilibration.[6][12]

Mechanism and Z-Selectivity

The Still-Gennari olefination achieves its remarkable Z-selectivity through a synergistic combination of three key components:[7][13]

  • Electron-Withdrawing Phosphonates: The use of phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, is critical.[5][7] These groups increase the electrophilicity of the phosphorus atom, which significantly accelerates the rate of oxaphosphetane collapse and elimination.[5][12]

  • Strong, Non-Coordinating Base System: A strong, bulky base like potassium bis(trimethylsilyl)amide (KHMDS) is used.[6][12] The potassium cation is sequestered by a crown ether (typically 18-crown-6), generating a highly reactive "naked" phosphonate anion. This setup prevents metal cation coordination with the carbonyl oxygen, which would otherwise stabilize the intermediates and slow elimination.[13]

  • Low Reaction Temperatures: The reaction is conducted at very low temperatures (typically -78 °C) to prevent the reversible retro-addition of the intermediate back to the starting materials. This effectively traps the kinetically formed intermediate.[6][12]

Under these conditions, the initial nucleophilic addition is rate-determining and irreversible.[14] The reaction proceeds through the kinetically favored syn-intermediate, which rapidly undergoes elimination before it can equilibrate to the more stable anti-intermediate, thus furnishing the Z-alkene as the major product.[14]

Figure 2. Kinetic control in the Still-Gennari reaction leads to the Z-alkene.

Side-by-Side Comparison: HWE vs. Still-Gennari

The choice between these two powerful reactions hinges on the desired stereochemical outcome. The following table provides a direct comparison of their key features.

FeatureStandard Horner-Wadsworth-Emmons (HWE)Still-Gennari Modification
Primary Product E-Alkenes Z-Alkenes
Stereoselectivity Control Thermodynamic (equilibration to the most stable intermediate)Kinetic (rapid trapping of the kinetic product)
Phosphonate Reagent Typically dialkyl (e.g., diethyl, dimethyl) phosphonoacetatesBis(2,2,2-trifluoroethyl) phosphonates or similar electron-deficient phosphonates[1][6]
Typical Base NaH, LiCl/amine (Masamune-Roush), DBU/LiCl, alkoxidesStrong, non-coordinating bases: KHMDS, NaHMDS[6][12]
Additives Often none needed; LiCl used in some protocols18-crown-6 (to sequester the potassium cation)[1][6]
Temperature 0 °C to room temperature-78 °C [1][6]
Key Advantage Operational simplicity, high E-selectivity, readily available reagentsHigh Z-selectivity, reliable for various substrates
Key Disadvantage Poor selectivity for Z-alkenesRequires stringent anhydrous/inert conditions, specialized reagents, and very low temperatures
Performance Data: A Comparative Analysis

The following table summarizes representative experimental data for the olefination of various aldehydes, highlighting the distinct stereochemical outcomes.

AldehydeMethodPhosphonate ReagentBase/ConditionsYield (%)Z:E Ratio
Benzaldehyde HWETriethyl phosphonoacetateNaH, THF, 0°C to rt>90%~5:95
Benzaldehyde Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78°C97%97:3[6]
Octanal (Aliphatic) HWETriethyl phosphonoacetateNaH, THF, 0°C to rt>90%~10:90
Octanal (Aliphatic) Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78°C92%95:5
Cinnamaldehyde (α,β-Unsaturated) HWETriethyl phosphonoacetateDBU, LiCl, CH₃CN85%3:97
Cinnamaldehyde (α,β-Unsaturated) Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78°C88%91:9[6]

Note: Yields and ratios are representative and can vary based on specific substrate and exact conditions.

Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following are detailed, step-by-step methodologies for executing both reactions.

Standard Horner-Wadsworth-Emmons Reaction (E-Alkene Synthesis)

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.[1]

Still-Gennari Modification (Z-Alkene Synthesis)

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether, Brine, Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[1]

Still_Gennari_Workflow Still-Gennari Experimental Workflow A Setup Reaction Under Inert Atmosphere B Cool Reaction to -78 °C A->B C Add Base (KHMDS) and Crown Ether B->C D Add Phosphonate Reagent C->D E Add Aldehyde D->E F Stir at -78 °C (2-4 h) E->F G Quench Reaction F->G H Aqueous Workup and Extraction G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Figure 3. A typical workflow for Z-alkene synthesis using the Still-Gennari modification.

Conclusion and Field-Proven Insights

The Horner-Wadsworth-Emmons reaction and the Still-Gennari modification are complementary tools in the synthetic chemist's arsenal.

  • For the synthesis of E-alkenes , the standard HWE reaction remains the method of choice due to its high stereoselectivity, operational simplicity, and the commercial availability of many common phosphonate reagents.[1]

  • For the synthesis of Z-alkenes , the Still-Gennari modification provides a highly reliable and stereoselective route.[1][8] The stringent reaction conditions are a necessary trade-off for achieving kinetic control and high Z-fidelity. While other Z-selective methods exist (e.g., the Ando modification), the Still-Gennari protocol is one of the most widely applied and trusted in the synthesis of complex molecules.[6][8]

The decision of which method to employ is dictated entirely by the target geometry. Understanding the mechanistic underpinnings of thermodynamic versus kinetic control is paramount for any researcher aiming to construct stereochemically defined molecules for applications in materials science, agrochemicals, and, most critically, drug development.

References

A Senior Application Scientist's Guide to Validating the Role of (Z)-3-methylpent-2-enoic Acid in Fungal Iron Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Iron is a fundamental micronutrient for nearly all life, acting as a critical cofactor in essential cellular processes from respiration to DNA synthesis.[1] For pathogenic fungi, the acquisition of iron is a constant battle against the host's "nutritional immunity," where iron is deliberately sequestered by proteins like transferrin and lactoferrin to starve invaders.[2] To overcome this, fungi have evolved sophisticated and highly efficient iron uptake systems, which are intrinsically linked to their virulence and survival.[1][3] Understanding and validating the molecules involved in these pathways is therefore a frontier in the development of novel antifungal therapeutics.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers seeking to validate the hypothetical role of a novel molecule, (Z)-3-methylpent-2-enoic acid , in fungal iron acquisition. While this molecule is a known methyl-branched fatty acid[5][6], its function in microbial iron transport is uncharacterized. We will proceed with the hypothesis that it acts as a potential iron-chelating siderophore.

The validation process is presented as a three-phase experimental workflow, moving from fundamental in vitro chelation to biological function and mechanistic transport. Each phase is designed as a self-validating system with integrated controls, ensuring the trustworthiness and reproducibility of the findings.

Fungal Iron Acquisition: The Strategic Imperatives

Fungi primarily employ two distinct strategies to acquire iron from their environment[2][7][8]:

  • Reductive Iron Assimilation (RIA): This system, prevalent in yeasts like Saccharomyces cerevisiae, involves the cell-surface reduction of insoluble ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) by membrane-bound ferric reductases.[8][9] The Fe²⁺ is then re-oxidized and transported into the cell by a high-affinity permease/oxidase complex.[9]

  • Siderophore-Mediated Iron Uptake: Many fungi synthesize and secrete low-molecular-weight, high-affinity Fe³⁺ chelators known as siderophores.[10] These molecules scavenge iron from the environment, forming a stable ferri-siderophore complex. This complex is then recognized and internalized by specific transporters on the fungal cell surface.[11]

Our objective is to determine if this compound participates in a siderophore-like mechanism.

Diagram 1: Major Fungal Iron Uptake Pathways cluster_0 Host Environment (Iron Limited) cluster_1 Fungal Cell Transferrin Host Proteins (e.g., Transferrin) Fe³⁺ Sequestered Reductase Ferric Reductase (Fre) Transferrin->Reductase Fe³⁺ Siderophore_Transport Siderophore Transporter Transferrin->Siderophore_Transport [Fe³⁺-Siderophore] Complex Permease Permease/Oxidase Complex (Ftr1/Fet3) Reductase->Permease Fe²⁺ → Fe³⁺ Fungal_Metabolism Fungal Metabolism & Virulence Permease->Fungal_Metabolism Siderophore_Synth Siderophore Biosynthesis Siderophore_Sec Secreted Siderophore Siderophore_Synth->Siderophore_Sec Secretion Siderophore_Sec->Transferrin Scavenges Fe³⁺ Siderophore_Transport->Fungal_Metabolism

Caption: Major Fungal Iron Uptake Pathways.

Phase 1: In Vitro Validation of Iron Chelation

Core Directive: To establish if this compound can physically bind ferric iron. The Chrome Azurol S (CAS) assay is the universal standard for this purpose.[12][13] It relies on a competitive displacement mechanism: a strong chelator will remove iron from the blue-green CAS-Fe³⁺-HDTMA complex, causing a quantifiable color change to yellow-orange.[14][15]

Experimental Protocol: CAS Agar Plate Assay

This protocol is adapted from the foundational work of Schwyn and Neilands (1987).[12][16]

Causality Behind Choices:

  • Acid-Washed Glassware: Essential to eliminate trace iron contamination, which would otherwise lead to false negatives by saturating the CAS dye complex.[14][16]

  • Separate Autoclaving: The CAS dye solution is heat-sensitive and must be mixed with the agar base only after both have cooled to ~50°C to prevent degradation.[16]

  • Controls: A known siderophore (Deferoxamine) serves as a positive control to validate that the assay is working correctly. A vehicle control (the solvent for the test compound) ensures that the solvent itself does not cause a color change.

Step-by-Step Methodology:

  • Prepare CAS Assay Solution (Blue Dye):

    • Solution A: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Mix Solutions A and B while stirring vigorously.

    • Solution C: Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 mL of Solution C to the A+B mixture. The solution should turn a deep blue-green. Autoclave and store in the dark.

  • Prepare Growth Medium Agar:

    • Prepare a suitable fungal minimal medium agar (e.g., Potato Dextrose Agar or a defined minimal medium). Autoclave 900 mL of this medium.

  • Combine and Pour Plates:

    • Cool both the agar and the CAS solution to 50°C in a water bath.

    • Aseptically mix 100 mL of the CAS solution with the 900 mL of agar.

    • Pour into sterile petri dishes and allow to solidify.

  • Application and Incubation:

    • Create small wells in the center of the agar plates.

    • Pipette 50 µL of your test solutions into the wells:

      • Test Compound: this compound (e.g., 10 mM in DMSO).

      • Positive Control: Deferoxamine (10 mM in water).

      • Negative Control: DMSO (or the relevant vehicle).

    • Incubate plates at 28°C for 24-48 hours.

  • Data Analysis:

    • Measure the diameter of the orange-yellow halo that forms around the well. The halo diameter is proportional to the strength of the iron chelation.

Anticipated Data & Comparison
Compound TestedConcentration (mM)Expected Halo Diameter (mm)Interpretation
This compound10> 5Positive result; indicates iron-chelating activity.
Deferoxamine (Positive Control)10> 15Validates assay performance; sets a benchmark for strong chelation.
DMSO (Vehicle/Negative Control)N/A0Confirms solvent does not interfere; validates negative result.
Structural Analog (non-chelating)100Ideal negative control; confirms specificity of the chelation activity.

Phase 2: Biological Validation of Iron Bioavailability

Core Directive: To determine if this compound can provide a biologically usable source of iron to fungi under conditions of iron starvation, thereby promoting growth.

Causality Behind Choices:

  • Iron Chelator (BPS): We use a strong, membrane-impermeable iron chelator like bathophenanthroline disulfonate (BPS) to create a severely iron-limited environment in the liquid medium.[17] This ensures that the fungus must rely on an active uptake system to grow.

  • Growth Curves: Measuring optical density over time provides kinetic data on growth rescue, which is more informative than a single endpoint measurement.

Experimental Protocol: Fungal Growth Promotion Assay
  • Prepare Media:

    • Iron-Replete Medium (+Fe): Prepare a standard liquid fungal growth medium (e.g., Synthetic Defined - SD medium) supplemented with 10 µM FeCl₃.

    • Iron-Depleted Medium (-Fe): Prepare the same SD medium but add 150-350 µM BPS to sequester all available iron.[17]

  • Prepare Inoculum: Grow a culture of the model fungus (e.g., Candida albicans) overnight in iron-replete medium. Wash the cells twice in sterile, iron-free water to remove any stored iron. Resuspend to a starting OD₆₀₀ of 0.1.

  • Set Up Experimental Conditions (in a 96-well plate):

    • Condition 1 (Baseline Growth): +Fe Medium + Fungal Inoculum.

    • Condition 2 (Growth Inhibition): -Fe Medium + Fungal Inoculum.

    • Condition 3 (Test): -Fe Medium + this compound (e.g., 50 µM) + Fungal Inoculum.

    • Condition 4 (Positive Control): -Fe Medium + Ferrichrome (50 µM) + Fungal Inoculum.

    • Condition 5 (Vehicle Control): -Fe Medium + Vehicle + Fungal Inoculum.

  • Incubation and Measurement: Incubate the plate at the optimal growth temperature (e.g., 37°C for C. albicans) with shaking. Measure the OD₆₀₀ at regular intervals (e.g., every 4 hours) for 48-72 hours using a plate reader.[18]

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. Compare the final OD or the growth rate between conditions.

Diagram 2: Workflow for Biological Growth Promotion Assay cluster_media Experimental Arms Start Prepare Iron-Starved Fungal Inoculum Setup Inoculate into 96-Well Plate with Different Media Conditions Start->Setup Incubate Incubate with Shaking (e.g., 37°C, 48h) Setup->Incubate Measure Measure OD600 Periodically Incubate->Measure Analyze Plot Growth Curves & Compare Endpoints Measure->Analyze Fe_plus +Fe Medium (Positive Growth) Fe_plus->Setup Fe_minus -Fe Medium (BPS) (Negative Growth) Fe_minus->Setup Test_Cmpd -Fe + (Z)-3-methylpent... acid (Test Condition) Test_Cmpd->Setup Pos_Ctrl -Fe + Ferrichrome (Positive Control) Pos_Ctrl->Setup

Caption: Workflow for Biological Growth Promotion Assay.

Anticipated Data & Comparison
Experimental ConditionExpected Final OD₆₀₀Interpretation
+Fe Medium (Baseline)~1.5Defines maximal growth under iron-replete conditions.
-Fe Medium (Inhibition)< 0.2Confirms that iron is the limiting nutrient for growth.
-Fe + this compound> 0.8Positive result; indicates the compound provides bioavailable iron.
-Fe + Ferrichrome (Positive Control)~1.2Validates the assay; demonstrates growth rescue by a known siderophore.
-Fe + Vehicle (Negative Control)< 0.2Confirms that the solvent does not affect growth.

Phase 3: Mechanistic Validation of Iron Transport

Core Directive: To provide direct evidence that the iron, when complexed with this compound, is actively transported into the fungal cell. This requires a radioisotope uptake assay, the gold standard for transport studies.[19]

Causality Behind Choices:

  • Radioisotope ⁵⁵Fe: Using a radioactive iron isotope allows for highly sensitive and direct quantification of iron that has entered the cell, distinguishing it from iron that is merely bound to the cell surface.

  • Time-Course Measurement: Measuring uptake at several time points allows for the calculation of an initial transport rate, which is a more accurate reflection of transporter activity than a single endpoint.

Conceptual Protocol: ⁵⁵Fe Uptake Assay
  • Prepare Iron-Starved Cells: Grow the fungus in iron-depleted medium (as in Phase 2) to induce the expression of high-affinity iron transport systems. Harvest and wash the cells.

  • Prepare Radiolabeled Complexes:

    • Complex A: Pre-incubate ⁵⁵FeCl₃ with a molar excess of this compound.

    • Complex B (Control): Pre-incubate ⁵⁵FeCl₃ with a molar excess of Ferrichrome.

  • Initiate Uptake: Resuspend the iron-starved cells in an uptake buffer. Add the radiolabeled complex to initiate the transport assay.

  • Measure Uptake Over Time: At specific time points (e.g., 0, 5, 15, 30 minutes), remove an aliquot of the cell suspension and immediately filter it through a membrane filter to separate cells from the medium.

  • Wash and Quantify: Quickly wash the filter with an ice-cold wash buffer (containing a non-radioactive iron chelator like EDTA to remove non-specifically bound surface iron).

  • Data Analysis: Place the filter in a scintillation vial with scintillation fluid and measure the counts per minute (CPM) using a scintillation counter. Convert CPM to pmol of iron taken up per million cells.

Anticipated Data & Comparison
Uptake ConditionExpected Initial Uptake Rate (pmol Fe/min/10⁷ cells)Interpretation
[⁵⁵Fe]-(Z)-3-methylpent-2-enoic acid> 10Positive result; confirms active transport of the iron complex into the cell.
[⁵⁵Fe]-Ferrichrome (Positive Control)> 20Validates the experimental setup for siderophore-mediated transport.
Free ⁵⁵FeCl₃ (RIA Pathway)~5Provides a baseline for uptake through the reductive iron assimilation pathway.
+ Unlabeled Competitor< 2Adding a 100-fold excess of unlabeled complex should compete for the transporter, confirming specificity.

Synthesizing the Evidence: A Guide to Interpretation

Scenario Phase 1 (CAS) Phase 2 (Growth) Phase 3 (Uptake) Conclusion & Next Steps
1. Confirmed Siderophore-like Activity Positive Positive Positive The molecule is a functional iron chelator that is recognized and transported by the fungus. Proceed to identify the specific transporter protein involved.
2. Non-Bioavailable Chelator Positive NegativeNegativeThe molecule binds iron but the complex is not recognized by fungal transporters or cannot be processed. It is not a biologically relevant siderophore.
3. Extracellular Reductant? Positive Positive NegativeThe molecule may chelate iron and facilitate its delivery to the cell surface, where it is then acquired via the reductive (RIA) pathway. Further tests are needed.
4. No Role in Iron Uptake NegativeNegativeNegativeThe molecule does not play a direct role in iron acquisition via a siderophore-like mechanism.

Implications for Drug Development

Validating a novel molecule in a critical pathway like iron uptake opens exciting therapeutic avenues. If this compound is confirmed as a siderophore, it could be exploited in a "Trojan horse" strategy. By conjugating an antifungal agent to the molecule, it could be actively transported into the fungal cell via the siderophore uptake system, increasing drug efficacy and specificity.[19][20] Conversely, blocking this pathway with a competitive inhibitor could starve the fungus of iron, representing a potent fungistatic strategy.[4]

This guide provides a logical and technically rigorous pathway to move from hypothesis to validated function, empowering researchers to confidently assess the potential of novel compounds in the critical arena of fungal pathogenesis.

References

A Comparative Guide to Structural and Functional Alternatives for (Z)-3-methylpent-2-enoic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-3-methylpent-2-enoic acid is a methyl-branched unsaturated fatty acid, a member of a broad and biologically significant class of molecules.[1] While it serves as a versatile intermediate in organic synthesis and as a reference standard in analytical chemistry, its potential biological activities are less characterized than those of its more famous cousins, the short-chain fatty acids (SCFAs) like butyrate and propionate.[2][3] For researchers in drug development and metabolic science, the exploration of structural alternatives to this compound is a critical step in understanding structure-activity relationships (SAR) and identifying novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

This guide provides an in-depth comparison of viable alternatives to this compound, categorized by their structural relationship to the parent compound. We will delve into geometric isomers, related branched-chain acids, and functionalized derivatives. The core of this analysis is grounded in the primary mechanisms through which SCFAs exert their physiological effects: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[4] By providing a framework for comparison and detailed experimental protocols, this guide aims to empower researchers to systematically evaluate these compounds and unlock their therapeutic potential.

Part 1: The Biological Context: this compound as a Short-Chain Fatty Acid Analog

Short-chain fatty acids, produced in millimolar concentrations by gut microbiota, are pivotal signaling molecules that connect diet, the microbiome, and host health.[4][5] Their effects are systemic, influencing immunity, metabolism, and even neural function.[3][6] this compound, with its six-carbon backbone, fits within this paradigm as a branched-chain fatty acid. Its biological activity, and that of its alternatives, can be logically investigated through the two principal SCFA signaling pathways.

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs are potent ligands for receptors like Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[4] Activation of these receptors on various cell types, including immune and enteroendocrine cells, triggers intracellular signaling cascades that regulate inflammation, hormone secretion, and metabolic homeostasis.[6]

  • Histone Deacetylase (HDAC) Inhibition: SCFAs, particularly butyrate, can enter cells and inhibit HDAC enzymes.[4][7] This epigenetic mechanism alters chromatin accessibility and gene expression, leading to profound effects on cell differentiation, proliferation, and apoptosis.[7]

Understanding these pathways is fundamental to interpreting the functional consequences of the structural modifications discussed in this guide.

SCFA_Signaling_Pathways cluster_0 Extracellular Space cluster_1 Cellular Mechanisms cluster_2 GPCR Pathway cluster_3 HDAC Inhibition Pathway Compound This compound & Alternatives GPCR FFAR2/FFAR3 (GPCR) Compound->GPCR Binds to Transport Cellular Uptake Compound->Transport Enters cell G_Protein G-Protein Activation GPCR->G_Protein Signaling Downstream Signaling Cascade G_Protein->Signaling Physiological_Response Physiological Responses (Immunity, Metabolism) Signaling->Physiological_Response HDAC HDAC Inhibition Transport->HDAC Chromatin Chromatin Remodeling & Gene Expression HDAC->Chromatin Chromatin->Physiological_Response Experimental_Workflow cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis A1 Source/Synthesize Compounds A2 Confirm Structure & Purity (NMR, MS, HPLC) A1->A2 A3 Prepare Stock Solutions (e.g., in DMSO) A2->A3 B1 Primary Screen: GPCR Activation Assay (e.g., Calcium Flux) A3->B1 B2 Secondary Screen: HDAC Inhibition Assay (Biochemical) C1 Calculate EC₅₀/IC₅₀ Values B1->C1 C2 Determine Potency & Efficacy C1->C2 C3 Structure-Activity Relationship (SAR) Analysis C2->C3

References

A Senior Application Scientist's Guide to Verifying Experimental Results with (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Nuances of an Unsaturated Short-Chain Fatty Acid

(Z)-3-methylpent-2-enoic acid is a methyl-branched, unsaturated short-chain fatty acid (SCFA) that is gaining interest within the scientific community.[1] As researchers delve deeper into the biological roles of SCFAs beyond the well-studied acetate, propionate, and butyrate, molecules like this compound present intriguing possibilities.[2][3][4] Its unique structure, featuring a cis double bond, suggests potential for distinct biological activities compared to its saturated or trans counterparts.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the experimental results related to this compound. We will explore the analytical techniques for its unambiguous identification and purity assessment, and discuss its potential biological activities in comparison to its geometric isomer, (E)-3-methylpent-2-enoic acid, and its saturated analog, 3-methylpentanoic acid. This comparative approach is crucial for elucidating the structure-activity relationships that govern the function of this emerging molecule.

Physicochemical Comparison: (Z)- vs. (E)-3-methylpent-2-enoic acid

A fundamental aspect of working with this compound is the ability to distinguish it from its (E)-isomer. The different spatial arrangement of the substituents around the double bond can lead to distinct physical properties and biological activities.

PropertyThis compound(E)-3-methylpent-2-enoic acidReference
CAS Number 3675-21-619866-50-3[2][5][6][7][8][9]
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂[2][5]
Molecular Weight 114.14 g/mol 114.14 g/mol [2][5]
Boiling Point (est.) ~207.6 °CNot readily available[2]
Density (est.) ~0.987 g/cm³Not readily available[2]

Experimental Verification: A Multi-pronged Approach

Ensuring the identity and purity of your this compound sample is paramount for reproducible and reliable experimental results. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals that can confirm its identity and stereochemistry. While specific, experimentally-derived high-resolution spectra for this compound are not widely published, theoretical predictions and data from similar structures can guide the analysis.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Vinyl proton: The proton on the double bond will have a chemical shift characteristic of its position relative to the carboxylic acid and the methyl group. The Z-configuration influences this shift.

  • Methyl protons: The two methyl groups will exhibit distinct signals.

  • Ethyl protons: The methylene and methyl protons of the ethyl group will have characteristic shifts and coupling patterns.

  • Carboxylic acid proton: A broad singlet, typically in the downfield region.

Expected ¹³C NMR Chemical Shifts (Predicted):

  • Carbonyl carbon: The carboxylic acid carbon will appear significantly downfield.

  • Olefinic carbons: The two carbons of the double bond will have distinct chemical shifts influenced by their substituents.

  • Alkyl carbons: The carbons of the methyl and ethyl groups will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a highly sensitive method for identifying and quantifying volatile compounds like SCFAs.

Protocol for GC-MS Analysis of this compound (as a Fatty Acid Methyl Ester - FAME):

  • Derivatization to FAME: To increase volatility, the carboxylic acid must be derivatized. A common method is esterification with methanol using an acid catalyst like BF₃-methanol.

    • To a dried sample of this compound, add 1 mL of 14% BF₃-methanol solution.

    • Heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge. The upper hexane layer containing the FAME is collected for analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for the separation of fatty acid isomers.

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

    • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrum will show a molecular ion peak corresponding to the methyl ester and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For SCFAs, reversed-phase HPLC is commonly used. The separation of geometric isomers like (Z)- and (E)-3-methylpent-2-enoic acid can be challenging but is achievable with optimized conditions.[6][10]

Protocol for HPLC Separation of (Z)- and (E)-3-methylpent-2-enoic Acid Isomers:

  • Column: A C18 column is a good starting point. For enhanced separation of geometric isomers, a silver ion-impregnated column can be highly effective.[10]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for unsaturated fatty acids.

  • Gradient Elution: A gradient program, where the proportion of organic solvent is increased over time, will likely be necessary to achieve separation of the isomers and other components in a mixture.

Biological Activity: A Comparative Perspective

While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can infer its potential roles based on the known activities of other SCFAs. The primary mechanisms of action for SCFAs include the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[11][12]

Potential as an Antimicrobial Agent

There is growing evidence for the antimicrobial and antifungal properties of SCFAs.[4][][14][15] A study on 3-methylpentanoic acid, the saturated analog of our target molecule, demonstrated its efficacy against the gray mold fungus Botrytis cinerea.[16] The mechanism was suggested to involve the disruption of cell wall integrity and mitogen-activated protein kinase (MAPK) signaling pathways. Another study highlighted the synergistic antibacterial effects of 3-methylpentanoic acid in combination with other volatile organic compounds against Bacillus species, where it was shown to disrupt membrane integrity and induce oxidative stress.[17]

This suggests that this compound may also possess antimicrobial properties. The presence of the double bond could influence its potency and spectrum of activity compared to its saturated counterpart.

Experimental Workflow for Assessing Antifungal Activity:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis spore_suspension Prepare Fungal Spore Suspension incubation Incubate Spores with Compounds in Microplate spore_suspension->incubation compound_prep Prepare Serial Dilutions of This compound & Comparators compound_prep->incubation readout Measure Optical Density (e.g., at 600 nm) over time incubation->readout mic_determination Determine Minimum Inhibitory Concentration (MIC) readout->mic_determination comparison Compare MIC values of (Z)-isomer, (E)-isomer, and saturated analog mic_determination->comparison

Caption: Workflow for determining the minimum inhibitory concentration (MIC) to assess antifungal activity.

Potential as a Signaling Molecule: GPCR Activation and HDAC Inhibition

SCFAs are known to activate GPCRs such as GPR41 and GPR43, which are involved in a variety of physiological processes including immune response and metabolism.[1][18][19][20][21] They can also act as inhibitors of HDACs, an activity linked to anti-inflammatory and anti-cancer effects.[8][10][11][12][22]

Experimental Workflow for Assessing GPCR Activation:

GPCR_Activation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cell_culture Culture cells expressing the target GPCR (e.g., GPR43) cell_plating Plate cells in a microplate cell_culture->cell_plating compound_addition Add this compound and controls (e.g., known agonists) cell_plating->compound_addition incubation Incubate for a defined period compound_addition->incubation assay Perform a downstream signaling assay (e.g., cAMP measurement, calcium flux, or GTPγS binding) incubation->assay data_analysis Analyze data to determine EC50 values assay->data_analysis

Caption: Workflow for assessing G-protein coupled receptor (GPCR) activation by this compound.

Experimental Workflow for Assessing HDAC Inhibition:

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis nuclear_extract Prepare nuclear extracts from a relevant cell line reaction_setup Set up HDAC assay with nuclear extract, substrate, & compounds nuclear_extract->reaction_setup compound_prep Prepare serial dilutions of This compound & controls compound_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation readout Measure fluorescence or colorimetric signal incubation->readout ic50_determination Calculate IC50 values readout->ic50_determination comparison Compare inhibitory potency to known HDAC inhibitors ic50_determination->comparison

Caption: Workflow for assessing histone deacetylase (HDAC) inhibition.

Conclusion and Future Directions

This compound represents an intriguing molecule at the frontier of SCFA research. This guide provides a robust framework for the verification of its experimental results, emphasizing the importance of rigorous analytical characterization and a comparative approach to understanding its biological activity. While direct evidence for its specific biological roles is still emerging, the known activities of its structural analogs provide a strong rationale for investigating its potential as an antimicrobial agent and a signaling molecule. Future research should focus on elucidating the specific molecular targets of this compound and how its cis-double bond contributes to its biological function. Such studies will undoubtedly contribute to a deeper understanding of the diverse roles of SCFAs in health and disease.

References

A Comparative Analysis of (Z)-3-Methylpent-2-enoic Acid Production in Diverse Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced production of secondary metabolites across different fungal species is paramount for harnessing their biotechnological potential. This guide provides a quantitative comparison of (Z)-3-methylpent-2-enoic acid, a volatile organic compound (VOC) with potential applications in flavor, fragrance, and pharmaceuticals, across various fungal strains. We will delve into the biosynthetic origins of this compound, present available quantitative data, and provide a detailed experimental protocol for its analysis.

Introduction to this compound

This compound is a branched-chain unsaturated fatty acid that contributes to the characteristic aroma profiles of various natural products. In the fungal kingdom, it is one of many VOCs that play roles in inter- and intra-species communication, defense, and interactions with the environment. The production of this and other volatile compounds is highly dependent on the fungal species, strain, and culture conditions.

Quantitative Comparison of this compound Production

Obtaining precise, directly comparable quantitative data for this compound across a wide range of fungal strains from existing literature is challenging due to variations in experimental conditions, analytical methods, and reporting standards. While many studies identify a plethora of VOCs from fungi, quantitative data for this specific compound is not always provided.

Table 1: Quantitative Production of this compound in Select Fungal Strains

Fungal Species/StrainProduction LevelAnalytical MethodSource
Trichoderma sp.Qualitative DetectionGC-MS[1][2]
Fusarium sp.Qualitative DetectionGC-MS[3]
Penicillium sp.Qualitative DetectionGC-MS[4]

Note: This table highlights the common identification of this compound or related volatile fatty acids in these genera. Specific quantitative data remains a significant research gap. The provided citations indicate studies that have identified a range of volatile compounds in these genera, laying the groundwork for future quantitative comparisons.

The qualitative detection in prominent genera such as Trichoderma, Fusarium, and Penicillium suggests that these are promising candidates for targeted quantitative studies. The lack of standardized reporting underscores the need for systematic comparative analyses to truly understand the production capabilities of different fungal strains.

Biosynthesis of this compound in Fungi

The biosynthesis of branched-chain fatty acids like this compound in fungi is intrinsically linked to the catabolism of branched-chain amino acids, particularly isoleucine.[1][3][5] The pathway is initiated by the deamination and subsequent oxidative decarboxylation of isoleucine, leading to the formation of 2-methylbutyryl-CoA. This intermediate then serves as a precursor that can enter the fatty acid synthesis pathway to be elongated, ultimately leading to the formation of various branched-chain fatty acids and their derivatives.

Biosynthesis of this compound Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative Decarboxylation Fatty_Acid_Synthase Fatty Acid Synthase (Elongation) Methylbutyryl_CoA->Fatty_Acid_Synthase Branched_Chain_Fatty_Acids This compound & other branched-chain fatty acids Fatty_Acid_Synthase->Branched_Chain_Fatty_Acids

Caption: Proposed biosynthetic pathway of this compound from isoleucine catabolism in fungi.

Experimental Protocol for Quantitative Analysis

The gold standard for the analysis of volatile fatty acids in fungal cultures is Gas Chromatography-Mass Spectrometry (GC-MS).[6] The following protocol outlines a robust method for the extraction and quantification of this compound from fungal liquid cultures.

I. Fungal Culture and Sample Preparation
  • Cultivation: Grow the fungal strains of interest in a suitable liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) under controlled conditions (temperature, shaking speed, and incubation time). It is crucial to maintain consistent conditions for comparative analysis.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not produced by the fungus) in a high-purity solvent like methanol.

  • Extraction:

    • To a known volume of fungal culture supernatant (e.g., 1 mL), add a precise amount of the internal standard solution.

    • Acidify the sample to a pH below 3 using an appropriate acid (e.g., HCl) to protonate the carboxylic acid, making it more extractable into an organic solvent.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as diethyl ether or a mixture of hexane and diethyl ether. Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the organic layer containing the extracted fatty acids.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

II. GC-MS Analysis
  • Instrumentation: Utilize a GC system coupled to a Mass Spectrometer. A capillary column with a polar stationary phase (e.g., a wax-type column) is recommended for the separation of fatty acids.

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.

    • Transfer Line Temperature: 250 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the target analyte and internal standard (e.g., m/z 40-300).

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum, confirmed by comparison with an authentic standard.

    • Create a calibration curve using known concentrations of the this compound standard and a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the fungal samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Quantification cluster_0 Sample Preparation cluster_1 Analysis Fungal_Culture Fungal Liquid Culture Add_IS Addition of Internal Standard Fungal_Culture->Add_IS Acidification Acidification (pH < 3) Add_IS->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Concentration Concentration of Extract LLE->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound in fungal cultures.

Conclusion and Future Perspectives

The production of this compound is a trait observed in several fungal genera, highlighting its potential as a biomarker or a target for biotechnological production. However, the current body of literature lacks comprehensive, comparative quantitative data. This guide provides a framework for researchers to conduct such studies, from understanding the biosynthetic origins to implementing a robust analytical methodology. Future research should focus on systematic screening of diverse fungal strains under standardized conditions to identify high-producing candidates. Furthermore, elucidating the specific enzymes and regulatory networks involved in the biosynthesis of this and other branched-chain fatty acids will open avenues for metabolic engineering to enhance their production for various industrial applications.

References

A Comparative Guide to the Synthesis of (Z)-3-Methylpent-2-enoic Acid: Assessing Reproducibility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules for pharmaceuticals and other advanced applications, the reliable production of specific stereoisomers is a critical measure of success. (Z)-3-methylpent-2-enoic acid, a valuable methyl-branched fatty acid[1], serves as a crucial building block in organic synthesis.[2] Its utility, however, is intrinsically tied to the Z-configuration of its double bond. This guide provides a detailed comparison of two common synthetic routes—the Wittig and Reformatsky reactions—with a focus on their reproducibility, offering practical insights for laboratory application.

The Central Challenge: Achieving High (Z)-Selectivity

The geometric isomerism of this compound dictates its three-dimensional structure and, consequently, its reactivity in subsequent synthetic steps. The presence of the (E)-isomer can lead to unwanted side products, reduce overall yields, and complicate purification processes. Therefore, a robust and reproducible synthesis must prioritize the formation of the (Z)-isomer.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3][4]

Mechanistic Considerations for (Z)-Selectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, when reacted with aldehydes, generally lead to the formation of (Z)-alkenes.[4][5] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[5][6] The stereochemistry is established in the transition state leading to this intermediate.[6] For non-stabilized ylides, the reaction is typically under kinetic control, and the transition state leading to the cis-oxaphosphetane (and thus the (Z)-alkene) is favored.

However, it is crucial to note that several factors can influence the Z/E ratio. The presence of lithium salts, often introduced with bases like n-butyllithium used for ylide generation, can lead to equilibration of intermediates and favor the thermodynamically more stable (E)-alkene.[5][7] Performing the reaction under salt-free conditions is therefore critical for maximizing (Z)-selectivity.[6]

Experimental Protocol: Wittig Synthesis

Step 1: Ylide Generation

  • A phosphonium salt, prepared from the SN2 reaction of triphenylphosphine with an appropriate alkyl halide, is suspended in a dry, aprotic solvent such as THF under an inert atmosphere.[3]

  • A strong, salt-free base (e.g., sodium hydride or potassium tert-butoxide) is added to deprotonate the phosphonium salt, forming the ylide.[3][5]

Step 2: Olefination

  • The aldehyde (in this case, propanal) is added to the ylide solution, typically at low temperatures to enhance selectivity.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred until completion.

Step 3: Work-up and Purification

  • The reaction is quenched, and the triphenylphosphine oxide byproduct is removed.

  • The resulting alkene is then isolated and purified, often through chromatography, to yield this compound.

While the Wittig reaction is a cornerstone of organic synthesis, achieving high and reproducible (Z)-selectivity can be challenging. The Z/E ratio is sensitive to the choice of base, solvent, temperature, and the presence of salts. This variability necessitates careful optimization and stringent control over reaction conditions to ensure consistent outcomes.

Wittig_Workflow Wittig Reaction Workflow Ylide_Gen Ylide Generation Olefination Olefination with Propanal Ylide_Gen->Olefination Workup Work-up & Purification Olefination->Workup Product This compound Workup->Product

Caption: A streamlined workflow of the Wittig reaction for synthesizing this compound.

Method 2: The Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters.[8][9] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[9]

Mechanistic Insights

The key to the Reformatsky reaction is the formation of an organozinc reagent, often called a Reformatsky enolate.[9][10] This is generated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester.[10][11] These zinc enolates are less reactive than their lithium counterparts, which prevents them from reacting with the ester functionality.[9][10] The reaction with an aldehyde proceeds through a six-membered chair-like transition state, which dictates the stereochemical outcome.[10][11] Subsequent dehydration of the resulting β-hydroxy ester can be controlled to favor the desired (Z)-alkene.

Experimental Protocol: Reformatsky Synthesis

Step 1: Formation of the Reformatsky Reagent

  • Activated zinc dust is suspended in a dry solvent like THF.

  • An α-halo ester (e.g., ethyl α-bromopropionate) is added to the zinc suspension to form the organozinc reagent.[10]

Step 2: Condensation

  • The aldehyde (propanal) is added to the in situ generated Reformatsky reagent.

  • The reaction mixture is typically heated to facilitate the condensation.

Step 3: Dehydration and Saponification

  • The resulting β-hydroxy ester is dehydrated under acidic or basic conditions to yield the α,β-unsaturated ester.

  • The ester is then saponified to the corresponding carboxylic acid, this compound.

The Reformatsky reaction is generally considered to be a highly reproducible method.[12] The formation of the organozinc reagent is reliable, and the subsequent condensation reaction proceeds with predictable stereoselectivity.[8] The primary experimental challenge lies in the activation of the zinc metal, which is crucial for initiating the reaction. However, once a consistent activation procedure is established, the reaction provides a dependable route to the target molecule.

Reformatsky_Workflow Reformatsky Reaction Workflow Reagent_Formation Reformatsky Reagent Formation Condensation Condensation with Propanal Reagent_Formation->Condensation Dehydration_Saponification Dehydration & Saponification Condensation->Dehydration_Saponification Product This compound Dehydration_Saponification->Product

Caption: A summary of the Reformatsky reaction workflow for the synthesis of this compound.

Comparative Analysis and Recommendation

FeatureWittig ReactionReformatsky Reaction
Primary Goal Direct formation of the C=C double bondFormation of a β-hydroxy ester intermediate
Key Reagents Phosphorus ylide, aldehydeα-halo ester, zinc, aldehyde
(Z)-Selectivity Highly condition-dependentGenerally high and predictable
Reproducibility Moderate; sensitive to reaction parametersHigh; dependent on zinc activation
Key Advantage Direct olefinationBroad functional group tolerance[11]

For researchers and drug development professionals seeking a reliable and reproducible method for the synthesis of this compound, the Reformatsky reaction is the recommended approach. While the Wittig reaction is a powerful tool, the inherent sensitivity of its stereochemical outcome to subtle variations in reaction conditions can lead to inconsistencies. The Reformatsky reaction, in contrast, offers a more robust and predictable pathway to the desired (Z)-isomer, making it better suited for applications where consistent product quality is paramount.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Z)-3-methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (Z)-3-methylpent-2-enoic acid (CAS No: 3675-21-6), a methyl-branched, unsaturated fatty acid.[1][2] Tailored for researchers, scientists, and drug development professionals, this document outlines a self-validating system for the safe handling and disposal of this chemical, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment

The primary risks associated with improper disposal include environmental contamination and potential harm to human health through skin or eye contact. As a carboxylic acid, it can affect the pH of aquatic environments if disposed of down the drain without proper neutralization.[4]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C6H10O2PubChem[1]
Molecular Weight 114.14 g/mol PubChem[1]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point ~207.6 °C (estimated)Smolecule[2]
Density ~0.987 g/cm³Smolecule[2]
Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6]

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]

  • Containment: For liquid spills, use an inert absorbent material like Chemizorb® to contain the substance.

  • Collection: Carefully collect the absorbed material and place it into a designated, properly labeled, and sealed container for hazardous waste.[5]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and national environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a dedicated and clearly labeled hazardous waste container.[5] The container must be compatible with carboxylic acids.

  • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions and to ensure proper disposal routing.

Step 2: Waste Container Management

  • Keep the waste container tightly sealed when not in use.[5]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]

Step 3: Formal Disposal Request

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

  • Provide a complete and accurate description of the waste, including the chemical name and any known contaminants.

Step 4: Documentation

  • Maintain a detailed log of the accumulated waste, including the date and quantity. This is crucial for regulatory compliance and for professional hazardous waste inspectors.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated collect_separate Collect in a dedicated, labeled container for 'Organic Acid Waste' is_contaminated->collect_separate No collect_mixed Consult EHS for appropriate mixed waste container is_contaminated->collect_mixed Yes storage Store in a cool, dry, well-ventilated area. Ensure container is sealed. collect_separate->storage collect_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company storage->contact_ehs documentation Maintain detailed disposal records contact_ehs->documentation end Proper Disposal Complete documentation->end

Caption: Decision workflow for the disposal of this compound.

References

A Strategic Guide to the Safe Handling of (Z)-3-methylpent-2-enoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and operational guidance for the handling of (Z)-3-methylpent-2-enoic acid (CAS RN: 19866-51-4), a valuable intermediate in organic synthesis.[1] Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating risks associated with this and other corrosive organic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic safety data sheets.

I. The Hierarchy of Controls: A Proactive Approach to Safety

Before any laboratory work commences, a thorough hazard assessment must be conducted.[2][3] The hierarchy of controls, a fundamental principle of industrial hygiene, should guide the implementation of safety measures. This approach prioritizes the most effective control measures to minimize or eliminate hazards.

  • Elimination/Substitution: If the experimental design allows, consider substituting this compound with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. The primary engineering control for handling corrosive organic acids is a certified chemical fume hood.[4][5]

  • Administrative Controls: These are work policies and procedures that reduce exposure. This includes specialized training, clear labeling of hazardous materials, and restricting access to areas where the chemical is in use.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[6]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing chemical exposure.[3][6] The following table summarizes the minimum PPE requirements for handling this compound, based on its presumed corrosive nature.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldTightly fitting safety goggles conforming to ANSI Z87.1 standards are mandatory to prevent eye contact.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2][7]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[7][8] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[9]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement to protect clothing and skin from splashes.[7] For tasks involving larger volumes, a chemical-resistant apron worn over the lab coat is advised.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.[7][8]
Respiratory Protection Air-Purifying Respirator (if necessary)Work should always be conducted in a chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
III. Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

A. Preparation and Pre-Handling Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.[5]

  • Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment.

  • Inspect PPE: Don all required PPE, ensuring each item is in good condition.[8]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[4]

B. Handling and Experimental Procedure:

  • Work Within a Fume Hood: All manipulations of this compound must be performed within a properly functioning chemical fume hood.[10]

  • Dispensing the Chemical: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid creating dust if it is in solid form.

  • Dilution: If diluting the acid, always add the acid slowly to water, never the other way around, to prevent a violent exothermic reaction.[10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Maintain Situational Awareness: Be mindful of your surroundings and the location of other personnel in the laboratory.

C. Post-Handling and Decontamination:

  • Clean Work Area: Wipe down all contaminated surfaces with an appropriate cleaning solution.[5]

  • Decontaminate Equipment: Clean all non-disposable glassware and equipment that came into contact with the acid.

  • Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Diagram of PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound A Start: Prepare to handle this compound B Is the procedure conducted in a certified chemical fume hood? A->B C Minimum PPE: Safety Goggles, Lab Coat, Closed-Toe Shoes, Chemical-Resistant Gloves B->C Yes G Stop and re-evaluate. A fume hood is mandatory. B->G No D Is there a splash hazard? C->D E Add Face Shield D->E Yes H Are you handling large quantities? D->H No E->H F Proceed with experiment H->F No I Add Chemical-Resistant Apron H->I Yes I->F

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

IV. Emergency Procedures and Spill Management

In the event of an emergency, prompt and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.[9] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management:

For minor spills contained within the fume hood, use an acid spill kit to absorb the material.[8] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

V. Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.[5] Store it away from incompatible materials such as bases and oxidizing agents.[5][9] Corrosive materials should be stored in a dedicated corrosives cabinet.

  • Disposal: All waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[12] Collect waste in a clearly labeled, compatible container.

VI. Conclusion

The safe handling of this compound requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By following the hierarchy of controls, utilizing appropriate PPE, and adhering to the operational procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

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(Z)-3-methylpent-2-enoic acid

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